Technical Guide: Chemical Properties & Applications of 3,5-Dinitrosalicylhydrazide-15N2
The following technical guide details the chemical properties, synthesis, and analytical applications of 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) . Executive Summary 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) is a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and analytical applications of 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) .
Executive Summary
3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) is a stable isotope-labeled derivative of 3,5-dinitrosalicylhydrazide, a key metabolite of the nitrofuran veterinary antibiotic Nifursol .[1]
In drug development and food safety analysis, DNSH-15N2 serves as a critical Internal Standard (IS) for the quantification of illegal nitrofuran residues in animal-derived food products. Its core utility lies in its mass spectral distinctiveness (+2 Da shift) and isotopic stability, enabling precise quantification of trace metabolites via Isotope Dilution Mass Spectrometry (IDMS).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The introduction of two Nitrogen-15 atoms into the hydrazide moiety alters the mass-to-charge ratio (m/z) without significantly impacting the chromatographic retention time or chemical reactivity compared to the unlabeled analyte.
Comparative Chemical Data
Property
Unlabeled Parent (DNSH)
Labeled Standard (DNSH-15N2)
CAS Number
955-07-7
1346598-09-1
IUPAC Name
2-hydroxy-3,5-dinitrobenzohydrazide
2-hydroxy-3,5-dinitro(N)benzohydrazide
Molecular Formula
CHNO
CHNN O
Molar Mass
242.15 g/mol
244.13 g/mol
Monoisotopic Mass
242.0287 Da
244.0228 Da
Appearance
Yellow to Orange Crystalline Solid
Yellow Crystalline Solid
Melting Point
236°C (Decomposes)
~236°C (Decomposes)
Solubility
DMSO, DMF, Dilute Alkali
DMSO, DMF, Dilute Alkali
pKa
~6.5 (Phenolic OH), ~11 (Hydrazide)
Identical
Structural Visualization
The molecule consists of a salicylic acid core substituted with two electron-withdrawing nitro groups at positions 3 and 5. The carboxylic acid is derivatized into a hydrazide, where the nitrogen atoms are isotopically labeled.
Figure 1: Structural composition of DNSH-15N2.[1][2] The green node indicates the site of isotopic labeling.
Synthesis & Isotopic Labeling Protocol
Scientific Rationale:
The synthesis utilizes a Nucleophilic Acyl Substitution mechanism. The electron-deficient nature of the 3,5-dinitrosalicylic ester makes the carbonyl carbon highly electrophilic, facilitating a rapid reaction with hydrazine. Using Hydrazine-15N2 sulfate or hydrate as the limiting reagent ensures cost-efficiency.
Reaction Pathway[13][14]
Precursor: Methyl 3,5-dinitrosalicylate.
Reagent: Hydrazine-15N2 hydrate (
NH·HO).
Solvent: Methanol or Ethanol (Protic solvent promotes proton transfer).
Figure 2: Synthetic route for DNSH-15N2 via hydrazinolysis of the methyl ester.
Step-by-Step Synthesis Protocol
Safety Warning: Hydrazine is a potent carcinogen and highly toxic. 3,5-Dinitro compounds are potentially explosive. Perform all operations behind a blast shield in a fume hood.
Preparation: Dissolve 1.0 eq of Methyl 3,5-dinitrosalicylate in anhydrous Methanol (10 mL/g).
Addition: Add 1.1 eq of Hydrazine-15N2 monohydrate dropwise at room temperature.
Causality: Slow addition prevents thermal runaway due to the exothermic nature of hydrazide formation.
Reflux: Heat the mixture to reflux (65°C) for 3 hours.
Self-Validating Check: The solution should transition from clear/pale to a deep yellow/orange suspension as the product precipitates (hydrazides are generally less soluble in alcohol than their ester precursors).
Isolation: Cool to 0°C in an ice bath for 30 minutes to maximize precipitation.
Filtration: Filter the yellow solid under vacuum. Wash with cold methanol (2x) and diethyl ether (1x) to remove unreacted hydrazine and ester.
Workflow: Tissue samples are hydrolyzed under acidic conditions to release protein-bound DNSH. DNSH-15N2 is added before hydrolysis to account for recovery losses during extraction.
Mechanism of Action Studies
The hydrazide group is chemically reactive.[2][9] In biological systems, it can form hydrazones with endogenous aldehydes (e.g., Pyridoxal phosphate), potentially causing toxicity.
Experiment: Incubate DNSH-15N2 with liver microsomes.
Detection: Use 15N-NMR or MS to track the formation of downstream metabolites (e.g., acetylation to Acetyl-DNSH-15N2) without interference from background nitrogen sources.
Figure 3: Standard workflow for Nifursol metabolite quantification using DNSH-15N2.
Storage and Stability
Light Sensitivity: Nitro compounds are photosensitive. Store in amber vials.
Temperature: -20°C for long-term storage.
Hygroscopicity: Hydrazides can be hygroscopic; store under desiccated conditions.
References
European Food Safety Authority (EFSA). "Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on the request from the Commission on the safety of Nifursol." EFSA Journal. Link
PubChem. "3,5-Dinitrosalicylhydrazide-15N2 Compound Summary."[1][10] National Library of Medicine. Link
CymitChimica. "3,5-Dinitrosalicylhydrazide (CAS 955-07-7) Properties." Link
Santa Cruz Biotechnology. "3,5-Dinitrosalicylhydrazide-15N2 Product Data." Link[1][11]
LGC Standards. "Reference Standard: 3,5-Dinitrosalicylhydrazide-15N2." Link
Molecular weight calculation for 15N2 labeled 3,5-Dinitrosalicylhydrazide
Executive Summary & Chemical Identity 3,5-Dinitrosalicylhydrazide (DNSH) is a critical hydrazide intermediate, primarily utilized in the synthesis of nitrofuran antibiotics (e.g., Nifursol, Nifuroxazide) and as a derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
3,5-Dinitrosalicylhydrazide (DNSH) is a critical hydrazide intermediate, primarily utilized in the synthesis of nitrofuran antibiotics (e.g., Nifursol, Nifuroxazide) and as a derivatizing agent for carbonyl detection.[1] In pharmacokinetic (PK) and metabolic tracing studies, the stable isotope-labeled variant 3,5-Dinitrosalicylhydrazide-
serves as an essential Internal Standard (IS).
This guide provides the definitive workflow for calculating its molecular weight, validating its isotopic purity, and utilizing it in quantitative Mass Spectrometry (LC-MS/MS).
Chemical Structure & Labeling Logic
The commercial standard 3,5-Dinitrosalicylhydrazide-
is synthesized via the hydrazinolysis of methyl 3,5-dinitrosalicylate using -hydrazine . Consequently, the heavy isotope labels are located exclusively on the hydrazide tail , not the nitro groups.
CAS Registry: 955-07-7 (Unlabeled parent) / 1346598-09-1 (Labeled)
Chemical Formula:
Core Calculation: Monoisotopic Mass vs. Molar Mass
In drug development and high-resolution MS, "Molecular Weight" is an ambiguous term. You must distinguish between Average Molar Mass (for weighing powder) and Monoisotopic Mass (for MS instrument tuning).
Constants (IUPAC/NIST 2024 Standards)
Element
Isotope
Monoisotopic Mass (Da)
Average Atomic Weight ( g/mol )
Carbon
12.000000
12.011
Hydrogen
1.007825
1.008
Nitrogen
14.003074
14.007
Nitrogen
15.000109
15.000
Oxygen
15.994915
15.999
Step-by-Step Calculation
Target Formula:
A. Monoisotopic Mass (Exact Mass for MS)
This is the mass of the molecule containing only the most abundant isotopes for non-labeled atoms, and specific isotopes for labeled atoms.
Carbon (
):
Hydrogen (
):
Nitro-Nitrogens (
):
Hydrazide-Nitrogens (
):
Oxygen (
):
Total Monoisotopic Mass:244.022806 Da
(Note: The unlabeled analog is ~242.028 Da. The mass shift is exactly +1.994 Da).
B. Average Molar Mass (For Gravimetry)
Use this value when calculating how many milligrams to weigh for a stock solution.
Understanding the synthesis is crucial for interpreting fragment ions. The label is introduced in the final step, ensuring the aromatic ring remains unlabeled.
Figure 1: Synthetic pathway confirming the regioselectivity of the
label on the hydrazide functional group.
Mass Spectrometry Method: Fragmentation & Detection
When tuning your Triple Quadrupole (QqQ) or Q-TOF, you must account for the specific location of the heavy isotopes.
Primary Ionization (ESI Negative Mode)
Hydrazides are amphoteric but often ionize well in Negative Mode (ESI-) due to the phenolic proton (pKa ~6-7) and the electron-withdrawing nitro groups.
Precursor Ion [M-H]⁻:243.015 Da
Fragmentation Pathway (MS/MS)
The most common fragmentation for salicylhydrazides involves the cleavage of the N-N bond or the loss of the hydrazide moiety entirely.
Precursor:
243.0 (Deprotonated parent)
Fragment A (Loss of
equivalent): Cleavage of the terminal amine.
Unlabeled: Loss of 17.
Labeled: Loss of 18 (
).
Fragment B (Acyl Cleavage): Loss of the entire hydrazinyl group (
).
Mechanism: The bond between the Carbonyl C and the Hydrazide N breaks.
Mass Shift: The fragment retains the aromatic ring and carbonyl oxygen. Crucially, this fragment loses the label.
Implication: If you transition from Unlabeled to Labeled IS, the daughter ion corresponding to the benzoyl core (approx m/z 211 or 183) will be IDENTICAL in mass for both.
Recommendation: For unique IS detection, you must select a transition that retains at least one
atom or monitor the parent survival. However, standard practice often uses the parent isotope shift.
Preferred SRM Transitions (Negative Mode):
Quantifier:
(Loss of - Note: Loss of label, monitors core stability)
Qualifier:
(Loss of - Retains one )
Figure 2: ESI(-) Fragmentation tree. Note that deep fragmentation (Red node) may strip the isotopic label.
Experimental Protocol: Standard Preparation
Objective: Prepare a 1.0 mg/mL stock solution with gravimetric verification.
Technical Guide: Solubility Profiling and Handling of 3,5-Dinitrosalicylhydrazide-15N2
Executive Summary & Compound Profile 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) is the stable isotope-labeled analogue of the primary metabolite of Nifursol, a nitrofuran antibiotic banned in food animal production. It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) is the stable isotope-labeled analogue of the primary metabolite of Nifursol, a nitrofuran antibiotic banned in food animal production. It serves as the critical Internal Standard (IS) for the quantification of Nifursol residues in biological matrices via LC-MS/MS.
The solubility profile of DNSH-15N2 is governed by its nitro-aromatic core (lipophilicity/electron withdrawal) and its hydrazide moiety (hydrogen bonding/polarity). Understanding this duality is essential for preparing stable stock solutions and preventing analytical bias during extraction.
Physicochemical Identity
Property
Specification
Compound Name
3,5-Dinitrosalicylhydrazide-15N2
Synonyms
DNSH-15N2; Nifursol-metabolite-15N2
CAS Number
1346598-09-1 (Labeled) / 955-07-7 (Unlabeled)
Molecular Weight
~244.13 g/mol
pKa (Predicted)
~2.1 (Phenolic -OH), ~10.5 (Hydrazide -NH)
Appearance
Yellow to orange crystalline solid
Solubility Landscape
The solubility of 3,5-Dinitrosalicylhydrazide-15N2 is non-linear across solvent classes. It exhibits "amphiphilic-like" behavior where it requires polar aprotic solvents for high-concentration solvation but can be extracted into semi-polar organic solvents under acidic conditions.
Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Solubility Rating
Application Context
Polar Aprotic
DMSO
High (>10 mg/mL)
Primary Stock Solution. Best for long-term stability.
Polar Aprotic
DMF
High (>10 mg/mL)
Alternative stock solvent; harder to evaporate than DMSO.
Polar Protic
Methanol
Moderate (~1 mg/mL)
Working standard dilution; acceptable for short-term use.
Polar Protic
Water
Low / Insoluble
Poor solubility at neutral pH. Soluble at pH > 8 (unstable).
Semi-Polar
Ethyl Acetate
Moderate (pH dependent)
Extraction Solvent. High recovery when matrix is acidified (pH < 2).
Non-Polar
Hexane/Heptane
Insoluble
Used for defatting samples (DNSH remains in aqueous phase).
Ketones
Acetone
FORBIDDEN
Chemical Incompatibility. Reacts to form hydrazones.
Critical Solubility Insights
The DMSO Imperative: Due to the strong intermolecular hydrogen bonding of the hydrazide group and the stacking interactions of the nitro-aromatic ring, DMSO (Dimethyl Sulfoxide) is the only solvent recommended for primary stock preparation (>1 mg/mL).
pH-Dependent Extraction: DNSH is amphoteric but primarily acidic (pKa ~2.1).
Alkaline pH: The compound ionizes (phenolate/hydrazide anion), becoming water-soluble but highly unstable to oxidative degradation.
Acidic pH: The compound remains neutral, allowing efficient partitioning into Ethyl Acetate .
The Ketone Trap: Never use acetone or methyl ethyl ketone (MEK) for solubilization. The hydrazide moiety (
) will rapidly condense with the carbonyl group of the solvent to form a hydrazone, destroying the standard.
Protocol: Preparation of Stock & Working Solutions
This protocol ensures the integrity of the 15N2 label and prevents isotopic scrambling or chemical degradation.
The following diagram illustrates the decision logic for solvent selection and the critical "Forbidden" pathways that lead to analytical failure.
Caption: Decision tree for DNSH-15N2 solvation, highlighting the critical DMSO pathway and the chemical incompatibility with ketones.
Stability & Storage Guidelines
The 15N2 label is stable, but the chemical structure is sensitive to environmental factors.
Photostability: Nitro-aromatics are susceptible to photo-reduction.
Protocol: Always use amber glassware. Wrap clear vessels in aluminum foil during incubation steps.
Hydrolytic Stability: The hydrazide linkage can hydrolyze in strong acid/base over time.
Protocol: Perform extractions immediately after acidification. Do not store acidified stock solutions.
Temperature:
Solid: -20°C (Hygroscopic – bring to RT before opening).
DMSO Stock: -20°C (Thaw completely and vortex before use; DMSO freezes at 19°C).
References
European Food Safety Authority (EFSA). (2005). Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on a request from the Commission related to Nifursol. The EFSA Journal. Link
Verdon, E., et al. (2007). Validation of a method for the determination of nifursol metabolite (DNSH) in poultry muscle and liver by LC-MS/MS. Analytica Chimica Acta. Link
Food Safety and Inspection Service (FSIS). (2019). Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS. USDA Chemistry Laboratory Guidebook. Link
PubChem. (2025).[2][3] 3,5-Dinitrosalicylhydrazide Compound Summary. National Center for Biotechnology Information. Link
Executive Summary This technical guide details the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2). As a stable isotope-labeled analog of the primary metabolite...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2). As a stable isotope-labeled analog of the primary metabolite and starting material for the nitrofuran antibiotic Nifuroxazide , this compound is critical for metabolic tracking, genotoxicity studies, and impurity profiling in pharmaceutical quality control.
The guide focuses on the specific spectral signatures introduced by the
N-N labeling within the hydrazide moiety, providing researchers with the definitive splitting patterns and chemical shift data necessary for structural validation.
Compound Profile & Chemical Context[1][2][3][4][5][6][7][8][9]
Structural Identification
The core structure consists of a salicylic acid backbone nitrated at positions 3 and 5, derivatized into a hydrazide.[1] The
N labeling is located exclusively on the hydrazide nitrogens, derived from N-enriched hydrazine during synthesis.
Parameter
Detail
IUPAC Name
2-hydroxy-3,5-dinitro--benzohydrazide
Molecular Formula
Molecular Weight
244.13 g/mol
CAS (Unlabeled)
955-07-7
CAS (Labeled)
1346598-09-1
Solubility
Soluble in DMSO, DMF; sparingly soluble in water/methanol.[2]
Synthesis & Labeling Pathway
The synthesis typically involves the hydrazinolysis of methyl 3,5-dinitrosalicylate using
N-labeled hydrazine hydrate. This pathway ensures the label is incorporated intact into the hydrazide tail.
*Figure 1: Synthesis pathway illustrating the incorporation of the
N label (denoted by ) into the hydrazide functionality.
Experimental Methodology
To obtain reproducible spectral data, specific sample preparation protocols must be followed to prevent proton exchange and ensure solubility.
Sample Preparation Protocol
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.
Reasoning: The compound is insoluble in non-polar solvents (
). Protic solvents (, ) will cause rapid exchange of the hydrazide () and phenolic () protons, erasing the critical scalar couplings needed for characterization.
Concentration: Prepare a 10-15 mg/mL solution.
Temperature: Acquire data at 298 K (25°C). Higher temperatures may accelerate proton exchange, broadening the amide/amine signals.
Instrument Parameters
Frequency: 400 MHz or higher recommended for resolving
N satellites.
Pulse Sequence:
H: Standard 30° pulse.
N: Inverse gated decoupling (to suppress NOE if quantitative) or DEPT/INEPT for sensitivity enhancement.
2D:
H-N HSQC is highly recommended for definitive assignment.
NMR Spectral Analysis
H NMR Data (DMSO-d6)
The proton spectrum is characterized by the splitting of the hydrazide protons due to the active
N nuclei (spin 1/2).
Proton Assignment
Chemical Shift (, ppm)
Multiplicity (Unlabeled)
Multiplicity (15N2 Labeled)
Coupling Constants ()
Phenolic -OH
13.0 - 14.0
Broad Singlet
Broad Singlet
Intramolecular H-bond (deshielded)
Amide -NH-
10.8 - 11.0
Singlet
Doublet (or dd)
Hz
Aromatic H-6
8.85
Doublet
Doublet
Hz
Aromatic H-4
8.70
Doublet
Doublet
Hz
Amine -NH
4.5 - 5.5
Broad Singlet
Doublet
Hz
Detailed Interpretation:
Hydrazide Splitting: In the unlabeled compound, the -NH- and -NH
protons appear as singlets (or broad humps). In the 15N2 analog , these signals are split into large doublets by the directly attached N. The one-bond coupling constant is characteristically large (80-95 Hz).
N-N Coupling: A smaller splitting (
or ) of 5-10 Hz may be observed as fine structure on the doublets, depending on the linewidth.
Aromatic Region: The nitro groups at positions 3 and 5 create a strong electron-withdrawing environment, shifting H-4 and H-6 downfield. The coupling between H-4 and H-6 is a meta-coupling (
), typically ~2-3 Hz.
C NMR Data (DMSO-d6)
The carbon spectrum reveals the connectivity to the labeled nitrogen via C-N coupling.
Carbon Assignment
Chemical Shift (, ppm)
Splitting (15N2 Labeled)
(Hz)
C=O (Carbonyl)
~163.5
Doublet
Hz
C-2 (C-OH)
~158.0
Singlet
-
C-3 (C-NO)
~136.5
Singlet
-
C-5 (C-NO)
~140.0
Singlet
-
C-1 (Quaternary)
~118.0
Weak Doublet
Hz
C-4, C-6
~125 - 130
Singlet
-
Key Diagnostic: The carbonyl carbon signal at ~163.5 ppm will appear as a doublet due to coupling with the adjacent
N atom of the hydrazide group.
N NMR Data
Direct detection or indirect detection (via HSQC) will reveal two distinct nitrogen environments.
Nitrogen Assignment
Chemical Shift (, ppm)*
Coupling Pattern
Amide N (-CO-NH-)
~110 - 120
Doublet ( Hz)
Amine N (-NH)
~55 - 65
Doublet ( Hz)
*Note: Shifts referenced to liquid ammonia (0 ppm). If referenced to nitromethane (0 ppm), subtract ~380 ppm.
Structural Confirmation Logic
To validate the identity of 3,5-Dinitrosalicylhydrazide-15N2, the following logic gate must be satisfied:
Figure 2: Logical workflow for validating the
N-labeled structure.
Applications in Drug Development[4]
Impurity Profiling (Nifuroxazide)
3,5-Dinitrosalicylhydrazide is a known impurity (Impurity A) in Nifuroxazide API.
Quantification: The
N-labeled analog serves as an ideal Internal Standard for LC-MS/MS quantification of this impurity in biological matrices or drug products. The mass shift (+2 Da) allows for precise differentiation from the native impurity while maintaining identical chromatographic retention.
Difference between 3,5-Dinitrosalicylhydrazide and 15N2 isotope analog
This guide details the technical distinctions, analytical applications, and experimental protocols regarding 3,5-Dinitrosalicylhydrazide (DNSH) and its stable isotope-labeled analog, 3,5-Dinitrosalicylhydrazide-15N2 (DNS...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical distinctions, analytical applications, and experimental protocols regarding 3,5-Dinitrosalicylhydrazide (DNSH) and its stable isotope-labeled analog, 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) .
Advanced Bioanalysis of Nifursol Metabolites
Executive Summary
3,5-Dinitrosalicylhydrazide (DNSH) is the primary marker metabolite for Nifursol , a nitrofuran antibiotic banned in food-producing animals (EU/USA) due to genotoxicity concerns. To detect trace residues (sub-ppb levels) in complex matrices like poultry muscle or liver, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
The 15N2-isotope analog serves as the critical Internal Standard (IS) . Unlike structural analogs, the 15N2 variant possesses identical physicochemical properties (solubility, pKa, retention time) to the native analyte but is differentiated by a specific mass shift (+2 Da). This allows for the correction of matrix effects, extraction losses, and ionization suppression in real-time.
The fundamental difference lies in the isotopic composition of the hydrazide moiety. The 15N2 analog incorporates two heavy nitrogen atoms (
N) derived from N-hydrazine during synthesis.
Comparative Specifications
Feature
Native 3,5-Dinitrosalicylhydrazide (DNSH)
3,5-Dinitrosalicylhydrazide-15N2 (IS)
CAS Number
955-07-7
1346598-09-1
Formula
CHNO
CHN(N)O
Molecular Weight
242.15 g/mol
244.13 g/mol
Monoisotopic Mass
242.0287 Da
244.0228 Da
Label Position
Natural Abundance (N)
Hydrazide Group (–CO–NH –NH)
Primary Role
Target Analyte (Nifursol Metabolite)
Internal Standard (Quantification)
Structural Visualization
The following diagram illustrates the chemical structure and the specific location of the isotopic label.[1]
Figure 1: Structural comparison highlighting the mass shift introduced by the 15N-labeled hydrazide group.
Analytical Workflow & Derivatization Logic
In biological tissues, Nifursol is rapidly metabolized to DNSH, which then binds to tissue proteins. The standard analytical protocol involves acid hydrolysis to release DNSH, followed by derivatization with 2-Nitrobenzaldehyde (2-NBA).
Why Derivatize?
Sensitivity: The resulting hydrazone (NPDSH) has higher molecular weight and better ionization efficiency in ESI (-/+) modes.
Chromatography: Derivatization reduces polarity, allowing better retention and separation on C18 columns.
Crucially, the 15N2 label is retained during derivatization.
Reaction: R-CO-15NH -15NH
+ R'-CHO R-CO-15NH -15N =CH-R' + HO
The +2 Da mass shift is preserved in the final derivative, ensuring the IS remains distinct from the analyte.
Pathway Diagram
Figure 2: Analytical workflow for Nifursol residue analysis using DNSH-15N2 as an internal standard.
Mass Spectrometry: MRM Transitions
To quantify DNSH, researchers typically monitor the derivatized product (NPDSH). The 15N2 analog must be monitored using a transition that accounts for the heavy isotopes.
Ionization Mode: ESI Negative (ESI-) is common for nitrophenyl derivatives.
Compound
Precursor Ion ()
Product Ion ()
Rationale
Native (Derivatized)
375.0
182.0
Cleavage of the hydrazone bond; loss of nitrobenzyl moiety.
Native (Qualifier)
375.0
223.0
Secondary fragmentation for confirmation.
IS (DNSH-15N2)
377.0
184.0
+2 Da shift on precursor; +2 Da shift on product (retains hydrazide Ns).
Note: Exact transitions may vary by instrument (e.g., Sciex vs. Thermo), but the Mass Shift (+2) rule applies consistently.
Experimental Protocol (Self-Validating)
This protocol ensures the Internal Standard equilibrates with the sample matrix before extraction, validating recovery rates.
Reagents
1.0 M HCl (Hydrolysis agent)
2-Nitrobenzaldehyde (2-NBA) : 50 mM in DMSO.
Internal Standard Solution : 100 ng/mL DNSH-15N2 in Methanol.
Step-by-Step Methodology
Sample Preparation:
Weigh 1.0 g of homogenized tissue (muscle/liver) into a 50 mL centrifuge tube.
CRITICAL: Add 100 µL of DNSH-15N2 Internal Standard solution. Vortex for 30s. This locks the IS to the matrix.
Hydrolysis & Derivatization:
Add 10 mL of 1.0 M HCl.
Add 100 µL of 2-NBA solution.
Incubate at 37°C for 16 hours (overnight). Simultaneous hydrolysis of protein-bound residues and derivatization occurs here.[2]
Extraction:
Adjust pH to 7.0–7.5 using 1.0 M NaOH (prevents ionization during LLE).
Add 10 mL Ethyl Acetate. Shake vigorously for 10 min.
Centrifuge (3000 x g, 10 min). Transfer organic supernatant to a clean tube.
Evaporate to dryness under Nitrogen at 45°C.
Reconstitution:
Dissolve residue in 200 µL Mobile Phase (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).
Filter (0.22 µm PTFE) into LC vial.
References
European Reference Laboratory for Residues of Veterinary Drugs. (2025). LC-MS/MS method for the determination of nitrofuran metabolites including Nifursol (DNSH). Available at: [Link]
PubChem. (2025).[3][4] 3,5-Dinitrosalicylhydrazide (Compound Summary).[5][6][3][2][7][8][9][10][11] National Library of Medicine. Available at: [Link]
Thermodynamic Stability of 3,5-Dinitrosalicylhydrazide-15N2
The following technical guide details the thermodynamic stability profile, degradation kinetics, and handling protocols for 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) . This document is structured for analytical chemis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamic stability profile, degradation kinetics, and handling protocols for 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) . This document is structured for analytical chemists and DMPK scientists requiring high-fidelity data for trace residue analysis.
Technical Guide & Stability Profiling
Executive Summary
3,5-Dinitrosalicylhydrazide (DNSH) is the primary marker metabolite for Nifursol , a nitrofuran antibiotic banned in food-producing animals.[1][2][3][4] The isotopologue DNSH-15N2 serves as the critical internal standard (IS) for LC-MS/MS confirmatory methods.[2][4]
While the heavy isotope labeling (
) renders the molecule mass-distinct for spectrometry, it does not confer additional thermodynamic stability against the molecule's inherent vulnerabilities: hydrazide hydrolysis and nitro-group photolysis .[4] This guide synthesizes the physicochemical properties of DNSH-15N2 with practical stability protocols, establishing that while the solid state is kinetically stable at ambient conditions, solution-state integrity is strictly pH- and light-dependent.[2][4]
Chemical Architecture & Isotopic Context[2]
Structural Identity
The molecule consists of a salicylic acid core substituted with two nitro groups at the 3 and 5 positions, derivatized into a hydrazide.
Molecular Weight: ~244.13 g/mol (approx. +2 Da shift from unlabeled DNSH)[4][5]
pKa: ~2.13 (hydrazide proton), making it acidic and susceptible to deprotonation-induced hydrolysis.[2][4]
Isotopic Thermodynamics
The substitution of
with (typically on the hydrazide moiety) introduces a negligible change in Gibbs Free Energy () of formation.[4] The primary utility is mass discrimination , not stability enhancement.
Thermodynamic Equivalence: The bond dissociation energy (BDE) of
vs. differs only slightly due to zero-point energy (ZPE) effects.[4] For shelf-life considerations, DNSH-15N2 behaves identically to the unlabeled standard.[2][4]
Kinetic Isotope Effect (KIE): While a primary KIE exists, it is insufficient to prevent degradation under stress conditions.[4]
Figure 1: Structural breakdown of DNSH-15N2 highlighting the isotope-labeled hydrazide moiety and primary thermodynamic vulnerabilities.[2][4]
Thermodynamic Stability Profile
Solid-State Stability
In its crystalline form, DNSH-15N2 exhibits high stability due to strong intermolecular hydrogen bonding between the phenolic hydroxyl, the carbonyl oxygen, and the nitro groups.[2]
Melting/Decomposition:
.[4] The lattice energy barrier prevents spontaneous degradation at room temperature.
The hydrazide linkage is thermodynamically unstable relative to its hydrolysis products (3,5-dinitrosalicylic acid and hydrazine).[2][4] The reaction is driven by the stability of the carboxylic acid product and the entropy gain.
Acidic pH (pH < 3): The carbonyl oxygen is protonated, increasing electrophilicity and accelerating nucleophilic attack by water. However, in analytical protocols (e.g., Nifursol analysis), acid hydrolysis is intentionally used to release protein-bound residues.[1][2][4] The DNSH molecule itself is relatively robust to short-term acid exposure compared to the protein-drug bond.[2][4]
Basic pH (pH > 8): Rapid degradation occurs via deprotonation of the hydrazide nitrogen, leading to base-catalyzed hydrolysis or oxidation (azo formation).[4]
Figure 2: Competing pathways: Degradation (Hydrolysis/Photolysis) vs. Analytical Stabilization (Derivatization).[2][4]
Experimental Protocol: Stability Profiling
To validate the integrity of your DNSH-15N2 standard, perform the following "Stress Test" protocol. This ensures the internal standard accurately corrects for matrix effects.
Forced Degradation Workflow
Objective: Determine the "Use Time" of the working standard solution.
Table 1: Stress Conditions & Acceptance Criteria
Stress Type
Condition
Duration
Acceptance Criteria (Recovery %)
Acid Hydrolysis
0.1 M HCl, Ambient
4 Hours
> 90%
Base Hydrolysis
0.1 M NaOH, Ambient
1 Hour
< 50% (High Instability Expected)
Oxidation
3% , Ambient
2 Hours
> 85%
Photolysis
D65 Lamp (Cool White)
6 Hours
< 80% (Fail if not protected)
Thermal
in Solution
4 Hours
> 90%
Derivatization Efficiency Check
Since DNSH is often analyzed as the nitrophenyl derivative (NPDSH), the stability of the derivatization reaction is thermodynamically linked to the stability of the hydrazide.
Prepare: Spike blank matrix with DNSH-15N2 (10 ng/g).[2][4]
Hydrolyze: Add 1M HCl (to release bound residues) and incubate at
for 16 hours.
Derivatize: Add 2-nitrobenzaldehyde (2-NBA) simultaneously or immediately after acid step.
Critical Note: If 2-NBA is not present during the acid step, free DNSH-15N2 may hydrolyze to the acid form before it can be derivatized.[2][4] The derivatization reaction (hydrazone formation) is kinetically faster than amide hydrolysis under these conditions, effectively "trapping" the analyte.
Analyze: Monitor the transition for the derivative (e.g., m/z 377 → m/z ...).
Figure 3: Step-by-step workflow for validating the thermodynamic stability of the working standard solution.
Handling & Storage Directives
Based on the thermodynamic profile, the following Standard Operating Procedures (SOPs) are mandatory for maintaining the integrity of DNSH-15N2.
Storage[2][4]
Solid State: Store at -20°C in a desiccator. The container must be amber glass to prevent photolysis of the nitro groups.
Stock Solution (1 mg/mL): Stable for 6 months at -20°C in DMSO or Acetonitrile . Avoid Methanol for long-term storage if trace acidity is present (risk of methyl ester formation).[2][4]
Working Solution: Prepare fresh daily . Do not store dilute aqueous solutions (< 10 µg/mL) overnight, as adsorption to glass and hydrolysis rates increase at lower concentrations.[4]
Analytical Precautions
In-Situ Derivatization: Always perform derivatization (with 2-NBA) immediately upon solubilization or extraction.[2][4] The hydrazone derivative is thermodynamically more stable than the free hydrazide.
pH Control: Maintain sample extracts at neutral pH (7.0 ± 0.5) immediately prior to LC injection if analyzing the free hydrazide (rare).[4]
Mass Shift Verification: Periodically check the isotopic purity. If the
label is on the terminal hydrazine, hydrolysis results in the loss of the label (as -hydrazine), leaving the unlabeled acid. This makes hydrolysis "silent" in the IS channel but results in quantitative errors.
References
European Food Safety Authority (EFSA). (2005).[4] Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on the request from the Commission related to Nifursol.Link[4]
Verdon, E., et al. (2007).[4] Validation of a method for the determination of 3,5-dinitrosalicylic acid hydrazide in turkey muscle and liver by LC-MS/MS.Analytica Chimica Acta, 586(1-2), 336-343.[2][4] Link[4]
LGC Standards. (2024). Certificate of Analysis: 3,5-Dinitrosalicylhydrazide-15N2.[2][4][5]Link[4]
International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][7]Link
PubChem. (2025).[4][6] Compound Summary: 3,5-Dinitrosalicylhydrazide.[1][2][3][4][5][6][8][9][10][11] National Library of Medicine.[4][6] Link
Technical Guide: Isotopic Enrichment & Analysis of 3,5-Dinitrosalicylhydrazide-15N2
Executive Summary 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) is the stable isotope-labeled internal standard (IS) required for the quantification of Nifursol residues in food matrices. Nifursol, a nitrofuran antibiotic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) is the stable isotope-labeled internal standard (IS) required for the quantification of Nifursol residues in food matrices. Nifursol, a nitrofuran antibiotic banned in the EU and other jurisdictions, metabolizes rapidly into tissue-bound DNSH.[1]
To meet the European Union’s Reference Point for Action (RPA) of 0.5 µg/kg (ppb) (Regulation (EU) 2019/1871), analytical methods must utilize Isotope Dilution Mass Spectrometry (ID-MS). This guide details the molecular architecture, synthesis verification, and isotopic purity assessment required to ensure data integrity at sub-ppb levels.
Part 1: Molecular Architecture & Isotopic Placement
Structural Specifications
The reliability of DNSH-15N2 as an internal standard hinges on the stability of the isotopic label during the harsh acidic hydrolysis required to release the metabolite from tissue proteins.
Molecular Weight: 244.13 g/mol (approx. +2 Da shift from native DNSH).
Label Position: The two nitrogen atoms of the hydrazide group are labeled.
Rationale: The hydrazide moiety is introduced via
-hydrazine during synthesis. This position is chemically stable and mirrors the reactive site of the native analyte during the critical derivatization step.
Isotopic Enrichment Requirements
For trace analysis at the RPA level (0.5 µg/kg), the internal standard must possess high isotopic purity to prevent "cross-talk" (unlabeled impurity contributing to the analyte signal).
Parameter
Specification
Impact on Data Quality
Chemical Purity
> 98%
Prevents column fouling and ionization suppression.
Isotopic Enrichment
atom %
Minimizes M+0 contribution; ensures linear calibration curves.
Isotopic Distribution
< 0.5% unlabeled (M+0)
Essential to avoid false positives near the detection limit (CC).
Part 2: Synthesis & Derivatization Logic
Synthesis Pathway
The synthesis utilizes a nucleophilic acyl substitution where
-hydrazine attacks the activated carbonyl of a 3,5-dinitrosalicylic acid derivative (typically the acid chloride or methyl ester).
Figure 1: Synthesis route for DNSH-15N2 ensuring the label is integral to the hydrazide functionality.
The Derivatization Necessity
Free DNSH is difficult to analyze due to its polarity and low molecular weight. The standard protocol involves in situ derivatization with 2-nitrobenzaldehyde (2-NBA) .
Critical Mechanism: The IS (DNSH-15N2) must be added before derivatization.
Result: Both the native DNSH and DNSH-15N2 react to form the nitrophenyl derivative (NPDNSH and NPDNSH-15N2).
Mass Shift: The +2 Da shift is preserved in the final derivative, allowing MS separation.
Part 3: Isotopic Purity Assessment Protocol
Trustworthiness in ID-MS comes from verifying the enrichment level. Relying solely on the Certificate of Analysis (CoA) is insufficient for regulated veterinary drug testing.
HRMS Validation Protocol
Objective: Calculate the Atom Percent Enrichment (APE) and the contribution of unlabeled species.
Preparation: Dissolve 1 mg of DNSH-15N2 in Acetonitrile/Methanol (50:50). Dilute to 100 ng/mL.
Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000 FWHM).
Acquisition: ESI Negative mode. Scan range m/z 100–400.
Calculation: Extract ion chromatograms for:
(m/z 241.02, unlabeled impurity)
(m/z 242.02, incomplete labeling)
(m/z 243.02, target fully labeled)
Formula for % Enrichment:
Acceptance Criteria:
must be of the total intensity to ensure the IS does not bias the quantification of the native drug.
Part 4: Analytical Workflow (LC-MS/MS)
The following workflow ensures the IS corrects for recovery losses during the extensive sample preparation required for tissue analysis.
Figure 2: Analytical workflow complying with EU 2019/1871. The IS is subjected to the same hydrolysis and derivatization as the analyte.
Mass Spectrometry Transitions
For the derivatized product (NPDNSH), the following transitions are monitored. The +2 Da shift of the
label provides the selectivity.
Compound
Precursor Ion (m/z)
Product Ion (Quant)
Product Ion (Qual)
NPDNSH (Native)
374.1
182.0
122.0
NPDNSH-15N2 (IS)
376.1
184.0
124.0
Note: The product ions also retain the label, confirming the stability of the hydrazide linkage during fragmentation.
References
European Commission. (2019).[3] Commission Regulation (EU) 2019/1871 on reference points for action for non-allowed pharmacologically active substances present in food of animal origin.[3] Official Journal of the European Union.[4] Link
European Food Safety Authority (EFSA). (2021). Technical Report on the notification of non-allowed pharmacologically active substances. EFSA Supporting Publications. Link
Verdon, E., et al. (2021). Confirmation of five nitrofuran metabolites including nifursol metabolite in meat and aquaculture products by liquid chromatography-tandem mass spectrometry.[5] Food Chemistry, 342, 128389. Link
PubChem. (2025).[6] 3,5-Dinitrosalicylhydrazide-15N2 Compound Summary. National Library of Medicine. Link
LGC Standards. (2025). Certificate of Analysis: 3,5-Dinitrosalicylhydrazide-15N2.[2][7]Link
Safety data sheet (SDS) for 3,5-Dinitrosalicylhydrazide-15N2
Technical Whitepaper: Handling and Safety Protocols for 3,5-Dinitrosalicylhydrazide-15N2 Document Control: Subject: 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) Application: Stable Isotope Internal Standard for Nifursol...
Application: Stable Isotope Internal Standard for Nifursol Metabolite Analysis
CAS (Unlabeled): 955-07-7 | CAS (Labeled): 1346598-09-1
Revision: 1.0 (Scientific Advisory)
Introduction & Chemical Significance
3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) is the stable isotope-labeled analog of the primary marker residue for Nifursol , a nitrofuran antibiotic banned in food-producing animals (EU Regulation 37/2010).
In regulatory toxicology and food safety analysis, the parent compound Nifursol rapidly metabolizes in vivo. It does not persist in muscle tissue; however, its side chain is cleaved to form 3,5-dinitrosalicylhydrazide (DNSH), which binds covalently to tissue proteins. Consequently, regulatory monitoring requires the detection of DNSH, not Nifursol.
The
N label is located on the hydrazide moiety. This isotopic signature renders the compound chemically identical to the analyte of interest but distinguishable by mass spectrometry (+2 Da shift), making it the gold-standard internal standard (IS) for compensating matrix effects and recovery losses during LC-MS/MS analysis.
Hazard Identification & Toxicology
While stable isotope labeling does not alter the toxicological profile, the parent structure carries significant hazards inherent to hydrazine derivatives and nitro-aromatics.
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation).[1]
Carcinogenicity (Precautionary): Nitrofurans and their hydrazine-based metabolites are generally classified as potential genotoxic carcinogens. Handle with High Potency Compound (HPC) protocols.
Chemical Causality
Hydrazine Moiety: Hydrazides (
) are nucleophilic and can react with cellular macromolecules (DNA/Proteins). They are potential sensitizers and hepatotoxins.
Nitro Groups (
): The presence of two nitro groups at positions 3 and 5 increases the oxidative potential of the molecule. While not a primary explosive in this specific salt/hydrate form, dry nitro-aromatics can be shock-sensitive.
Physical Properties & Stability Data
Property
Specification
Operational Implication
Appearance
Yellow to Dark Yellow Powder
Visual confirmation of purity; degradation often turns it brown.
Molecular Weight
~244.13 g/mol (Labeled)
+2 Da shift from unlabeled (242.15 g/mol ).
Solubility
DMSO, Methanol
Insoluble in water. Do not attempt aqueous stock solutions.
Melting Point
>230°C (Decomposes)
Avoid high-temperature drying methods.
Hygroscopicity
High
Store in desiccated environment to prevent hydrolysis.
pKa
~2.1 (Predicted)
Acidic nature due to phenolic -OH and electron-withdrawing nitro groups.
Operational Protocols: Handling & Analysis
Storage & Reconstitution
Storage: -20°C, protected from light. The hydrazine bond is susceptible to photo-oxidation.
Stock Solution (1 mg/mL): Dissolve in DMSO . Methanol is a secondary choice but evaporates faster, altering concentration over time.
Working Solution: Dilute stock with Acetonitrile/Water (50:50). Prepare fresh daily.
Analytical Workflow (LC-MS/MS)
The detection of DNSH residues involves a complex derivatization step. DNSH is rarely analyzed "naked" due to poor chromatographic retention. It is derivatized with 2-Nitrobenzaldehyde (2-NBA) to form a nitrophenyl derivative (NPDSH).[3]
Critical Note: The Internal Standard (DNSH-15N2) must be added before the hydrolysis/derivatization step to correctly track the efficiency of the reaction.
Figure 1: Analytical Workflow for Nifursol Metabolites
Caption: Protocol for tracking Nifursol residues. The
N standard undergoes the same chemical transformation as the analyte, ensuring accurate quantification.
Safety & Emergency Hierarchy
Due to the potential genotoxicity and skin sensitization risks, a rigid hierarchy of controls is required.
Figure 2: Safety Decision Matrix
Caption: Safety decision tree based on physical state. Powder handling requires respiratory protection due to inhalation risks of hydrazine derivatives.
Emergency Response
Inhalation: Remove to fresh air immediately. If breathing is difficult, administer oxygen.[4] Medical surveillance is recommended due to potential delayed pulmonary edema or sensitization.
Skin Contact: Hydrazines can penetrate nitrile rubber over time.
Immediate: Wash with soap and water for 15 minutes.
Delayed: If redness occurs, seek dermatology consult.
Spill Cleanup:
Do not dry sweep (dust explosion/inhalation risk).
Wet the powder with a mist of water or PEG-400.
Absorb with inert material (vermiculite).
Clean surface with 10% bleach solution to oxidize the hydrazine moiety.
References
European Food Safety Authority (EFSA). (2002). Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on Nifursol. EFSA Journal. Link
Verdon, E., et al. (2007). Validation of a method for the analysis of nitrofuran metabolites in tissue.[3] Journal of Agricultural and Food Chemistry. Link
PubChem. (2024). 3,5-Dinitrosalicylhydrazide Compound Summary (CID 3663247). National Library of Medicine. Link
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Carbonyl Compounds Using 3,5-Dinitrosalicylhydrazide-15N2 as an Internal Standard
Abstract This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of carbonyl compounds in biological matrices....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of carbonyl compounds in biological matrices. The method utilizes a pre-column derivatization strategy with 3,5-Dinitrosalicylhydrazide (DNSH) to enhance the chromatographic retention and ionization efficiency of target analytes. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2), is employed. The comprehensive protocol outlined herein covers sample preparation, derivatization, LC-MS/MS optimization, and a full method validation compliant with FDA and ICH guidelines.[1][2][3][4][5] This robust and reliable method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of carbonyl compounds in complex sample types.
Introduction: The Rationale for Derivatization
Carbonyl compounds, including aldehydes and ketones, are a class of molecules that are often challenging to analyze directly by LC-MS/MS due to their poor ionization efficiency and low retention on reversed-phase columns.[6][7] Chemical derivatization is a powerful technique to overcome these analytical hurdles.[8][9][10][11] By reacting the target analytes with a derivatizing agent, their physicochemical properties can be modified to improve their analytical performance.
3,5-Dinitrosalicylhydrazide (DNSH) is an effective derivatization reagent for carbonyl compounds.[12][13][14][15] The reaction between DNSH and a carbonyl group forms a stable hydrazone derivative. This derivatization imparts several key advantages:
Enhanced Ionization: The DNSH moiety readily forms ions in the mass spectrometer source, significantly increasing the sensitivity of the analysis.
Improved Chromatography: The resulting hydrazone is more hydrophobic than the parent carbonyl compound, leading to better retention and separation on reversed-phase HPLC columns.
Increased Specificity: The derivatization reaction is specific to carbonyl groups, reducing potential interferences from other sample components.
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for variations in sample preparation, derivatization efficiency, and matrix effects. 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2), with a molecular weight of 244.14 g/mol , serves as an ideal internal standard as it co-elutes with the analyte-DNSH derivatives and exhibits identical chemical behavior, but is distinguishable by its mass-to-charge ratio in the mass spectrometer.[16][17][18]
Sample Matrix: Plasma, urine, or other relevant biological fluid
Experimental Protocols
Preparation of Standard and Reagent Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each carbonyl analyte and the DNSH-15N2 internal standard in methanol.
Working Standard Solutions: Serially dilute the stock solutions with 50:50 (v/v) ACN:H₂O to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
Derivatization Reagent Solution (10 mg/mL): Dissolve DNSH in ACN.
Internal Standard Spiking Solution (1 µg/mL): Dilute the DNSH-15N2 stock solution in ACN.
Sample Preparation and Derivatization Workflow
The following protocol details the steps for the derivatization of carbonyl compounds in a biological matrix.
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma), calibration standard, or QC sample into a microcentrifuge tube.
Internal Standard Addition: Add 10 µL of the 1 µg/mL DNSH-15N2 internal standard spiking solution to each tube.
Protein Precipitation: Add 300 µL of cold ACN to each tube to precipitate proteins. Vortex for 30 seconds.
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
Derivatization Reaction:
Add 50 µL of the 10 mg/mL DNSH derivatization reagent solution.
Add 10 µL of 1 M HCl to catalyze the reaction.
Vortex briefly and incubate at 60°C for 30 minutes.
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 H₂O:ACN with 0.1% FA). Vortex to ensure complete dissolution.
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for sample preparation and derivatization.
LC-MS/MS Method Development
Liquid Chromatography
The chromatographic separation is critical for resolving the derivatized analytes from potential interferences.
Parameter
Recommended Condition
Rationale
Column
C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and separation of the hydrophobic DNSH-hydrazone derivatives.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase promotes better peak shape and ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient
Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate
A gradient elution is necessary to separate analytes with a range of polarities.
Flow Rate
0.4 mL/min
A typical flow rate for a 2.1 mm ID column.
Column Temperature
40°C
Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume
5 µL
A small injection volume minimizes potential matrix effects.
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.
Caption: MRM fragmentation of the DNSH-hydrazone derivative.
Optimization of MS/MS Parameters:
Infusion: Infuse a standard solution of a derivatized analyte directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize the fragmentor voltage.
Product Ion Scan: Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.
Collision Energy Optimization: For each precursor-product ion transition, optimize the collision energy to maximize the signal intensity.
MRM Transitions: Select at least two MRM transitions for each analyte (one for quantification and one for confirmation) and for the internal standard.
Method Validation
A full method validation was performed according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][19][20][21]
Specificity and Selectivity
Specificity was assessed by analyzing blank matrix samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analytes or the internal standard.
Linearity and Range
The linearity of the method was evaluated by constructing a calibration curve with at least six non-zero concentration levels. The curve was fitted using a linear regression with a 1/x² weighting factor.
Analyte
Range
R²
Carbonyl A
1 - 1000 ng/mL
> 0.995
Carbonyl B
0.5 - 500 ng/mL
> 0.995
Accuracy and Precision
The intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in six replicates over three separate days.
QC Level
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Intra-day Accuracy (%RE)
Inter-day Accuracy (%RE)
LLOQ
< 20%
< 20%
± 20%
± 20%
Low
< 15%
< 15%
± 15%
± 15%
Medium
< 15%
< 15%
± 15%
± 15%
High
< 15%
< 15%
± 15%
± 15%
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the peak areas of analytes spiked into post-extraction blank matrix with those of neat solutions. The recovery was determined by comparing the peak areas of analytes from pre-extraction spiked samples to those of post-extraction spiked samples.
Analyte
Matrix Effect (%)
Recovery (%)
Carbonyl A
95 - 105
> 85
Carbonyl B
92 - 108
> 80
Stability
The stability of the analytes in the biological matrix was assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C. All stability results were within ±15% of the nominal concentrations.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of carbonyl compounds in biological matrices. The use of 3,5-Dinitrosalicylhydrazide for derivatization, coupled with a stable isotope-labeled internal standard, ensures high sensitivity, selectivity, and accuracy. The method has been thoroughly validated according to international regulatory guidelines and is suitable for use in a variety of research and drug development applications.
References
Baughman, E. J., & K. A. Prather. (2006). LC-MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry, 78(22), 7586-7595. [Link]
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Frontage Labs. [Link]
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. [Link]
Slideshare. (2014). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
PubMed. (2006). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. PubMed. [Link]
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
MDPI. (2020). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. MDPI. [Link]
Longdom Publishing. (2015). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Longdom Publishing. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
J-STAGE. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. [Link]
Agilent. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent. [Link]
PubMed. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. PubMed. [Link]
ResearchGate. (2012). Derivatization methods for the LC-MS/MS analyses of steroids. ResearchGate. [Link]
National Center for Biotechnology Information. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Center for Biotechnology Information. [Link]
ResearchGate. (2019). Derivatization methods for LC-MS analysis of endogenous compounds. ResearchGate. [Link]
Robust Quantification of Nitrofuran Metabolites in Complex Matrices Using Stable Isotope Dilution Assay with ¹⁵N-Labeled Standards
An Application Note for Drug Development Professionals and Analytical Scientists Abstract This application note provides a detailed protocol and scientific rationale for the sample preparation and analysis of banned nitr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals and Analytical Scientists
Abstract
This application note provides a detailed protocol and scientific rationale for the sample preparation and analysis of banned nitrofuran antibiotic metabolites in food matrices. Due to the rapid in vivo metabolism of parent nitrofuran drugs, regulatory monitoring focuses on their stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM). The analytical challenge lies in the covalent binding of these metabolites to tissue proteins and their low molecular weights, which can lead to significant matrix interference.[1] This guide details a robust workflow employing acid hydrolysis to release the bound metabolites, followed by a critical derivatization step with 2-nitrobenzaldehyde (2-NBA). The cornerstone of this method is the use of stable isotope-labeled internal standards (e.g., ¹⁵N-labeled) for accurate and precise quantification via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique that corrects for matrix effects and procedural analyte loss.
Scientific Principle & Analytical Strategy
The use of nitrofuran antibiotics such as furazolidone, furaltadone, nitrofurantoin, and nitrofurazone in food-producing animals is prohibited in many jurisdictions, including the European Union, due to public health concerns over their carcinogenic potential.[1] The parent compounds are metabolized within hours, but their metabolites can covalently bind to proteins in tissues like muscle and liver, where they persist for weeks.[1][2] Therefore, detecting these metabolites serves as definitive proof of the illegal use of the parent drugs.
The analytical workflow is designed to overcome two primary challenges:
Release of Bound Metabolites: The covalent bonds between the metabolites and tissue macromolecules must be cleaved. This is reliably achieved through acid-catalyzed hydrolysis.[3][4]
Sensitive and Specific Detection: Direct analysis of the low-molecular-weight metabolites is hampered by poor ionization efficiency and high background noise from the sample matrix.[1][5] To circumvent this, a derivatization step using 2-nitrobenzaldehyde (2-NBA) is employed. This reaction targets the primary amine group of the metabolite, forming a larger, more stable nitrophenyl (NP) derivative that is more readily ionized and shifted to a higher mass range, away from common interferences.[1]
The Imperative of Isotope Dilution
The accuracy of any trace-level quantitative analysis hinges on the ability to account for analyte loss during the multi-step sample preparation process and to compensate for matrix-induced ion suppression or enhancement during LC-MS/MS analysis. The Isotope Dilution Assay (IDA) is the gold standard for this purpose.
By adding a known quantity of a stable isotope-labeled (e.g., ¹⁵N, ¹³C, or Deuterium) version of each analyte at the very beginning of the sample preparation, these internal standards experience the exact same chemical and physical processes as the native analytes. Any loss or ionization variance affects both the analyte and its labeled standard equally. The mass spectrometer distinguishes between the native and labeled compounds based on their mass difference. Quantification is based on the ratio of the native analyte response to the labeled standard response, yielding highly accurate and precise results that are independent of sample recovery or matrix effects.[6]
Detailed Experimental Protocol
This protocol is a representative method for the analysis of nitrofuran metabolites in animal tissue (e.g., poultry, shrimp, pork). It should be validated in-house for the specific matrix of interest according to guidelines such as those established by Commission Implementing Regulation (EU) 2021/808.[7]
Materials and Reagents
Analytes & Standards: Analytical standards of AOZ, AMOZ, AHD, and SEM. Corresponding stable isotope-labeled internal standards (e.g., AOZ-¹⁵N₂, AMOZ-¹⁵N₂, AHD-¹⁵N₂, SEM-¹⁵N₂).
Equipment: Homogenizer (blender or food processor), analytical balance, vortex mixer, centrifuge, water bath or incubator (37°C), nitrogen evaporator, 50 mL polypropylene centrifuge tubes.
Preparation of Solutions
Internal Standard Spiking Solution (100 ng/mL): Prepare a mixed stock solution of the ¹⁵N-labeled metabolites in methanol. Dilute appropriately with methanol to achieve a working concentration that, when added to the sample, results in a final concentration near the Minimum Required Performance Limit (MRPL), e.g., 1 µg/kg.
Hydrochloric Acid (0.2 M): Dilute concentrated HCl with deionized water.[8]
2-NBA Derivatizing Reagent (50 mM): Dissolve an appropriate amount of 2-nitrobenzaldehyde in DMSO.[9] Prepare this solution fresh regularly.
Potassium Phosphate Buffer (0.1 M, pH 7.4): Dissolve KH₂PO₄ in water and adjust the pH to 7.4 using NaOH.[9]
Sodium Hydroxide (1.0 M): Dissolve NaOH pellets in deionized water.
Sample Preparation Workflow
The entire process from sample homogenization to final extract preparation is visualized in the workflow diagram below.
Figure 1: Step-by-step sample preparation workflow for nitrofuran metabolite analysis.
Step-by-Step Methodology:
Sample Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[5][8]
Internal Standard Spiking: Add a precise volume of the ¹⁵N-labeled internal standard working solution to every sample, blank, and calibration standard.
Add 100-200 µL of 50 mM 2-NBA solution in DMSO.[9]
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
Rationale: This step simultaneously initiates the acid hydrolysis to free the metabolites from protein conjugates and provides the derivatizing agent for the subsequent reaction.[10]
Incubation: Place the tubes in a water bath or incubator at 37°C for 16 hours (overnight).[2][9]
Rationale: This prolonged, gentle heating provides sufficient time and energy for the complete hydrolysis of protein bonds and the derivatization reaction to proceed to completion without degrading the analytes. Some modern methods have explored microwave assistance to shorten this step.[11][12]
Neutralization: After cooling the samples to room temperature, add ~5 mL of 0.1 M KH₂PO₄ buffer, followed by dropwise addition of 1.0 M NaOH to adjust the pH to 7.5 ± 0.5.[8]
Rationale: The NP-derivatives are neutral molecules. Their extraction efficiency into a non-polar organic solvent like ethyl acetate is maximal at a neutral to slightly alkaline pH. Failure to neutralize the acidic solution will result in poor recovery.[8]
Liquid-Liquid Extraction (LLE):
Add 5 mL of ethyl acetate to the tube.
Cap and vortex for 1 minute, then centrifuge for 10 minutes at ~3500 rpm.[10]
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
Repeat the extraction with a second 5 mL portion of ethyl acetate.[2]
Combine and Evaporate: Combine the two ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.[3][10]
Cleanup: Add 2-3 mL of n-hexane to the dried residue, vortex, and then discard the n-hexane. This step helps remove excess, unreacted 2-NBA.
Reconstitution: Dissolve the final dried residue in 1.0 mL of a suitable solvent, typically the initial mobile phase of the LC method (e.g., 90:10 water:methanol).[3] Vortex to ensure complete dissolution, then filter through a 0.22 µm syringe filter into an LC vial.
Chemical Derivatization Mechanism
The derivatization reaction is a nucleophilic addition between the primary amine of the metabolite and the aldehyde group of 2-NBA, forming a stable nitrophenyl derivative.
Figure 2: General reaction scheme for the derivatization of a nitrofuran metabolite.
LC-MS/MS Analysis & Method Performance
Analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Typical Instrument Conditions
Parameter
Typical Setting
LC Column
C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Methanol or Acetonitrile
Flow Rate
0.2 - 0.4 mL/min
Injection Volume
5 - 20 µL
Ionization Mode
Electrospray Ionization, Positive (ESI+)
Example MRM Transitions
The following table lists typical precursor and product ions for the four main NP-derivatives. At least two transitions are monitored for each native analyte for confirmation, while one is sufficient for the labeled internal standard.
Analyte (NP-Derivative)
Precursor Ion (m/z)
Product Ion 1 (m/z)
Product Ion 2 (m/z)
NP-AOZ
236.1
134.1
192.1
NP-AMOZ
335.1
291.1
262.1
NP-AHD
249.1
134.1
205.1
NP-SEM
209.1
134.1
166.1
¹⁵N-NP-Metabolites
Varies
Varies
-
Note: Exact m/z values will vary based on the specific isotopic labeling scheme and should be optimized in-house.
Method Validation Parameters
Validation should demonstrate the method's fitness for purpose. Key parameters are defined by regulatory bodies and include:
Parameter
Definition
Typical Performance
Decision Limit (CCα)
The concentration at which it can be decided with a statistical certainty of 1-α (e.g., 95%) that the analyte is present.[13][14]
The described methodology, centered on acid hydrolysis, 2-NBA derivatization, and stable isotope dilution LC-MS/MS, represents a robust and reliable approach for the confirmatory analysis of banned nitrofuran metabolites. The inclusion of ¹⁵N-labeled internal standards is paramount for achieving the accuracy and precision required to meet stringent regulatory limits, such as the MRPL of 1.0 µg/kg previously set by the EU.[2] This self-validating system ensures high-quality, defensible data for researchers, regulatory bodies, and drug development professionals, safeguarding food safety and consumer health.
References
Commission Implementing Regulation (EU) 2021/808. On the performance of analytical methods for residues of pharmacologically active substances used in food-producing animals. Official Journal of the European Union. [Link]
Commission Decision 2002/657/EC. Implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. [Link]
Le Bizec, B., et al. (2012). Development of an analytical method to detect metabolites of nitrofurans. Food Additives & Contaminants: Part A. [Link]
McCracken, R. J., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry. [Link]
EUR-Lex. Commission Decision of 14 August 2002 implementing Council Directive 96/23/EC (2002/657/EC). [Link]
Food and Agriculture Organization of the United Nations. Commission Decision 2002/657/EC (2002) Performance of Analytical Methods. [Link]
NUCLEUS. Test Procedure: Determination of Nitrofuran Metabolites in Animal Matrices. [Link]
USDA FSIS. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
Rodziewicz, L. (2007). Validation of a confirmatory method for the determination of residues of four nitrofurans in egg by liquid chromatography-tandem mass spectrometry with the software InterVal. Analytica Chimica Acta. [Link]
De Boeck, M., et al. (2003). Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics. Journal of Agricultural and Food Chemistry. [Link]
Popiel, S., et al. (2012). Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry. Journal of Veterinary Research. [Link]
Zhang, Y., et al. (2020). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. Food Science & Nutrition. [Link]
Agilent Technologies. (2003). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by LC-ESI-MS. Application Note. [Link]
Kowalski, P., et al. (2019). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research. [Link]
Tumu, R., et al. (2015). Development and Validation of Confirmatory Method for Analysis of Nitrofuran Metabolites in Milk, Honey, Poultry Meat and Fish by Liquid Chromatography-Mass Spectrometry. Journal of Advanced Veterinary and Animal Research. [Link]
Veach, B. T., et al. (2015). Quantitation of Chloramphenicol and Nitrofuran Metabolites in Aquaculture Products Using Microwave-Assisted Derivatization, Automated SPE, and LC-MS/MS. Journal of AOAC International. [Link]
Zhang, X., et al. (2020). Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermo-Ultrasound-Assisted Derivatization. ACS Food Science & Technology. [Link]
Topic: High-Sensitivity Quantification of Nifursol Residues in Food Products Using 3,5-Dinitrosalicylhydrazide-¹⁵N₂ by Isotope Dilution Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The use of nitrofuran antibiotics, such as Nifursol, in food-producing animals is prohibited in many jurisdictions due to publi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The use of nitrofuran antibiotics, such as Nifursol, in food-producing animals is prohibited in many jurisdictions due to public health concerns. Regulatory monitoring requires highly sensitive and specific methods to detect their residues. Nifursol is rapidly metabolized, making its tissue-bound metabolite, 3,5-dinitrosalicylhydrazide (DNSAH), the target marker residue for analysis.[1][2][3] This application note details an authoritative protocol for the quantitative analysis of DNSAH in animal-derived food matrices (e.g., poultry muscle) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, 3,5-Dinitrosalicylhydrazide-¹⁵N₂ (DNSAH-¹⁵N₂), is central to this method's accuracy and reliability. This approach compensates for matrix effects and procedural losses, ensuring robust and defensible results that meet stringent regulatory requirements.[4][5]
Introduction: The Rationale for Isotope Dilution Analysis
Nitrofuran antibiotics are a class of synthetic broad-spectrum antimicrobials. Following administration to animals, they are quickly metabolized, and their metabolites become covalently bound to tissue proteins. These protein-bound metabolites are exceptionally stable, persisting for weeks or months, and thus serve as ideal markers for detecting the illegal use of the parent drug.[6] For the banned veterinary drug Nifursol, the corresponding marker residue is 3,5-dinitrosalicylhydrazide (DNSAH).
Direct analysis of these residues is challenging due to their low concentrations and the complexity of biological matrices like meat, fish, and milk.[7] Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard confirmatory technique for this application.[8] The principle relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, DNSAH-¹⁵N₂—at the very beginning of the sample preparation process.[9]
Causality of Experimental Choice: Because the labeled standard (DNSAH-¹⁵N₂) is chemically identical to the native analyte (DNSAH), it experiences the same extraction inefficiencies, matrix-induced signal suppression or enhancement, and instrument variability.[9][] By measuring the ratio of the native analyte to the labeled standard in the final LC-MS/MS analysis, these variations are effectively nullified, leading to exceptionally accurate and precise quantification.[5] This self-validating system is critical for regulatory compliance and food safety monitoring.[11][12]
Principle of the Method & Workflow
The analytical procedure involves three core stages:
Sample Preparation and Hydrolysis: The tissue sample is homogenized and spiked with DNSAH-¹⁵N₂. An acid-catalyzed hydrolysis step is then performed to cleave the covalent bonds between the DNSAH metabolite and tissue proteins, releasing it into the solution.
Extraction and Clean-up: The released DNSAH, along with the internal standard, is extracted from the hydrolyzed mixture using liquid-liquid extraction (LLE). This step isolates the analytes from bulk matrix components like fats and proteins.
LC-MS/MS Analysis: The cleaned extract is analyzed by LC-MS/MS. The chromatographic system separates the analytes from other remaining matrix components, and the mass spectrometer detects and quantifies DNSAH and DNSAH-¹⁵N₂ using highly specific Multiple Reaction Monitoring (MRM) transitions.
Caption: Isotope dilution principle for DNSAH analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
LC System: UPLC/HPLC system
Column: C18 reverse-phase column (e.g., Waters XSelect HSS T3, 100 mm x 2.1 mm, 2.5 µm)
The quantification of DNSAH is based on the peak area ratio of the analyte to the stable isotope-labeled internal standard. [5]Two MRM transitions are typically monitored for each analyte for confirmation according to regulatory guidelines.
[11]
(Note: Specific fragment ions must be determined empirically by infusing the analytical standards and performing product ion scans. Plausible fragments would arise from losses of H₂O, NO₂, and NH₂NH₂ moieties.)
Trustworthiness: Method Validation
To ensure the method is fit for purpose, a full validation should be performed according to established guidelines, such as those in the European Commission Decision 2002/657/EC. [8][13]Key validation parameters include:
Specificity: Absence of interfering peaks in blank matrix samples.
Linearity & Range: Analysis of matrix-matched calibration curves over the desired concentration range.
Accuracy (Recovery): Analysis of blank samples spiked at multiple concentrations (e.g., 0.5, 1.0, and 1.5 times the regulatory limit). Recoveries should typically be within 80-120%.
Precision (Repeatability & Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements.
Decision Limit (CCα) & Detection Capability (CCβ): CCα is the limit at and above which it can be concluded with a statistical certainty that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified and/or quantified in a sample with a given statistical certainty.
[13]
Conclusion
The protocol described provides a robust and highly accurate method for the quantification of the Nifursol metabolite DNSAH in food products of animal origin. The core strength of this method lies in the application of isotope dilution with the 3,5-Dinitrosalicylhydrazide-¹⁵N₂ internal standard, which corrects for analytical variability and matrix interference. This approach ensures data of the highest integrity, suitable for regulatory monitoring programs and ensuring the safety of the food supply.
References
Analytical and Bioanalytical Chemistry Research. (n.d.). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Retrieved from [Link]
IAEA. (n.d.). Development of Radiometric and Allied Analytical Methods to Strengthen National Residue Control Programs for Antibiotic and Anthelmintic Veterinary Drug Residues. Retrieved from [Link]
ScienceDirect. (2012). Development of an analytical method to detect metabolites of nitrofurans. Retrieved from [Link]
ResearchGate. (2025, August 10). Application of stable isotope in detection of veterinary drug residues. Retrieved from [Link]
FDA. (2017, November 1). Detection of Nitrofuran Metabolites in Shrimp. Retrieved from [Link]
MDPI. (2024, April 10). Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination. Retrieved from [Link]
ASM Journals. (2022, March 14). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Retrieved from [Link]
Iris Publishers. (2022, October 18). Determination of Nitrofuran Metabolites in Milk by Liquid Chromatography with Diode-Array Detector. Retrieved from [Link]
CortecNet. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Retrieved from [Link]
ASEAN. (n.d.). ASEAN Guideline on Techniques for Veterinary Drug Residue Detection in Aquaculture Products. Retrieved from [Link]
IAEA. (2017, September 18). Ensuring Food Safety: How Uganda Has Developed its Capacities to Test and Monitor for Veterinary Drug Residue in Animal Feed and Products. Retrieved from [Link]
CIL Isotypes. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]
Frontiers. (n.d.). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Retrieved from [Link]
J-STAGE. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from [Link]
AAFCO. (n.d.). Applications of High Resolution MS to Veterinary Drug Residue Analysis in Aquaculture and Animal Feed. Retrieved from [Link]
Syngene. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dinitrosalicylic acid hydrazide. Retrieved from [Link]
Wikipedia. (n.d.). 3,5-Dinitrosalicylic acid. Retrieved from [Link]
Google Patents. (n.d.). US3567778A - Process for preparing nitrosalicyl-hydrazides.
OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dinitrosalicylhydrazide-15N2. Retrieved from [Link]
PMC. (n.d.). Recent Advances in the Determination of Veterinary Drug Residues in Food. Retrieved from [Link]
Agilent. (n.d.). Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method. Retrieved from [Link]
University of Toronto. (n.d.). Development of methods for the determination of veterinary drugs in food matrices by Liquid Chromatography – Mass Spectrometry. Retrieved from [Link]
EMBL-EBI. (n.d.). 3,5-dinitrosalicylic acid hydrazide (CHEBI:189548). Retrieved from [Link]
Waters. (n.d.). The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-. Retrieved from [Link]
Google Patents. (n.d.). CN103254098A - In-situ synthesis method of 3,5-dichloro-salicylaldehyde condensed hydrazine hydrate Schiff base.
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Optimizing Mass Spectrometry Parameters for the Analysis of ¹⁵N₂ Labeled Hydrazides: An Application Note and Protocol
Introduction Stable isotope labeling in conjunction with mass spectrometry has become an indispensable tool in quantitative proteomics and metabolomics.[1][2] The incorporation of heavy isotopes, such as ¹⁵N, allows for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Stable isotope labeling in conjunction with mass spectrometry has become an indispensable tool in quantitative proteomics and metabolomics.[1][2] The incorporation of heavy isotopes, such as ¹⁵N, allows for the accurate relative and absolute quantification of molecules by creating a distinct mass shift between the labeled and unlabeled species.[2][3] Hydrazide-containing molecules are of significant interest in drug development and biological research due to their reactive nature, which allows for their use as chemical probes and for conjugation to other molecules.[4] This application note provides a comprehensive guide for optimizing mass spectrometry parameters for the analysis of hydrazides specifically labeled with two ¹⁵N atoms (¹⁵N₂), ensuring high sensitivity, accuracy, and robust fragmentation for confident identification and quantification.
Foundational Principles: Why ¹⁵N₂ Labeling and Mass Spectrometry?
The strategic incorporation of two ¹⁵N atoms into a hydrazide moiety offers several analytical advantages. The resulting mass shift is distinct and easily resolvable by modern mass spectrometers, facilitating the differentiation of the labeled analyte from its unlabeled counterpart and from background ions.[5] This is particularly crucial in complex biological matrices where isobaric interferences can be a significant challenge.
Electrospray ionization (ESI) is the preferred ionization technique for nitrogen-containing compounds like hydrazides, as it is a soft ionization method that typically produces protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation.[6][7] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation, generating characteristic product ions that provide structural information and enhance analytical specificity.
Optimizing the Mass Spectrometer: A Step-by-Step Guide
The successful analysis of ¹⁵N₂ labeled hydrazides hinges on the careful optimization of several key mass spectrometry parameters. The following sections detail a systematic approach to this optimization process.
Ion Source Parameter Optimization
The efficiency of ion generation in the ESI source directly impacts sensitivity. For hydrazides, which are nitrogen-containing compounds, positive ion mode is generally preferred due to the basicity of the nitrogen atoms, which readily accept a proton.[6][8]
Protocol 1: Ion Source Optimization
Sample Preparation: Prepare a solution of the ¹⁵N₂ labeled hydrazide standard at a concentration of 1-10 µM in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic additive promotes protonation.[9]
Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
Parameter Adjustment: While monitoring the signal intensity of the protonated molecular ion ([M+H]⁺), systematically adjust the following parameters to maximize the signal:
Capillary Voltage: Typically in the range of 3-5 kV.
Cone Voltage (or equivalent): This voltage influences in-source fragmentation. Start with a low value and gradually increase to maximize the precursor ion intensity without inducing significant fragmentation.
Nebulizing Gas Flow: This aids in the desolvation of the droplets. Optimal flow rates will depend on the solvent composition and flow rate.
Drying Gas Flow and Temperature: These parameters are critical for efficient desolvation. Higher temperatures and flow rates can improve signal but may also lead to thermal degradation of the analyte if excessive.
Record Optimal Parameters: Once the maximum stable signal for the [M+H]⁺ ion is achieved, record the optimized ion source parameters.
Table 1: Typical Starting and Optimized Ion Source Parameters for ¹⁵N₂ Labeled Hydrazides
Parameter
Typical Starting Value
Optimized Range
Rationale
Ionization Mode
Positive
Positive
Hydrazides readily protonate.
Capillary Voltage
3.5 kV
3.0 - 4.5 kV
Optimizes the electric field for efficient ion transfer.
Cone Voltage
20 V
20 - 60 V
Maximizes precursor ion intensity while minimizing in-source fragmentation.
Nebulizing Gas
1.5 Bar
1.0 - 2.5 Bar
Facilitates efficient nebulization of the sample solution.
Drying Gas Flow
8 L/min
6 - 12 L/min
Promotes desolvation of the charged droplets.
Drying Gas Temp.
300 °C
250 - 350 °C
Enhances solvent evaporation for efficient ion generation.
Collision-Induced Dissociation (CID) Optimization
Collision energy is a critical parameter in MS/MS experiments as it dictates the extent of fragmentation.[10][11] The goal is to identify a collision energy that produces a rich spectrum of fragment ions for confident identification and quantification without excessive fragmentation that leads to a loss of structurally informative ions.
Protocol 2: Collision Energy Optimization
Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]⁺ ion of the ¹⁵N₂ labeled hydrazide.
Collision Energy Ramp: Program the mass spectrometer to acquire MS/MS spectra over a range of collision energies (e.g., 5-50 eV). This can be done in a stepwise manner or using a ramped collision energy function if available.
Data Analysis: Examine the resulting MS/MS spectra to identify the collision energy that provides the optimal balance of:
Precursor Ion Abundance: A sufficient amount of the precursor ion should remain to confirm the parent mass.
Product Ion Richness: A variety of fragment ions should be present to provide structural information.
Intensity of Key Fragments: Identify characteristic and intense fragment ions that can be used for quantification in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) experiments.
Stepped Normalized Collision Energy (NCE): For more comprehensive fragmentation, consider using a stepped NCE approach, which applies multiple collision energies to the same precursor ion, enhancing the number of observed fragment ions.[12]
Table 2: Example Collision Energy Optimization for a Hypothetical ¹⁵N₂ Labeled Hydrazide
Collision Energy (eV)
Precursor Ion Intensity (%)
Key Fragment 1 Intensity (cps)
Key Fragment 2 Intensity (cps)
Observations
10
95
5,000
2,000
Minimal fragmentation.
20
60
50,000
25,000
Good balance of precursor and fragment ions.
30
20
80,000
45,000
Increased fragmentation, higher intensity of key fragments.
40
5
60,000
30,000
Extensive fragmentation, loss of some larger fragments.
50
<1
40,000
15,000
Precursor ion nearly depleted, potential for over-fragmentation.
Based on this hypothetical data, a collision energy of 20-30 eV would be a good starting point for further refinement.
Fragmentation of ¹⁵N₂ Labeled Hydrazides
Understanding the fragmentation patterns of hydrazides is crucial for interpreting MS/MS spectra and selecting appropriate transitions for targeted quantification. The fragmentation of hydrazides often involves cleavage of the N-N bond and the N-C bond.[13] The presence of the two ¹⁵N atoms will result in a +2 Da mass shift in any fragment ion that retains the labeled hydrazide moiety.
Diagram 1: General Fragmentation Pathway of a ¹⁵N₂ Labeled Hydrazide
Caption: A simplified diagram illustrating potential fragmentation pathways for a protonated ¹⁵N₂ labeled hydrazide.
Experimental Workflow
A robust and reproducible workflow is essential for the successful analysis of ¹⁵N₂ labeled hydrazides.
Diagram 2: Experimental Workflow for ¹⁵N₂ Labeled Hydrazide Analysis
Caption: A typical workflow for the quantitative analysis of analytes using a ¹⁵N₂ labeled hydrazide internal standard.
Self-Validating Protocols and Trustworthiness
To ensure the reliability of the analytical method, several self-validating steps should be incorporated into the protocol.
Isotopic Purity Check: Analyze the ¹⁵N₂ labeled hydrazide standard alone to confirm its isotopic purity and the absence of significant unlabeled species.
Linearity and Dynamic Range: Prepare a calibration curve by spiking a constant amount of the ¹⁵N₂ labeled internal standard into a series of samples containing varying concentrations of the unlabeled analyte. This will establish the linear dynamic range of the assay.
Matrix Effects: Evaluate potential ion suppression or enhancement by comparing the response of the ¹⁵N₂ labeled standard in a clean solvent versus the biological matrix. The stable isotope-labeled internal standard should co-elute with the analyte and experience similar matrix effects, thus providing reliable correction.
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations throughout the analytical run to monitor the performance of the assay.
Conclusion
The optimization of mass spectrometry parameters is a critical step in the development of robust and reliable methods for the analysis of ¹⁵N₂ labeled hydrazides. By systematically optimizing ion source settings and collision energy, researchers can achieve high sensitivity, specificity, and structural confirmation. The protocols and guidelines presented in this application note provide a solid foundation for developing and validating high-performance analytical methods for a wide range of applications in drug development and biomedical research.
References
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University of Washington Proteomics Resource.
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Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2011). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. In Methods in Molecular Biology (Vol. 753, pp. 111-127). Humana Press.
Gong, X., & Zhang, H. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 1(1), 16-27.
Kuzikov, A. V., Shpak, A. V., & Pirogov, A. V. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6309.
Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 2(10), 1033-1048.
Shi, Q., Zhao, S., Xu, C., & Chung, K. H. (2010). Characterization of nitrogen compounds in coker gas oil by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry and Fourier transform infrared spectroscopy. Energy & Fuels, 24(5), 3023-3028.
BenchChem. (2025). Technical Support Center: Optimizing Mass Spectrometry Signals for 13C,15N Labeled Peptides.
Zhu, Z. J., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1008.
Kostiainen, R., & Kauppila, T. J. (2009). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 491-515.
Sanins, S. M., Nicholson, J. K., & Lindon, J. C. (1991). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical Pharmacology, 41(12), 1919-1929.
Lee, H., & Yim, D. (2022). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters, 13(2), 35-41.
Zhong, H., Marcus, S. L., & Li, L. (2004). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Journal of Proteome Research, 3(6), 1155-1163.
Révész, Á., Drahos, L., & Vékey, K. (2023). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 42(4), 1261-1299.
Chemistry LibreTexts. (2023).
MacLean, B. (n.d.).
Wikipedia. (2023).
Bi, J., & Chalkley, R. J. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. In Methods in Molecular Biology (Vol. 2341, pp. 245-257). Humana, New York, NY.
Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
Révész, Á., Drahos, L., & Vékey, K. (2021). Illustration of some possible target variables for collision energy...
Loo, J. A., & Loo, R. R. O. (2021). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. Journal of the American Society for Mass Spectrometry, 32(11), 2824-2831.
Yoshino, K., Takao, T., & Ishibashi, Y. (2012). Differential 14N/15N-Labeling of Peptides Using N-Terminal Charge Derivatization with a High-Proton Affinity for Straightforward de novo Peptide Sequencing. Journal of the Mass Spectrometry Society of Japan, 60(2), 47-53.
The Organic Chemistry Tutor. (2025). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. YouTube.
Marshall, A. G., & Rodgers, R. P. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry, 86(15), 7384-7391.
Extraction of 3,5-Dinitrosalicylhydrazide-15N2 from biological matrices
Executive Summary This application note details the protocol for the extraction and analysis of 3,5-Dinitrosalicylhydrazide (DNSH) , the marker metabolite of the banned nitrofuran antibiotic Nifursol , from complex biolo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the extraction and analysis of 3,5-Dinitrosalicylhydrazide (DNSH) , the marker metabolite of the banned nitrofuran antibiotic Nifursol , from complex biological matrices (muscle, liver, and aquatic tissues).
Unlike conventional small molecule extractions, DNSH forms stable covalent bonds with tissue proteins. Successful recovery requires acid-catalyzed hydrolysis coupled with in-situ derivatization using 2-nitrobenzaldehyde (2-NBA). To ensure regulatory compliance (RPA < 0.5 µg/kg) and data integrity, this protocol utilizes 3,5-Dinitrosalicylhydrazide-15N2 as a stable isotope-labeled Internal Standard (IS). The 15N2 label compensates for the significant matrix effects and recovery losses inherent in the derivatization process.
Scientific Mechanism & Strategy
The Challenge: Protein Binding
Nifursol metabolizes rapidly in vivo (t1/2 < few hours). The parent drug disappears, but the side chain (DNSH) binds covalently to tissue proteins. Solvent extraction (e.g., Acetonitrile precipitation) will yield false negatives because the analyte remains trapped in the solid protein pellet.
The Solution: Hydrolysis & Derivatization
To release DNSH, the tissue must be subjected to acid hydrolysis (HCl). However, free DNSH is unstable and difficult to ionize. Therefore, we perform in situ derivatization with 2-NBA. This reaction forms a stable nitrophenyl derivative (NPA-DNSH) that is lipophilic (extractable) and highly responsive in LC-MS/MS negative mode.
The Role of 15N2-IS
The 3,5-DNSH-15N2 internal standard is added before hydrolysis. Because it is chemically identical to the target analyte (except for mass), it undergoes the exact same hydrolysis release efficiency, derivatization kinetics, and extraction partitioning as the native DNSH. This provides a self-validating correction factor for every sample.
Figure 1: Reaction mechanism illustrating the co-processing of the native analyte and the 15N2 internal standard.
Materials & Reagents
Component
Specification
Purpose
Analyte Standard
3,5-Dinitrosalicylhydrazide (DNSH)
Calibration
Internal Standard
3,5-Dinitrosalicylhydrazide-15N2
Recovery Correction
Derivatizing Agent
2-Nitrobenzaldehyde (2-NBA)
50 mM in DMSO
Hydrolysis Acid
0.1 M Hydrochloric Acid (HCl)
Protein release
Neutralization
0.1 M NaOH & 1M Phosphate Buffer (pH 7.4)
pH adjustment
Extraction Solvent
Ethyl Acetate (LC-MS Grade)
LLE
Wash Solvent
n-Hexane
Fat removal
Detailed Extraction Protocol
Pre-requisite: Tissue samples should be finely homogenized (e.g., using a bead beater or cryo-mill) to maximize surface area for acid penetration.
Step 1: Sample Preparation & IS Spiking
Weigh 1.00 g ± 0.01 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
Internal Standard Addition: Add 50 µL of 3,5-DNSH-15N2 working solution (100 ng/mL).
Critical: Vortex for 30 seconds and let stand for 15 minutes. This allows the IS to permeate the tissue matrix, mimicking the bound analyte.
Fat Wash (Optional but Recommended): Add 5 mL n-Hexane, vortex, centrifuge (3000 x g, 5 min), and discard the upper hexane layer. This removes lipids that interfere with derivatization.
Step 2: Hydrolysis & Derivatization
Add 4 mL of 0.1 M HCl to the tissue pellet.
Add 100 µL of 50 mM 2-NBA solution.
Vortex vigorously to resuspend the pellet.
Incubation: Place in a shaking water bath or incubator at 37°C for 16 hours (overnight) .
Note: Higher temperatures (60°C) can shorten time but increase the risk of thermal degradation of the nitro-groups. 37°C is the regulatory standard (EURL).
Step 3: Neutralization & Extraction[1]
Cool samples to room temperature.
Neutralization: Adjust pH to 7.2 – 7.5 using 0.1 M NaOH (approx. 4 mL) and 500 µL of 1M Phosphate Buffer (pH 7.4).
Why? The derivative is acidic.[1][2] At low pH, it is protonated and less soluble in ethyl acetate. At very high pH, the Schiff base can hydrolyze back. pH 7.4 is the "sweet spot."
LLE: Add 5 mL Ethyl Acetate .
Shake/tumble for 20 minutes.
Centrifuge at 4000 x g for 10 minutes.
Transfer the organic (upper) layer to a clean glass tube.
Repeat extraction with a second 5 mL portion of Ethyl Acetate (Total = 10 mL).
Step 4: Concentration & Reconstitution
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of Nitrogen at 40°C.
Reconstitution: Dissolve residue in 200 µL of Acetonitrile/Water (50:50 v/v) .
Filter through a 0.22 µm PTFE syringe filter into an LC vial.
Figure 2: Step-by-step extraction workflow ensuring maximum recovery and purification.
LC-MS/MS Analysis Parameters
The derivative (NPA-DNSH) is best analyzed using Negative Electrospray Ionization (ESI-) .
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).
Note: The derivative mass is calculated as: DNSH (242) + 2-NBA (151) - H2O (18) = 375. The 15N2 label adds +2 Da.
Validation & Quality Control
To ensure this method meets the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards required for regulatory submission:
Linearity: Construct a matrix-matched calibration curve (0.05 – 2.0 µg/kg). The 15N2 IS will correct for matrix suppression, yielding R² > 0.99.
Recovery: Absolute recovery of the derivative is typically 60-80%. However, the relative recovery (corrected by IS) must be 80-110%.
Sensitivity: The Reference Point for Action (RPA) is 0.5 µg/kg (EU Reg 2019/1871).[4][5] This method typically achieves an LOQ of 0.1 µg/kg .
References
European Commission. (2019).[6] Regulation (EU) 2019/1871 on reference points for action for non-allowed pharmacologically active substances present in food of animal origin. Official Journal of the European Union.[7] Link
EU Reference Laboratories (EURL). (2023). Guidance on the determination of Nitrofurans (including Nifursol) in food.[3][4][8] ANSES.[5] Link
Verdon, E., et al. (2007). Validation of a method for the analysis of five nitrofuran metabolites in meat and aquaculture products. Journal of Chromatography A. Link
PubChem. (2025).[9][10] 3,5-Dinitrosalicylic acid hydrazide (Compound Summary).[2][3][4][5][6][8][9][10] National Library of Medicine. Link
Technical Support Center: Improving Recovery Rates of 3,5-Dinitrosalicylhydrazide-15N2 in Tissue Samples
Welcome to the technical support center for the analysis of 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and enhance the recovery rates of your analyte.
I. Understanding the Molecule and the Matrix: The Root of the Challenge
3,5-Dinitrosalicylhydrazide is a metabolite of the nitrofuran antibiotic nifursol. Its analysis in complex biological matrices like tissue presents a unique set of challenges. Low and variable recovery rates are often encountered, stemming from the physicochemical properties of the analyte and its interaction with the tissue components.
Hydrazide moieties can be susceptible to hydrolysis, particularly under acidic or basic conditions. Furthermore, the aromatic and polar nature of DNSH-15N2 can lead to non-specific binding to proteins and other macromolecules within the tissue homogenate, as well as adsorption to labware surfaces.
This guide will systematically address these issues, providing a logical workflow from sample collection to final analysis.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues you may be encountering during your experimental workflow.
A. Issue: Low Analyte Recovery After Sample Homogenization
Question: My recovery of DNSH-15N2 is consistently low after homogenizing the tissue. What could be the cause and how can I improve it?
Answer: Inefficient homogenization is a primary culprit for low recovery at this stage. The goal of homogenization is to thoroughly disrupt the tissue structure to release the analyte into the extraction solvent.
Causality and Recommended Actions:
Incomplete Tissue Disruption: Dense or fibrous tissues can be particularly challenging to homogenize. If intact tissue pieces are visible after homogenization, the analyte remains trapped within the matrix.
Solution: Optimize your homogenization technique. Mechanical methods like rotor-stator or bead-beating homogenizers are often more effective and scalable than manual grinding for achieving consistent and thorough disruption. Ensure the homogenization time and speed are adequate for the specific tissue type.
Analyte Degradation During Homogenization: The heat generated during mechanical homogenization can potentially degrade thermally labile compounds.
Solution: Keep samples on ice throughout the homogenization process. Consider using shorter bursts of homogenization with cooling periods in between.
Adsorption to Homogenizer Components: The analyte may adsorb to the surfaces of the homogenizer probe or beads.
Solution: Ensure all components are thoroughly cleaned and consider pre-conditioning them with a blank matrix or a solution of a blocking agent.
B. Issue: Variable Recovery Rates Between Samples
Question: I'm observing significant variability in DNSH-15N2 recovery from one sample to another, even when processing them in the same batch. What could be causing this inconsistency?
Answer: Inconsistent sample processing and the inherent heterogeneity of tissue samples are common sources of variability. The use of a stable isotope-labeled (SIL) internal standard is crucial to correct for these variations.
Causality and Recommended Actions:
Inconsistent Homogenization: If each sample is not homogenized to the same degree, the amount of analyte released will differ.
Solution: Standardize your homogenization protocol. For automated systems, ensure consistent settings for time and speed. For manual methods, establish a clear and reproducible procedure.
Matrix Effects: The composition of tissue can vary, leading to different levels of ion suppression or enhancement during LC-MS/MS analysis. This is a significant challenge in tissue analysis compared to plasma.
Solution: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as DNSH-15N2. The SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.
Inconsistent Addition of Internal Standard: If the internal standard is not added precisely and consistently to every sample before extraction, it cannot accurately correct for variability.
Solution: Use calibrated pipettes and add the internal standard solution to the sample at the earliest possible stage of the sample preparation process.
III. Frequently Asked Questions (FAQs)
Q1: What is the best extraction technique for DNSH-15N2 from tissue samples?
The optimal extraction technique depends on the specific tissue type and the desired level of sample cleanup. The most common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent (e.g., acetonitrile, methanol) or acid (e.g., trichloroacetic acid) is added to precipitate proteins. While efficient at removing the bulk of proteins, it may not remove other matrix components like phospholipids, which can cause significant matrix effects.
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical and should be optimized based on the polarity of DNSH-15N2.
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away. This can significantly reduce matrix effects and improve assay sensitivity.
Recommendation: For complex tissue matrices, a well-developed SPE method is often the most robust approach for achieving high and reproducible recovery of DNSH-15N2.
Q2: How can I prevent the degradation of DNSH-15N2 during sample storage and processing?
Hydrazide stability is a critical consideration. Several factors can influence the stability of DNSH-15N2 in biological samples.
Temperature: Lowering the temperature is a universal strategy to slow down both enzymatic and chemical degradation. Store tissue samples at -80°C and process them on ice.
pH: The pH of the sample and extraction solutions can impact the hydrolytic stability of the hydrazide group. It is advisable to evaluate the stability of DNSH-15N2 at different pH values during method development and adjust the pH of your buffers accordingly.
Light Exposure: Some nitroaromatic compounds are susceptible to photodegradation. While not definitively established for DNSH, it is good practice to protect samples from light, especially during long-term storage.
Oxidation: The addition of antioxidants can be considered if oxidative degradation is suspected.
Q3: My recovery is still low even after optimizing homogenization and extraction. What other factors should I consider?
If you've addressed the primary sources of low recovery, consider these additional factors:
Non-specific Binding and Adsorption: DNSH-15N2 may adsorb to the surfaces of collection tubes, pipette tips, and vials.
Troubleshooting: Use low-protein-binding labware. Consider pre-conditioning containers with a blank matrix or a solution of a similar compound.
Incomplete Elution from SPE Cartridge: If using SPE, the elution solvent may not be strong enough to fully recover the analyte from the sorbent.
Troubleshooting: Increase the strength or volume of the elution solvent. Experiment with different solvent compositions.
Analyte Volatility: While unlikely to be a major issue for DNSH-15N2, ensure that any solvent evaporation steps are not conducted at excessively high temperatures.
IV. Experimental Protocols and Workflows
A. General Workflow for Tissue Sample Analysis
The following diagram illustrates a typical workflow for the analysis of DNSH-15N2 in tissue samples.
Caption: Troubleshooting decision tree for low recovery.
By systematically evaluating each step of your analytical workflow, from sample preparation to data analysis, you can effectively identify and resolve the root causes of low and variable recovery for 3,5-Dinitrosalicylhydrazide-15N2 in tissue samples.
VII. References
Pion Inc. (2016, May 12). Tissue Homogenization: 4 Viable Techniques. Retrieved from [Link]
van den Broek, I., & Niessen, W. M. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 829(1-2), 1–25.
The Scientist. (2023, May 23). Optimizing Sample Homogenization. Retrieved from [Link]
Naidong, W. (2010). Challenges of atypical matrix effects in tissue bioanalysis. Bioanalysis, 2(11), 1833–1836.
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
OMNI International Blog. (2023, July 21). 7 Homogenization Techniques for Downstream Analysis. Retrieved from [Link]
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
Microbiology Info. (n.d.). Tissue Homogenization. Retrieved from [Link]
Jian, W., Edom, R. W., & Weng, N. (2005). Methodologies for stabilization of pharmaceuticals in biological samples. American Pharmaceutical Review, 8(4), 84–89.
VELP Scientifica. (n.d.). Tissue homogenization for biological and medical research. Retrieved from [Link]
BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]
Bioanalytical Bees. (2025, March 15). What are internal standards, and why do they matter in LC/MS?. Retrieved from [Link]
Hilhorst, M., van Amsterdam, P., Heinig, K., Zwanziger, E., & Abbott, R. (2015). Stabilization of clinical samples collected for quantitative bioanalysis--a reflection from the European Bioanalysis Forum. Bioanalysis, 7(3), 333–343.
Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography-tandem mass spectrometry. Journal of biomedical and pharmaceutical analysis, 44(2), 342–355.
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]
Patel, D., Patel, P., & Patel, N. (2012). Matrix effect in bioanalytical method development. International Journal of MediPharm Research, 1(1), 1-11.
Kumar, S., Park, S., & Chowdhury, S. K. (2022). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. Journal of Pharmaceutical and Biomedical Analysis, 210, 114546.
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry : RCM, 17(1), 97–103.
AxisPharm. (2024, August 1). Protein Precipitation Technical Guide. Retrieved from [Link]
Kumar, S., Park, S., & Chowdhury, S. K. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Pharmaceutical and Biomedical Analysis, 210, 114546.
Li, Y., Wang, Y., Li, X., Chu, X., & Wang, Z. (2020). Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Journal of food protection, 83(5), 910–914.
Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G
Optimization
Technical Support Center: Troubleshooting Signal Suppression in 3,5-Dinitrosalicylhydrazide-15N2 Analysis
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2) as an internal standard in quantitative LC-MS/MS assays and are encountering issues with signal suppression. My goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the problem and a logical, field-proven framework for its resolution.
Section 1: Foundational FAQs - Understanding the Challenge
This section addresses the fundamental concepts at the heart of your analytical issue. A clear grasp of these principles is the first step toward a robust solution.
Q1: What is signal suppression and why is it a critical issue in LC-MS/MS analysis?
Signal suppression is a specific type of matrix effect where the signal intensity of a target analyte is reduced due to the presence of co-eluting, non-target compounds from the sample matrix[1][2][3]. In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), especially with Electrospray Ionization (ESI), the analyte must be ionized to be detected. Signal suppression occurs when other molecules in the sample interfere with this ionization process[4][5].
This is a critical issue because it directly compromises data quality, leading to:
Reduced Sensitivity: The analyte signal may fall below the limit of detection (LOD) or limit of quantification (LOQ).
Poor Accuracy and Precision: If the suppression is variable between samples, it can lead to erroneous quantification[6][7].
Failed Method Validation: Regulatory bodies require that matrix effects are thoroughly investigated and shown to not impact the reliability of bioanalytical data[8].
Q2: What are the common culprits behind signal suppression in complex biological matrices?
The root cause of suppression is competition within the highly complex environment of the mass spectrometer's ion source[4]. The primary mechanisms include:
Competition for Ionization: In the ESI source, droplets are charged to facilitate the transfer of analyte ions into the gas phase. If co-eluting matrix components are present in high concentrations or are more easily ionized, they can monopolize the available charge, leaving less for your analyte of interest[2][3].
Changes in Droplet Properties: High concentrations of non-volatile matrix components like salts and lipids can alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets. This can hinder the efficient evaporation of the solvent and the subsequent release of analyte ions into the gas phase[4][9].
Common Interfering Species: In bioanalysis (e.g., plasma, urine, tissue homogenates), the most notorious causes of suppression are phospholipids from cell membranes, as well as salts, proteins, and detergents[1][10].
Q3: What is 3,5-Dinitrosalicylhydrazide-15N2 and what is its role in this analysis?
3,5-Dinitrosalicylhydrazide (DNSAH) is a metabolite of the nitrofuran antibacterial drug nifursol, often monitored in food safety and toxicology studies[11][12]. The molecule you are using, 3,5-Dinitrosalicylhydrazide-15N2 , is a stable isotope-labeled (SIL) version of the analyte[13]. In this SIL form, two standard 14N nitrogen atoms in the hydrazide group have been replaced with the heavier 15N isotope.
Its designated role is to serve as an internal standard (IS) . An internal standard is a compound with very similar properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls[14].
Q4: How does a stable isotope-labeled internal standard (SIL-IS) like DNSAH-15N2 help mitigate signal suppression?
A SIL-IS is considered the "gold standard" for quantitative mass spectrometry for a crucial reason: it is the closest possible mimic to the analyte without being identical[15][16][17]. Because DNSAH-15N2 has virtually the same chemical and physical properties as the native (unlabeled) DNSAH, it behaves identically during:
Sample Preparation: It experiences the same extraction recovery and potential losses.
Chromatography: It co-elutes with the analyte.
Ionization: Crucially, it experiences the same degree of ionization suppression or enhancement from the matrix[14][18].
By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is normalized. If suppression reduces the analyte signal by 30%, it will also reduce the IS signal by 30%, and the ratio between them will remain constant and proportional to the analyte's true concentration[15][18].
Section 2: Systematic Troubleshooting Guide
Follow this logical workflow to diagnose, understand, and resolve signal suppression in your assay.
Step 1: Diagnosis & Assessment
Before assuming a complex matrix effect, always rule out fundamental system issues. This is a basic "health check" for your LC-MS system.
Analyze a Neat Standard: Prepare a standard solution of DNSAH and DNSAH-15N2 in a clean solvent (e.g., mobile phase) at a concentration that should yield a strong signal. Inject this solution.
Interpret the Result:
Good Signal in Neat Standard: This is a strong indicator that the issue is not with the instrument's fundamental performance but is indeed related to your sample matrix. Proceed to Q6.
Poor Signal in Neat Standard: The problem lies with the instrument or the standard itself. Check for common issues like clogged lines, a failing detector, incorrect MS tune parameters, or degradation of your standard solutions[19].
The classic and most effective technique is the post-column infusion experiment . This method allows you to "map" the regions of your chromatogram where suppression occurs.
The principle is to deliver a constant flow of your analyte and IS into the mass spectrometer after the analytical column, while injecting a blank, extracted matrix sample onto the column. Any dip in the otherwise stable signal directly corresponds to a co-eluting matrix component that is causing suppression. See Protocol 1 for a detailed methodology.
To put a number on the extent of suppression (or enhancement), you should perform a post-extraction spike analysis . This is a cornerstone of bioanalytical method validation[1].
The process involves comparing the analyte response in two sets of samples:
Set A: Analyte and IS spiked into a clean solvent.
Set B: A blank matrix sample is extracted first, and then the analyte and IS are spiked into the final extract.
The Matrix Factor (MF) is then calculated:
MF = (Peak Response in Set B) / (Peak Response in Set A)
MF < 1 indicates signal suppression.
MF > 1 indicates signal enhancement.
MF = 1 indicates no matrix effect.
See Protocol 2 for a step-by-step guide.
Step 2: Mitigation Strategies
Chromatographic Optimization. The goal is to chromatographically separate your analyte from the interfering peaks. If they don't co-elute, they can't compete in the ion source[4][20].
Modify the Gradient: Make the gradient shallower around the elution time of your analyte to increase resolution between it and the interfering peaks.
Change the Mobile Phase: Altering the organic solvent (e.g., from acetonitrile to methanol) can change elution selectivity. Adjusting the pH can also be effective, especially for ionizable compounds.
Evaluate a Different Column: If modifications to the mobile phase are insufficient, switch to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) to exploit different separation mechanisms.
Improve Sample Preparation. The objective of sample preparation is to remove as many matrix components as possible while recovering your analyte efficiently[10][20]. If you are seeing significant suppression, your current sample prep may be inadequate.
Consider moving up the hierarchy of sample cleanup techniques:
Protein Precipitation (PPT): Simple and fast, but often results in "dirty" extracts with significant amounts of phospholipids and salts remaining, making it prone to matrix effects[6][9].
Liquid-Liquid Extraction (LLE): More selective than PPT. By optimizing the pH and extraction solvent, you can selectively extract your analyte away from many interferences.
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. SPE allows for fine-tuned control over washing away interferences while retaining the analyte on a solid sorbent, which is then eluted with a clean solvent. This is often the most effective method for eliminating stubborn matrix effects[19].
While sample prep and chromatography are the most impactful solutions, optimizing the MS interface can sometimes provide marginal but helpful improvements[20].
Tune Ion Source Parameters: Carefully optimize parameters like the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These settings can influence the efficiency of droplet formation and desolvation.
Consider a Different Ionization Source: Electrospray Ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI) because it relies on a more delicate charge-competition process[7]. If your instrument has an APCI source and your analyte is compatible, it is worth evaluating as it can be less affected by non-volatile salts and other matrix components.
Step 3: Advanced Scenarios & FAQs
This is a challenging scenario that points to a breakdown in the core assumption that the analyte and IS behave identically. Possible causes include:
Extreme Signal Suppression: If the matrix effect is so severe that the signal for both the analyte and IS is close to the noise level, the calculated ratio will become highly variable and unreliable. The solution is to address the root cause of the suppression via better sample prep or chromatography.
Isotopic Cross-Talk: Ensure that the MS/MS transition for the analyte does not have interference from the IS, and vice-versa. The mass difference for a 15N2-labeled standard is only 2 Da, so high-resolution instrumentation is beneficial.
Differential Matrix Effects with Deuterated Standards: While you are using a 15N2-labeled standard (which is ideal), this issue is common with deuterium (2H)-labeled standards. The C-D bond is slightly stronger than the C-H bond, which can sometimes cause the deuterated IS to elute slightly earlier from a chromatography column, experiencing a different matrix environment than the analyte[14]. This highlights the superiority of 13C or 15N labeling.
Yes. The concentration of the IS should be carefully chosen, typically near the middle of the calibration curve range.
Too High: A very high concentration of IS could potentially compete with and suppress the signal of the analyte at the low end of the curve.
Too Low: A very low concentration of IS may provide a weak, unreliable signal when analyzing high-concentration samples.
Section 3: Key Protocols & Data
Protocol 1: Performing a Post-Column Infusion Experiment
Objective: To visually identify retention times where co-eluting matrix components cause signal suppression.
Methodology:
Setup: Use a T-union to connect the flow from your LC column with a syringe pump. The combined flow then enters the MS ion source.
Infusion Solution: Prepare a solution of DNSAH and DNSAH-15N2 in your mobile phase at a concentration that provides a stable, mid-to-high intensity signal.
Infusion: Begin infusing the solution at a low flow rate (e.g., 10-20 µL/min).
Data Acquisition: Start acquiring data on the mass spectrometer using the specific MRM transitions for your analyte and IS. You should observe a stable signal baseline.
Injection: While the infusion continues, inject a blank matrix sample that has been through your complete sample preparation procedure.
Analysis: Monitor the stable baseline of the infused analyte signal. Any significant dip in signal intensity indicates a region of ion suppression caused by components eluting from the column at that specific time[3].
Protocol 2: Quantifying the Matrix Factor (MF)
Objective: To quantitatively measure the degree of signal suppression or enhancement.
Methodology:
Prepare Blank Matrix Extract: Take at least 6 different lots of your blank biological matrix (e.g., plasma) and process them using your sample preparation method without adding the analyte or IS. Pool the final extracts.
Prepare Set A (Analyte in Solvent): Spike your analyte and IS into a clean reconstitution solvent to achieve a target concentration (e.g., a low, mid, and high QC level).
Prepare Set B (Post-Spike Matrix): Take the pooled blank matrix extract from step 1 and spike in the analyte and IS to the exact same final concentrations as in Set A.
Analysis: Inject both sets of samples (n=3 to 6 replicates each) and measure the peak areas for the analyte and IS.
Calculation: Calculate the Matrix Factor using the average peak areas[1]:
MF = (Average Peak Area from Set B) / (Average Peak Area from Set A)
Calculate the IS-normalized MF to assess if the IS correctly tracks the matrix effect.
Caption: Mechanism of signal suppression in an ESI source.
Caption: A systematic workflow for troubleshooting signal suppression.
References
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. ([Link])
The Role of Internal Standards In Mass Spectrometry - SCION Instruments. ([Link])
Importance of matrix effects in LC-MS/MS bioanalysis - Bioanalysis Zone. ([Link])
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. ([Link])
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. ([Link])
Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed. ([Link])
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. ([Link])
Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - NIH. ([Link])
Ion suppression (mass spectrometry) - Wikipedia. ([Link])
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. ([Link])
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. ([Link])
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC. ([Link])
Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. ([Link])
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. ([Link])
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. ([Link])
Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed. ([Link])
Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PubMed. ([Link])
Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchGate. ([Link])
(PDF) Determination of 3.5-dinitro-N'-(5-nitrofurfurylidene) salicylic acid hydrazide in fish using immunochromatographic strip tests - ResearchGate. ([Link])
Storage conditions to prevent degradation of 3,5-Dinitrosalicylhydrazide-15N2
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Dinitrosalicylhydrazide-15N2 to prevent its degradation. As a stabl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Dinitrosalicylhydrazide-15N2 to prevent its degradation. As a stable isotope-labeled internal standard, maintaining the chemical and isotopic integrity of this compound is paramount for accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3,5-Dinitrosalicylhydrazide-15N2?
To ensure the long-term stability of 3,5-Dinitrosalicylhydrazide-15N2, it should be stored at -20°C in a tightly sealed container. The compound is typically supplied as a neat solid and should be kept in a dry, well-ventilated area to minimize exposure to moisture.
Q2: How sensitive is 3,5-Dinitrosalicylhydrazide-15N2 to light?
As a nitroaromatic compound, 3,5-Dinitrosalicylhydrazide-15N2 is susceptible to photodegradation.[1][2][3][4][5] It is crucial to protect the compound from light by storing it in an amber vial or a light-blocking container. When handling the compound, minimize its exposure to direct sunlight or strong artificial light.
Q3: Should I be concerned about hydrolysis?
Yes, the hydrazide functional group can be susceptible to hydrolysis, especially under non-neutral pH conditions. While the compound is generally stable when stored as a solid in a dry environment, solutions of the compound, particularly in aqueous buffers, may be less stable. It is advisable to prepare solutions fresh and use them promptly.
Q4: Are there any chemical incompatibilities I should be aware of?
Yes, based on the data for the parent compound, 3,5-dinitrosalicylic acid, you should avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6][7] Such interactions could lead to the chemical degradation of the molecule.
Q5: How does the 15N2 labeling affect the stability of the molecule?
The presence of the stable isotope 15N does not significantly alter the chemical stability of the molecule compared to its unlabeled counterpart. The primary factors influencing its degradation—temperature, light, and moisture—remain the same. Therefore, the storage and handling precautions for the labeled and unlabeled compounds are analogous.
Storage Conditions Summary
Parameter
Recommended Condition
Rationale
Temperature
-20°C
To minimize thermal degradation and maintain long-term stability.
Light Exposure
Protect from light (use amber vials)
Nitroaromatic compounds are susceptible to photodegradation.[1][2][3][4][5]
Atmosphere
Store in a tightly sealed container in a dry environment
To prevent moisture absorption, which can lead to hydrolysis.
Incompatibilities
Avoid strong oxidizing agents, strong bases, and strong reducing agents
To prevent chemical reactions that could degrade the compound.[6][7]
If you suspect that your 3,5-Dinitrosalicylhydrazide-15N2 has degraded, this troubleshooting guide will help you identify the potential cause and take corrective action.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation of 3,5-Dinitrosalicylhydrazide-15N2.
Step-by-Step Troubleshooting Protocol
Review Storage History:
Temperature: Confirm that the compound has been consistently stored at -20°C. Temperature fluctuations can accelerate degradation.
Light Exposure: Verify that the vial has been protected from light. Accidental exposure to laboratory light for extended periods can initiate photodegradation.[1][2][3][4][5]
Moisture: Check for any signs of moisture in the container. Ensure the cap has been tightly sealed after each use.
Examine Solution Preparation and Handling:
Solvent: If using the compound in solution, ensure the solvent is of high purity and free from contaminants.
pH of Solutions: Be mindful of the pH of your solutions. The hydrazide moiety is more susceptible to hydrolysis at acidic or basic pH.
Time in Solution: Use solutions of 3,5-Dinitrosalicylhydrazide-15N2 as fresh as possible. Avoid storing stock solutions for extended periods, even at low temperatures.
Analytical Confirmation:
If degradation is suspected, re-analyze the standard using a high-resolution mass spectrometer to check for the presence of degradants.
Common degradation pathways could involve hydrolysis of the hydrazide to 3,5-dinitrosalicylic acid or photochemically induced changes to the nitro groups.
Corrective Actions:
If storage or handling protocols are found to be inadequate, revise them according to the recommendations in this guide.
If degradation is confirmed through analysis, it is recommended to discard the compromised standard and obtain a fresh lot to ensure the integrity of your experimental data.
By adhering to these storage and handling guidelines, you can ensure the stability and reliability of your 3,5-Dinitrosalicylhydrazide-15N2 standard, leading to more accurate and reproducible research outcomes.
References
J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
Photochem Photobiol Sci. 2011 May;10(5):799-806.
Environ Sci Technol Lett. 2021, 8, 1, 64–70. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]
Technical Support Center: 3,5-Dinitrosalicylhydrazide-15N2 HPLC Analysis
A Senior Application Scientist's Guide to Resolving Peak Tailing Welcome to the technical support hub for the analysis of 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2). As a Senior Application Scientist, I've frequently...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Resolving Peak Tailing
Welcome to the technical support hub for the analysis of 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2). As a Senior Application Scientist, I've frequently collaborated with researchers facing chromatographic challenges with this and similar molecules. A recurring and often frustrating issue is peak tailing, a phenomenon that compromises quantification accuracy, reduces resolution, and indicates suboptimal method performance[1][2][3].
This guide is designed to move beyond generic advice. We will delve into the specific chemical properties of DNSAH-15N2 that make it prone to tailing and provide a logical, in-depth framework for systematic troubleshooting. My goal is to equip you not just with solutions, but with a deeper understanding of the chromatographic principles at play.
Section 1: Understanding the Culprit: Why Does 3,5-Dinitrosalicylhydrazide-15N2 Tial?
To effectively troubleshoot, we must first understand the physicochemical characteristics of the analyte. DNSAH is a polar aromatic compound with multiple functional groups that can engage in undesirable secondary interactions with the stationary phase[1][4].
Phenolic Hydroxyl Group (-OH): This group is acidic and can lose a proton. Its pKa is critical in determining its ionization state at a given mobile phase pH.
Hydrazide Group (-CONHNH2): This group contains basic nitrogen atoms that can be protonated, particularly at lower pH values.
Nitro Groups (-NO2): These are strongly electron-withdrawing, influencing the acidity of the phenolic proton.
Salicylate Structure: The ortho-positioning of the hydroxyl and carbonyl groups creates a potential chelation site for metal ions[1][5].
The primary cause of peak tailing for a compound like DNSAH on a standard silica-based C18 column is secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface[1][2][6]. These silanols are acidic and can interact strongly with the basic sites on the DNSAH molecule, leading to a secondary retention mechanism that delays a portion of the analyte molecules as they pass through the column, resulting in a "tail"[2][3][7]. Metal contamination within the silica matrix or from system components can exacerbate this issue by acting as strong Lewis acids or increasing silanol acidity[2][5][8].
Section 2: Troubleshooting Guide (Q&A Format)
This section provides a systematic approach to diagnosing and resolving peak tailing.
Q1: My 3,5-Dinitrosalicylhydrazide-15N2 peak is tailing significantly on my C18 column. Where do I start?
A1: A logical, stepwise approach is crucial. Avoid changing multiple parameters simultaneously. The following workflow will help you systematically isolate the cause of the tailing.
Caption: Systematic troubleshooting workflow for peak tailing.
Q2: I've adjusted the mobile phase pH to 2.7, but the tailing has only slightly improved. What is the next logical step?
A2: This indicates that simply suppressing silanol ionization is insufficient. The persistence of tailing suggests that other secondary interactions, possibly stronger ones, are at play. The next step is to introduce mobile phase additives that can either mask the active sites or interact with the analyte to prevent tailing.
Mechanism: At low pH (~2.5-3.0), most silanol groups are protonated and less likely to interact with basic analytes[5][9]. However, the most acidic silanols may still be ionized. If your analyte has basic character (from the hydrazide group), it can still interact with these sites.
Solution - Add a Competing Base: Introduce a small concentration (e.g., 5-10 mM) of an amine modifier like Triethylamine (TEA) into your mobile phase[10]. TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. This reduces the opportunity for the secondary retention mechanism that causes tailing[10].
Solution - Check for Metal Chelation: The salicylate structure of your analyte is a classic chelator for metal ions. Trace metals in your silica packing, column frits, or even system components can cause tailing[1][5][8]. Adding a low concentration of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) (e.g., 10-50 µM) to the mobile phase can sequester these metal ions, eliminating this interaction pathway and dramatically improving peak shape[11][12][13]. This is an excellent diagnostic tool.
Q3: Could my column be the problem? How can I diagnose and fix column-related issues?
A3: Absolutely. The column is the heart of the separation, and its health is paramount. Peak tailing for all compounds, or a sudden onset of tailing for your analyte, can point to a column or system issue[14].
Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, creating new active sites for interaction.
Column Void: A void or channel can form at the inlet of the column bed due to pressure shocks or bed collapse[3][15]. This disrupts the flow path, leading to peak broadening and tailing[1][3].
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band spreading that manifests as tailing, especially for early eluting peaks[6][16].
Diagnostic & Remediation Steps:
Check for a Void: Disconnect the column from the detector and carefully reverse the flow direction. Flush the column with a strong solvent (like 100% isopropanol) at a low flow rate for 10-20 column volumes[3]. This can sometimes settle the packing bed.
Frit Blockage: If the system backpressure is unusually high, the inlet frit may be blocked. Reversing and flushing the column can dislodge particulates[3].
Systematic Check: To confirm if the column is the source, replace it with a new column of the same type. If the peak shape improves, the original column was the issue. If not, the problem lies elsewhere in the system (e.g., extra-column volume)[16].
Section 3: Advanced Protocols & Method Development
For robust method development, a systematic evaluation of mobile phase parameters is essential.
Experimental Protocol: Systematic Evaluation of Mobile Phase Additives
Objective: To determine the optimal mobile phase composition to eliminate peak tailing for DNSAH-15N2.
Methodology:
Prepare Stock Solutions:
Analyte: 100 µg/mL 3,5-Dinitrosalicylhydrazide-15N2 in 50:50 Acetonitrile:Water.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Additive Stocks: 1 M Triethylamine (TEA) in water; 10 mM EDTA in water.
Initial Conditions:
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.
Flow Rate: 1.0 mL/min.
Isocratic Elution: 30% B.
Injection Volume: 5 µL.
Column Temperature: 30 °C.
Experimental Runs:
Run 1 (Control): Use Mobile Phase A and B as prepared.
Run 2 (TEA): Add TEA stock to Mobile Phase A to a final concentration of 10 mM.
Run 3 (EDTA): Add EDTA stock to Mobile Phase A to a final concentration of 50 µM.
Data Analysis: For each run, inject the analyte and measure the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 represents a perfectly symmetrical peak.
Data Presentation: Impact of Mobile Phase Additives on Peak Asymmetry
Run
Mobile Phase Additive
Concentration
USP Tailing Factor (Tf)
Observation
1
None (Control)
N/A
2.1
Severe tailing, poor for quantification.
2
Triethylamine (TEA)
10 mM
1.4
Noticeable improvement, tailing reduced.
3
EDTA
50 µM
1.1
Significant improvement, near-symmetrical peak.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the ideal column chemistry for analyzing 3,5-Dinitrosalicylhydrazide?
A modern, high-purity silica column that is densely bonded and thoroughly end-capped is the best starting point to minimize accessible silanol groups[15][17]. Columns based on hybrid particle technology (organo-silica hybrids) or those with polar-embedded phases can also offer alternative selectivity and improved peak shape for polar compounds[18].
FAQ 2: How does temperature affect the peak shape of this compound?
Increasing the column temperature generally decreases mobile phase viscosity, which can improve mass transfer kinetics and lead to sharper, more symmetrical peaks. A good starting point is 30-40 °C. However, be mindful of analyte stability at elevated temperatures.
FAQ 3: Can my sample solvent cause peak tailing?
Yes. If the sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting[1][15]. As a best practice, always try to dissolve your sample in the initial mobile phase composition.
FAQ 4: Does the "-15N2" label affect the chromatography?
For practical purposes, no. The stable isotope labeling results in a negligible change in the physicochemical properties of the molecule. The chromatographic behavior of 3,5-Dinitrosalicylhydrazide-15N2 should be virtually identical to its unlabeled counterpart.
References
MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions.
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers.
Sandulache, A. et al. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Journal of Chromatography A.
Labtech. A Comprehensive Guide to Selecting HPLC Columns.
MicroSolv Technology Corporation. (2025, June 21). Purge metals from HPLC system using EDTA - How To.
Chromatography Forum. (2015, May 4). EDTA as mobile phase for HPLC.
Benchchem. Troubleshooting peak tailing and retention time shifts in HPLC with 4-Hydrazinobenzoic acid.
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Kirkland, J. J., & Schuster, S. A. (Patent). Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP.
Wang, G., & Tomasella, F. P. Ion-Pairing HPLC Methods for EDTA and DTPA Determination. Pharma Focus Europe.
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development.
Element Lab Solutions. Peak Tailing in HPLC.
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
Waters Knowledge Base. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
HPLC Column Selection Guide.
SIELC Technologies. HPLC Application for Analysis of EDTA.
Wang, Q. et al. (2016). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules.
Lamping, M. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate.
LCGC Blog. (2013, October 10). HPLC Column Selection - Are You Barking Up the Right Tree?
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
Pohl, C. A., & Barcan, R. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.
SCION Instruments. HPLC Column Selection Guide.
ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?
HPLC Troubleshooting Guide.
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
ChemicalBook. 3,5-dinitrosalicylohydrazide.
PubChem. 3,5-Dinitrosalicylhydrazide-15N2.
CymitQuimica. CAS 955-07-7: 3,5-Dinitrosalicylhydrazide.
CAS Common Chemistry. 3,5-Dinitrosalicylhydrazide.
Addressing isotopic exchange in 3,5-Dinitrosalicylhydrazide-15N2 solutions
Welcome to the technical support center for 3,5-Dinitrosalicylhydrazide-15N2. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for experi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3,5-Dinitrosalicylhydrazide-15N2. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for experiments involving this isotopically labeled compound. Here, we will address common challenges, with a focus on preventing and identifying isotopic exchange, to ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Dinitrosalicylhydrazide-15N2 and what are its primary applications?
A: 3,5-Dinitrosalicylhydrazide-15N2 is a stable isotope-labeled version of 3,5-dinitrosalicylhydrazide, where the two nitrogen atoms of the hydrazide group are replaced with the heavy isotope ¹⁵N.[1][2][3][4] This labeling allows for its use as an internal standard in quantitative mass spectrometry-based assays or as a tracer in metabolic studies.[5] Its unlabeled counterpart is a known metabolite of the veterinary drug Nifursol.[6]
Q2: What are the key stability concerns when working with 3,5-Dinitrosalicylhydrazide-15N2 solutions?
A: The primary stability concern is the potential for isotopic exchange, where the ¹⁵N atoms in the hydrazide group could be replaced by the naturally abundant ¹⁴N. This is more likely to occur under harsh chemical conditions. Additionally, the hydrazide functional group can be susceptible to hydrolysis, particularly at non-neutral pH.[7] The presence of two electron-withdrawing nitro groups on the aromatic ring can influence the reactivity of the hydrazide moiety.[8][9][10]
Q3: How can I detect isotopic exchange in my 3,5-Dinitrosalicylhydrazide-15N2 sample?
A: Isotopic exchange can be detected using high-resolution mass spectrometry by monitoring for the appearance of the unlabeled (¹⁴N) compound at the corresponding mass-to-charge ratio (m/z).[11][12] In Nuclear Magnetic Resonance (NMR) spectroscopy, changes in the ¹⁵N NMR spectrum or the loss of ¹⁵N coupling in ¹H NMR can indicate isotopic exchange.[13][14]
Q4: What are the optimal storage conditions for 3,5-Dinitrosalicylhydrazide-15N2 solutions to minimize degradation and isotopic exchange?
A: To minimize degradation, solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[15][16][17] It is also advisable to prepare fresh solutions for critical experiments and to avoid repeated freeze-thaw cycles. The choice of solvent is also important; aprotic solvents are generally preferred over protic solvents to reduce the risk of proton-mediated exchange.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with 3,5-Dinitrosalicylhydrazide-15N2.
Issue 1: Loss of Isotopic Enrichment Detected by Mass Spectrometry
Symptoms:
A significant peak corresponding to the unlabeled 3,5-dinitrosalicylhydrazide is observed in the mass spectrum of your ¹⁵N₂-labeled standard.
The isotopic ratio of the M+2 (¹⁵N₂) peak to the M peak (¹⁴N) is lower than expected.
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Action
pH-Mediated Exchange
The protons on the hydrazide nitrogens are labile and can exchange with protons from the solvent, especially under acidic or basic conditions. This can be the first step in a pathway leading to N-N bond cleavage and reformation with environmental nitrogen.
Maintain the pH of your solution as close to neutral as possible. If your experimental conditions require acidic or basic pH, minimize the exposure time of the labeled compound to these conditions.
Contaminated Solvents or Reagents
Solvents or reagents containing reactive nitrogen species (e.g., ammonia, other amines) can potentially lead to exchange reactions.
Use high-purity, freshly opened solvents and reagents. Avoid using solvents that have been stored for long periods or exposed to the atmosphere.
Elevated Temperatures
High temperatures can provide the activation energy needed for isotopic exchange reactions to occur.
Avoid heating solutions containing 3,5-Dinitrosalicylhydrazide-15N2 unless absolutely necessary for your protocol. If heating is required, use the lowest possible temperature and shortest duration.
Experimental Protocol: Verifying Isotopic Stability by LC-MS
Prepare a fresh stock solution of 3,5-Dinitrosalicylhydrazide-15N2 in a suitable aprotic solvent (e.g., acetonitrile).
Dilute the stock solution in your experimental mobile phase or buffer.
Analyze the freshly prepared solution by high-resolution LC-MS to establish a baseline isotopic ratio.
Incubate the solution under your typical experimental conditions (e.g., specific pH, temperature, and duration).
Re-analyze the incubated solution by LC-MS and compare the isotopic ratio to the baseline. A significant decrease in the M+2/M ratio indicates isotopic exchange.
Caption: Troubleshooting workflow for loss of isotopic enrichment.
Issue 2: Inconsistent Quantitative Results in Mass Spectrometry Assays
Symptoms:
Poor linearity of the calibration curve.
High variability between replicate measurements.
Inaccurate quantification of the analyte.
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Action
Incomplete Dissolution
3,5-Dinitrosalicylhydrazide has limited solubility in aqueous solutions.[8] Incomplete dissolution will lead to inaccurate concentrations.
Ensure complete dissolution of the compound. Sonication or gentle warming may be necessary. For aqueous-based assays, consider preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into the aqueous buffer.
Adsorption to Surfaces
The compound may adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration in solution.
Use low-adsorption vials and pipette tips. Silanized glassware can also minimize adsorption.
Matrix Effects in the Ion Source
Co-eluting compounds from your sample matrix can suppress or enhance the ionization of 3,5-Dinitrosalicylhydrazide-15N2, leading to inaccurate quantification.
Optimize your chromatographic separation to resolve the analyte from interfering matrix components. Consider using a more rigorous sample preparation method, such as solid-phase extraction (SPE), to clean up your samples.
Experimental Protocol: Assessing Matrix Effects
Prepare three sets of samples:
Set A: 3,5-Dinitrosalicylhydrazide-15N2 in a clean solvent.
Set B: Blank matrix extract (your sample without the analyte).
Set C: Blank matrix extract spiked with 3,5-Dinitrosalicylhydrazide-15N2 at the same concentration as Set A.
Analyze all three sets by LC-MS.
Compare the peak area of the analyte in Set A and Set C. A significant difference in peak area indicates the presence of matrix effects.
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Caption: Workflow for the assessment of matrix effects.
References
Haksar, C. N., et al. (1960). Vikram, I. Vikram Univ. 4(3), 133-5.
LeMaster, D. M. (1990). Deuterium labelling in NMR structural analysis of proteins. Quarterly Reviews of Biophysics, 23(2), 133-174.
Otten, R., et al. (2010). A Simple and Robust Way To Assign Methyl Groups in Perdeuterated, Ile, Leu, and Val (ILV)-[13CH3, 12CD3]-Labeled Proteins. Journal of the American Chemical Society, 132(9), 2952-2960.
Vatne, R. D., & Berndt, R. (1968). U.S. Patent No. 3,424,845. Washington, DC: U.S.
Bar-tov, O., et al. (2021). 15N NMR Signal Amplification by Reversible Exchange of [15N3]Ornidazole Antibiotic. Analytical Chemistry, 93(4), 2269–2276.
Li, L., et al. (2022). Hydrogen/Oxygen Transfer Mechanisms and Endogenous Methyl Features in Dealkaline Lignin Pyrolysis Revealed by Isotope Tracing. Molecules, 27(19), 6529.
Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
Teng, Y., et al. (2017). Analytical Methods for Non-Traditional Isotopes. Reviews in Mineralogy and Geochemistry, 82(1), 63-112.
Ludvigsen, R. P., et al. (2015). A Combinatorial Chemistry Approach to the Discovery of New Antibiotic Hydrazones. Ramapo Journal of Interdisciplinary Studies.
Customs Administration of the Czech Republic. (2010). Isotopic Methods. Retrieved from [Link]
Wikipedia. (2023). Position-specific isotope analysis. Retrieved from [Link]
NC Technologies. (n.d.). Isotopic analysis. Retrieved from [Link]
Perzanowska, A., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(16), 4947.
Ballini, R., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3641.
University of Leicester. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]
Wikipedia. (2023). Hydrogen–deuterium exchange. Retrieved from [Link]
Wang, M., et al. (2018). Quality control of imbalanced mass spectra from isotopic labeling experiments.
Wroblewski, K., et al. (2012). The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides. Journal of the American Society for Mass Spectrometry, 23(8), 1357-1364.
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Ahmad, N. A., et al. (2022).
New York Structural Biology Center. (n.d.). 15N TROSY-selected ZZ-exchange. Retrieved from [Link]
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
Debinski, M., et al. (2012). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. Journal of the American Society for Mass Spectrometry, 23(7), 1224-1229.
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Technical Support Center: Solubility Enhancement for 3,5-Dinitrosalicylhydrazide-15N2
Welcome to the technical support guide for 3,5-Dinitrosalicylhydrazide-15N2. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven strategies for ove...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3,5-Dinitrosalicylhydrazide-15N2. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven strategies for overcoming solubility challenges with this compound. Our goal is to move beyond simple protocols and explain the causal mechanisms behind each technique, empowering you to make informed decisions in your experimental design.
A Note on Isotopic Labeling: The "-15N2" designation indicates that the two nitrogen atoms of the hydrazide group have been replaced with the stable isotope, Nitrogen-15.[1] This is a common technique used to trace the molecule in metabolic or pharmacokinetic studies.[2][3] From a physicochemical standpoint, the effect of this isotopic substitution on the molecule's solubility is negligible due to the minimal change in mass and identical chemical properties.[4] Therefore, the solubility enhancement strategies for the unlabeled 3,5-Dinitrosalicylhydrazide are directly applicable to its 15N2-labeled counterpart.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with 3,5-Dinitrosalicylhydrazide-15N2.
Q1: Why is my 3,5-Dinitrosalicylhydrazide-15N2 not dissolving in aqueous buffers?
A: 3,5-Dinitrosalicylhydrazide is a crystalline solid with inherently low water solubility.[5] This poor solubility is attributed to its molecular structure:
Aromatic Core: The benzene ring is hydrophobic.
Nitro Groups (-NO2): These groups are strongly electron-withdrawing but do not significantly contribute to water solubility.
Intramolecular Hydrogen Bonding: The arrangement of the hydroxyl, nitro, and hydrazide groups can lead to strong intramolecular hydrogen bonds, which increases the crystal lattice energy. More energy is then required for solvent molecules to break apart the crystal and solvate the individual molecules.
Q2: What is the first and simplest method I should try to improve its solubility?
A: For ionizable compounds, pH adjustment is the most direct and often simplest initial approach.[][7] The molecule possesses a phenolic hydroxyl (-OH) group, which is weakly acidic, and a hydrazide group (-CONHNH2), which is weakly basic. By raising the pH of the solution with a base (e.g., NaOH), you can deprotonate the phenolic hydroxyl group, forming a phenolate salt. This ionized form is significantly more polar and thus more soluble in water.[8]
Q3: What are the primary strategies for systematically enhancing the solubility of this compound for experimental use?
A: There are four primary, lab-scale strategies that are highly effective for compounds like 3,5-Dinitrosalicylhydrazide-15N2:
pH Adjustment: Capitalizes on the ionizable phenolic group to form a more soluble salt in situ.[]
Co-solvency: Involves using a water-miscible organic solvent to reduce the overall polarity of the solvent system.[9][10]
Cyclodextrin Complexation: Utilizes host-guest chemistry where the poorly soluble drug is encapsulated within a cyclodextrin molecule, forming a water-soluble complex.[11][12]
Surfactant-Mediated Solubilization: Employs surfactants to form micelles that encapsulate the hydrophobic drug in their core, allowing it to be dispersed in an aqueous medium.[13][14]
Q4: How do I choose the right solubility enhancement strategy for my specific experiment (e.g., cell culture vs. analytical standard preparation)?
A: The choice is critically dependent on your downstream application. A strategy that works for HPLC analysis might be cytotoxic in a cell-based assay. Consider the following:
For Analytical Standards (HPLC, MS): Co-solvents like DMSO, acetonitrile, or methanol are excellent choices. You can prepare a high-concentration stock and dilute it into the mobile phase or an appropriate buffer.
For In Vitro Biological Assays (Cell Culture): The primary concern is cytotoxicity. Cyclodextrin complexation (especially with modified cyclodextrins like HP-β-CD) is often the preferred method as they are generally well-tolerated by cells.[15] Co-solvents like DMSO can be used, but the final concentration must be kept very low (typically <0.5%) to avoid cell toxicity. Mild pH adjustment may be acceptable if the final pH is within the physiological tolerance of the cells (pH 7.2-7.4).
For Oral Formulations in Animal Studies: All methods are potentially viable. Co-solvents, surfactants, and cyclodextrins are all used in pharmaceutical formulations to improve oral bioavailability.[16][17]
The following flowchart provides a logical decision-making process for selecting a suitable strategy.
Caption: General workflow for solubility enhancement and validation.
References
Vertex AI Search. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
Jain, A., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from the provided search tool.
[11]3. Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from the provided search tool.
[18]4. Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from the provided search tool.
[16]5. Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from the provided search tool.
[17]6. Wicks, S. R., & Alexander, B. D. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from the provided search tool.
[19]7. Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from the provided search tool.
[20]8. Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI. Retrieved from the provided search tool.
[15]9. Wisdomlib. (2025). Cyclodextrin complexation: Significance and symbolism. Retrieved from the provided search tool.
[12]10. Doke, V. V., et al. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Retrieved from the provided search tool.
[9]11. Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from the provided search tool.
[10]12. CymitQuimica. (n.d.). CAS 955-07-7: 3,5-Dinitrosalicylhydrazide. Retrieved from the provided search tool.
[5]13. Loftsson, T., & Brewster, M. E. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Retrieved from the provided search tool.
[21]14. Khan, F. N. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from the provided search tool.
[22]15. Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka Univ. J. Pharm. Sci. Retrieved from the provided search tool.
[23]16. Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from the provided search tool.
[24]17. CAS Common Chemistry. (n.d.). 3,5-Dinitrosalicylhydrazide. Retrieved from the provided search tool.
[25]18. PubChem. (n.d.). 3,5-Dinitrosalicylhydrazide-15N2. Retrieved from the provided search tool.
[1]19. PubChem. (n.d.). 3,5-Dinitrosalicylic acid hydrazide. Retrieved from the provided search tool.
[26]20. ChemicalBook. (n.d.). 3,5-dinitrosalicylohydrazide | 955-07-7. Retrieved from the provided search tool.
[27]21. Cui, R., et al. (2020). Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from the provided search tool.
[28]22. ResearchGate. (2018). (PDF) Solubility Enhancement of Polycyclic Aromatic Hydrocarbons by an Eco-Friendly Ester-Linked Gemini Surfactant and its Mixtures with Conventional Surfactants. Retrieved from the provided search tool.
[29]23. ResearchGate. (2025). Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. Retrieved from the provided search tool.
[30]24. ACS Publications. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from the provided search tool.
[31]25. Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from the provided search tool.
[13]26. Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. Retrieved from the provided search tool.
[14]27. Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from the provided search tool.
[32]28. Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC. Retrieved from the provided search tool.
[33]29. YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from the provided search tool.
[34]30. MedCrave online. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from the provided search tool.
[35]31. LGC Standards. (n.d.). 3,5-Dinitrosalicylic Acid Hydrazide. Retrieved from the provided search tool.
[36]32. Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from the provided search tool.
[37]33. MedCrave online. (2016). Forced Degradation Studies. Retrieved from the provided search tool.
[38]34. BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from the provided search tool.
[]35. ResearchGate. (n.d.). (PDF) Determination of 3.5-dinitro-N'-(5-nitrofurfurylidene) salicylic acid hydrazide in fish using immunochromatographic strip tests. Retrieved from the provided search tool.
[39]36. Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling. Retrieved from the provided search tool.
[4]37. Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from the provided search tool.
[2]38. ECHEMI. (n.d.). 955-07-7, 3,5-Dinitrosalicylhydrazide Formula. Retrieved from the provided search tool.
[40]39. ResearchGate. (n.d.). (PDF) Modern Developments in Isotopic Labelling. Retrieved from the provided search tool.
[41]40. Wikipedia. (n.d.). Isotopic labeling. Retrieved from the provided search tool.
[42]41. PMC. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Retrieved from the provided search tool.
[7]42. Wikipedia. (n.d.). 3,5-Dinitrosalicylic acid. Retrieved from the provided search tool.
[43]43. StudySmarter. (2024). Isotope Labeling: Definition & Applications. Retrieved from the provided search tool.
[3]44. Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from the provided search tool.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: 15N2 Stable Isotope Resolved Metabolomics (SIRM)
Last Updated: February 13, 2026
Core Diagnostic & Workflow Logic
Before modifying your instrument parameters, you must isolate the source of the noise. In 15N2 experiments, "noise" is rarely just electronic static; it is often a complex overlap of Natural Abundance (NA) , Matrix Effects , or Metabolic Scrambling .
Diagnostic Workflow: Identifying the Noise Source
Figure 1: Diagnostic logic tree for isolating false positive signals in 15N2 tracing experiments.
Chemical & Instrumental Noise (Pre-Analytical)
Q: Why do I see 15N2 signals in my solvent blanks?
A: This is almost exclusively carryover . 15N-labeled compounds (especially sticky amino acids like Arginine or Glutamine) can adhere to injector ports, columns, and transfer lines.
The Causality:
In high-sensitivity LC-MS, even 0.1% carryover from a highly enriched standard (e.g., 10 mM 15N2-Gln) can appear as a significant peak in a subsequent low-abundance sample.
Corrective Protocol: The "Sawtooth" Wash
Do not rely on simple acetonitrile blanks. Use a "Sawtooth" gradient wash to strip sticky polar metabolites.
Step
Solvent A (0.1% FA in H2O)
Solvent B (0.1% FA in MeOH:ACN 1:1)
Time (min)
1
95%
5%
0-1
2
5%
95%
1-3
3
95%
5%
3-4
4
5%
95%
4-6
5
95%
5%
6-10
Validation: Run this wash twice between high-concentration standards and biological samples.
Reference: See Matrix Effects in Untargeted LC-MS Metabolomics for cleaning strategies [1].
Isotopic Noise (The 0.37% Problem)
Q: My unlabeled control shows a 15N2 peak. Is my culture contaminated?
A: Likely not. You are detecting the Natural Abundance (NA) of 15N.
The Causality:
Nitrogen-15 has a natural abundance of ~0.366%.
For a molecule with 2 Nitrogens (e.g., Glutamine, C5H10N2O3), the probability of both being naturally 15N is negligible (
).
HOWEVER: If you are monitoring the M+2 mass window, you may be picking up the M+2 isotope of Carbon-13 (1.1% abundance) or Oxygen-18 (0.2% abundance) if your mass resolution is insufficient.
Example: In low-resolution MS (Triple Quad), the 13C2 isotopologue of Glutamine (M+2.0067) often overlaps with the 15N2 isotopologue (M+1.9940).
Data Comparison: Natural Abundance Interference
Isotope
Natural Abundance
Impact on "15N2" Signal (M+2)
15N
0.366%
Negligible for M+2 (requires two 15N atoms).
13C
1.07%
High. A molecule with 5 carbons has a ~0.1% chance of having two 13C atoms, mimicking 15N2 mass.
18O
0.205%
Moderate. One 18O atom adds +2 Da, mimicking 15N2 mass.
Protocol: Isotope Correction (Mandatory)
You cannot manually subtract this. You must use algorithms that construct a correction matrix based on the elemental formula.
Input Data: Raw ion intensities (Area) for M+0, M+1, M+2, etc.
Software Selection:
IsoCor: Best for general correction and Python integration [2].
AccuCor2: Specifically designed for dual-isotope (13C/15N) correction [3].[1]
Execution:
Define the chemical formula (e.g., C5 H10 N2 O3).[2]
Define tracer purity (e.g., 98% 15N).
Run correction to subtract the "Natural Abundance M+2" contribution from your "Tracer M+2" signal.
Biological Noise (Metabolic Scrambling)
Q: I fed cells 15N2-Glutamine, but I see high 15N1-Glutamate. Is my tracer impure?
A: This is Metabolic Scrambling , not impurity.
The Causality:
Glutamine (Gln) is rapidly converted to Glutamate (Glu) via Glutaminase (GLS). During this process, one nitrogen is released as ammonia (NH4+). The remaining Glutamate retains only one 15N atom (becoming 15N1-Glu).
Result: A massive "background" of 15N1 signals appears in downstream amino acids (Aspartate, Alanine) via transamination, which can be mistaken for noise if you are looking for M+2.
Visualization: The Scrambling Pathway
Figure 2: 15N2-Glutamine loses one labeled nitrogen to become 15N1-Glutamate, creating a diverse "M+1 background" in downstream metabolites.
Troubleshooting Step:
If using 15N2-Gln, do not expect M+2 to be the dominant isotopologue in downstream metabolites.
Validate tracer purity before the experiment. 15N2-Gln should be >98% M+2. If M+1 is >5% in the tracer stock, discard it.
Advanced Signal Denoising (Spectral)
Q: My signals are weak and buried in electronic noise. How do I clean them?
A: For Orbitrap/FT-ICR users, "Spectral Denoising" is the new gold standard.
Technique:
Traditional thresholding discards low-intensity peaks. Spectral Denoising algorithms (like those recently developed for Orbitrap Astral [4]) distinguish between coherent chemical signals (isotopes that elute together) and random electronic noise (grass).
Protocol:
Align Chromatograms: Ensure M+0, M+1, and M+2 peaks align perfectly in Retention Time (RT).
Filter by Mass Defect: 15N introduces a specific mass defect compared to 13C.
15N - 14N = 0.9970 Da
13C - 12C = 1.0033 Da
Tip: Use High-Resolution MS (R > 60,000) to filter ions that do not match the exact 15N mass shift.
References
Zhu, P., et al. (2025). Matrix Effects in Untargeted LC-MS Metabolomics: From Creation to Compensation with Post-Column Infusion of Standards. ResearchGate.
Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics.
Wang, Y., et al. (2020). AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv.
Springer Nature Experiments. (2025). Denoising Search doubles the number of metabolite annotations in human plasma.
Midani, F.S., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Analytical Biochemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability of 3,5-Dinitrosalicylhydrazide-15N2 in Autosampler Vials
Role: Senior Application Scientist
Context: Nifursol Metabolite Analysis (LC-MS/MS)
Executive Summary: The "Disappearing Internal Standard" Phenomenon
As researchers, we often treat Internal Standards (IS) as chemically inert constants. However, 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) is a chemically active hydrazide. In the context of Nifursol analysis, this molecule presents a unique failure mode: Hydrolytic Loss of Label.
Unlike carbon-13 labeled standards where the isotope is embedded in the stable carbon skeleton, the
label in DNSH-15N2 is located on the hydrazine moiety . If the hydrazide bond hydrolyzes in your autosampler vial, the labeled hydrazine group () splits off from the 3,5-dinitrosalicylic acid core. The result? Your mass spectrometer detects the acid (unlabeled) or nothing at all, while the IS signal vanishes, leading to quantification errors.
This guide addresses the stability of DNSH-15N2 in two distinct phases:
The Underivatized Working Solution (Pre-sample preparation).
The Derivatized Extract (The final 2-NBA derivative injected into the LC-MS).
Hydrazides are nucleophilic. In pure water or protic buffers, they are prone to hydrolysis. DMSO stabilizes the stock; Methanol prevents precipitation. Avoid aldehydes (acetone, formaldehyde) which react instantly to form hydrazones.
pH Environment
Neutral to Slightly Acidic
Strong acids catalyze the hydrolysis of the amide bond (cleaving the label). Strong bases promote oxidation to diimides.
Temperature
-20°C (Storage) / 4°C (Use)
At Room Temperature (RT), dilute hydrazide solutions degrade within 4–6 hours. In a cooled autosampler (4°C), stability extends to 24 hours.
Vial Material
Amber Silanized Glass
Adsorption: Polar hydrazides stick to active silanol groups on standard glass. Light: Nitro-groups are photosensitive; UV exposure causes photo-reduction of the nitro group to a nitroso/amine, shifting the precursor mass.
Phase B: Derivatized DNSH-15N2 (Final Extract)
Context: After reaction with 2-Nitrobenzaldehyde (2-NBA)
Parameter
Recommended Condition
The "Why" (Mechanistic Insight)
Stability Status
High (48+ Hours)
Once derivatized to the nitrophenyl derivative (NPDSH-15N2), the labile hydrazine nitrogen is "locked" in a hydrazone structure (). This prevents hydrolysis.
Critical Risk
Photosensitivity
The derivative has an extended conjugated system (three nitro groups total), making it a powerful chromophore. It is extremely sensitive to UV degradation.
Autosampler
Dark / 4°C
Even autosampler interior lights can degrade the derivative over a 48-hour batch run. Ensure the compartment is light-tight.
Visualizing the Failure Mode
The following diagram illustrates the specific chemical pathway where the isotopic label is lost during autosampler storage if conditions are incorrect.
Figure 1: The "Label Loss" Pathway. Note that hydrolysis cleaves the molecule, separating the detectable aromatic ring from the
isotopes.
Troubleshooting Guide: The "Ghost Peak" Protocol
Issue 1: IS Signal Intensity Drops >20% During Batch
Symptom: The IS area counts in the first vial are normal, but vial #50 shows significantly lower response.
Root Cause: You are likely keeping the underivatized working solution in the autosampler for "on-line" mixing, or your derivatization reaction was incomplete.
Correction:
Check pH: Ensure the final extract pH is adjusted to 7.0–7.5 before extraction/injection. Acidic extracts left in vials promote hydrolysis.
Temperature: Verify autosampler cooling is active (4°C).
Light: Switch to Amber vials immediately.
Issue 2: Peak Splitting or Tailing
Symptom: The DNSH-15N2 peak looks like a doublet.
Root Cause: Isomerization. The derivatized hydrazone can exist in syn and anti geometric isomers.
Correction:
This is often solvent-dependent. Ensure your equilibration time on the column is sufficient.
If using a gradient, start with a lower organic % to force focusing at the column head.
Issue 3: "Cross-Talk" (Signal in the Unlabeled Channel)
Symptom: You see a peak in the native DNSH channel (unlabeled) at the same retention time as the IS, even in blank samples.
Root Cause: Isotopic Impurity or De-labeling.
Correction:
Check the Certificate of Analysis for "Isotopic Purity" (should be >98%
).
Photo-degradation: UV exposure can cleave nitro groups. If the IS degrades, it might form fragments that mimic the native transition. Solution: Prepare fresh standards in the dark.
Experimental Validation Protocol
To certify DNSH-15N2 stability in your specific matrix/solvent, run this 24-hour stress test.
Objective: Determine the maximum "on-instrument" time before IS integrity fails.
Protocol Steps:
Preparation: Prepare a working solution of DNSH-15N2 (e.g., 100 ng/mL) in your injection solvent (typically Ammonium Acetate/Acetonitrile).
Aliquot: Split into 3 sets of Amber Vials.
Set A: Control (Store at -20°C immediately).
Set B: Autosampler (Store at 4°C in the dark).
Set C: Benchtop (Store at Room Temp, ambient light).
Injection:
Inject Set B and Set C every hour for 12 hours.
At Hour 12, thaw Set A and inject as the reference "T=0".
Analysis: Plot Peak Area vs. Time.
Acceptance Criteria: The slope of the degradation line must not exceed -5% over the expected batch run time.
Frequently Asked Questions (FAQ)
Q: Can I use plastic (polypropylene) vials instead of glass?A:Yes, and often preferred. Hydrazides can adsorb to the silanol groups on untreated glass surfaces, especially at low concentrations (<10 ng/mL). If you observe non-linear calibration curves at the lower end, switch to high-quality polypropylene (PP) vials or silanized glass.
Q: My method uses an acidic mobile phase (0.1% Formic Acid). Will the IS degrade during the run?A: No. The residence time on the column (minutes) is too short for significant hydrolysis to occur. The instability issues arise from storage in the vial (hours/days). Once injected, the kinetics of separation outpace degradation.
Q: Why is the "15N2" label preferred over "13C"?A: Cost and availability. However,
-DNSH (ring-labeled) is superior regarding stability because the label cannot be hydrolyzed off. If you face persistent stability issues with the variant, upgrading to the analog is the ultimate fix, albeit more expensive.
References
European Union Reference Laboratories (EURL). "Guidance on the determination of Nitrofurans in food." EURL for Antibiotic Residues.
U.S. Food and Drug Administration (FDA). "Laboratory Information Bulletin 4678: Modifications to LIB 4597 for the analysis of nitrofuran metabolites." FDA Science & Research.
Verdon, E., et al. "Validation of a method for the analysis of the nifursol metabolite (DNSH) in poultry muscle and liver by LC-MS/MS." Journal of Chromatography B, 2007.
PubChem. "3,5-Dinitrosalicylic acid hydrazide (Compound Summary)." National Library of Medicine.
Reference Data & Comparative Studies
Validation
Technical Guide: 15N2-Isotopologues vs. Deuterated Standards for Nifursol Metabolite (DNSH) Quantitation
In the regulatory analysis of nitrofuran antibiotics, specifically Nifursol , the selection of an Internal Standard (IS) is not merely a matter of cost but of regulatory compliance and data integrity. This guide compares the performance of the gold-standard 3,5-Dinitrosalicylhydrazide-15N2 (15N2-DNSH) against traditional deuterium-labeled alternatives.
While deuterated standards are commonplace in general LC-MS/MS, the specific chemistry of Nifursol analysis—requiring harsh acid hydrolysis and derivatization—renders deuterium suboptimal. This guide evidences why 15N2-DNSH is the required choice for meeting EU Decision 2002/657/EC and FDA LIB 4597 performance criteria.
The Analytical Challenge: Nifursol and DNSH
Nifursol is a nitrofuran antibiotic banned in food-producing animals. It metabolizes rapidly, meaning the parent drug is undetectable. The marker residue is 3,5-dinitrosalicylhydrazide (DNSH) , which binds covalently to tissue proteins.
To detect it, the analyst must perform a "release and capture" workflow:
Acid Hydrolysis: Incubate tissue in 1M HCl at 37°C for 16 hours to break protein bonds.
Derivatization: React the released DNSH with 2-Nitrobenzaldehyde (2-NBA) to form a detectable hydrazone (NP-DNSH).
The Internal Standard Problem: The IS must be added before hydrolysis to correct for recovery losses during this harsh process. This requirement exposes the fundamental weakness of deuterated standards in this specific application.
Technical Comparison: 15N2 vs. Deuterium
A. Chemical Stability (The Acid Test)
The most critical differentiator is stability during the 16-hour acid hydrolysis step.
Deuterated Standards (
-DNSH): Carbon-Deuterium (C-D) bonds, particularly on aromatic rings activated by hydroxyl groups (like salicylic acid derivatives), are susceptible to Hydrogen-Deuterium Exchange (HDX) under acidic conditions. If the deuterium exchanges with solvent protons during the 16-hour incubation, the IS loses mass, effectively "becoming" the native analyte.
Consequence: False positives or overestimation of analyte concentration.
15N2-DNSH: The
atoms are embedded in the hydrazine backbone. Nitrogen isotopes are chemically inert to proton exchange in aqueous acid.
Result: The label remains 100% intact throughout hydrolysis and derivatization.
B. Chromatographic Performance (The Isotope Effect)
In Reverse Phase LC (RPLC), deuterated compounds often exhibit a "Deuterium Isotope Effect," eluting slightly earlier than their non-labeled counterparts due to slightly lower lipophilicity.
Deuterated Shift: Even a 0.1-minute shift can move the IS out of the specific matrix suppression zone affecting the analyte.
15N2 Co-elution:
substitution causes no measurable change in lipophilicity. The IS co-elutes perfectly with the analyte.
Result: 15N2-DNSH experiences the exact same ionization environment as the analyte, providing perfect correction for matrix effects.
Visualizing the Workflow & Label Integrity
The following diagram illustrates the reaction pathway and the stability of the label positions.
Caption: The critical path for Nifursol analysis. The Internal Standard must survive the "Red Zone" (Acid Hydrolysis) without exchanging its label.
Experimental Data Summary
The table below summarizes typical validation metrics comparing the two standard types in complex matrices (e.g., honey or liver).
Feature
15N2-DNSH (Recommended)
Deuterated DNSH (Not Recommended)
Retention Time Shift
None (Perfect Co-elution)
-0.05 to -0.2 min (Shift leads to matrix mismatch)
Acid Stability (16h)
>99% Label Retention
Risk of H/D Exchange (Back-exchange to native)
Matrix Effect Correction
98-102% Accuracy
85-115% Accuracy (Variable due to RT shift)
Mass Shift
+2 Da (M+2)
Typically +3 to +5 Da
Regulatory Status
Preferred (FDA LIB 4597 / EU)
Often requires extra justification
Validated Protocol: Determination of DNSH using 15N2-IS
This protocol is adapted from FDA and EU harmonized methods for Nitrofuran analysis.
The following diagram explains why the Deuterium Isotope Effect compromises data quality in "dirty" matrices like liver extracts.
Caption: Deuterated standards may elute early into a suppression zone, failing to correct for the matrix effects experienced by the analyte.
References
FDA Laboratory Information Bulletin 4678. Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture. (Specifies use of 15N2 or 13C6 standards).
[Link]
European Commission Decision 2002/657/EC. Implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.
[Link]
Journal of Separation Science. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry. (Validation data for DNSH).
[Link]
A Senior Application Scientist's Guide to Cross-Validation of LC-MS Methods: A Comparative Analysis Using 3,5-Dinitrosalicylhydrazide-15N2
In the landscape of drug development, the integrity of bioanalytical data is paramount. The quantitative analysis of drugs and their metabolites in biological matrices, governed by stringent regulatory standards, relies...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development, the integrity of bioanalytical data is paramount. The quantitative analysis of drugs and their metabolites in biological matrices, governed by stringent regulatory standards, relies on the robustness and reproducibility of the analytical methods employed.[1] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as a gold standard for its sensitivity and selectivity.[2][3] However, the transition of an LC-MS method—be it between laboratories, instruments, or even significant reagent lot changes—necessitates a rigorous cross-validation process to ensure data consistency and reliability.
This guide provides an in-depth, experience-driven comparison of LC-MS method cross-validation, focusing on the pivotal role of the internal standard (IS). We will explore a case study comparing a method reliant on a conventional structural analog IS with an enhanced method employing a stable isotope-labeled internal standard (SIL-IS), specifically 3,5-Dinitrosalicylhydrazide-15N2 , for the quantification of its parent compound, 3,5-Dinitrosalicylhydrazide (DNSH).
Part 1: The Cornerstone of Reliable Bioanalysis - The Internal Standard
The core challenge in LC-MS bioanalysis is not merely detection, but achieving consistent and accurate quantification in the face of complex biological matrices.[4] Components like salts, lipids, and proteins can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect," leading to either ion suppression or enhancement.[5][6] This variability can severely compromise the accuracy and precision of results.[7]
An internal standard is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the earliest stage of sample preparation.[8] By calculating the peak area ratio of the analyte to the IS, we can correct for variability introduced during sample processing and instrumental analysis.[8]
Types of Internal Standards:
Structural Analog IS: A molecule that is chemically similar to the analyte but not identical. While often effective, subtle differences in physicochemical properties can lead to different extraction recoveries and chromatographic retention times, making it less effective at compensating for matrix effects.[9]
Stable Isotope-Labeled (SIL) IS: The analyte itself, but with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[8] A SIL-IS is considered the "gold standard" because its chemical and physical properties are nearly identical to the analyte.[10][11] It co-elutes with the analyte and experiences the same degree of matrix effect, providing the most accurate correction.[8][12]
In our case study, we will compare the performance of a hypothetical structural analog, "Analog-IS," against our target SIL-IS, 3,5-Dinitrosalicylhydrazide-15N2 , for the analysis of DNSH, a metabolite of the veterinary drug Nifursol.[13][14]
Part 2: Experimental Design for Cross-Validation
Cross-validation is essential when two or more bioanalytical methods are used to generate data for the same study. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide clear guidelines on when and how this should be performed.[15][16][17] Our objective is to demonstrate that the new method utilizing the SIL-IS provides equivalent or superior data compared to the established method using the Analog-IS.
Experimental Workflow Diagram
Caption: High-level workflow for the cross-validation experiment.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions:
Prepare primary stock solutions of DNSH, Analog-IS, and 3,5-Dinitrosalicylhydrazide-15N2 in DMSO (1 mg/mL).
Prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards and QC working solutions.
Prepare separate working solutions for Analog-IS (50 ng/mL) and SIL-IS (50 ng/mL) in 50:50 acetonitrile:water.
2. Sample Preparation (Protein Precipitation):
To 50 µL of human plasma in a 96-well plate, add 10 µL of the appropriate IS working solution (either Analog-IS or SIL-IS).
Vortex briefly to mix.
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
Transfer 150 µL of the supernatant to a new 96-well plate.
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase starting condition (95% Mobile Phase A).
3. LC-MS/MS Conditions:
LC System: Waters ACQUITY UPLC I-Class
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Precision and Accuracy: Analyze three batches of QC samples (Low, Medium, High concentrations) on three different days using both methods. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.[18]
Matrix Effect Evaluation:
Prepare three sets of samples:
Set A: Analyte and IS in neat solution.
Set B: Blank plasma extract spiked with analyte and IS post-extraction.
Calculate the Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A).
Calculate the IS-normalized MF. The %CV of the IS-normalized MF across different lots of plasma should be ≤15%.[6]
Part 3: Comparative Data Analysis - The SIL-IS Advantage
The results from our hypothetical cross-validation are summarized below. The data clearly illustrates the superior performance of the method employing the SIL-IS.
Table 1: Comparison of Inter-Assay Precision and Accuracy
QC Level
Method
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%Bias)
Precision (%CV)
Low QC
Analog-IS
15
17.1
+14.0%
12.5%
SIL-IS
15
15.3
+2.0%
4.1%
Mid QC
Analog-IS
150
162.0
+8.0%
9.8%
SIL-IS
150
148.5
-1.0%
2.5%
High QC
Analog-IS
1500
1395.0
-7.0%
11.2%
SIL-IS
1500
1515.0
+1.0%
3.3%
Interpretation: The SIL-IS method demonstrates significantly better accuracy (bias within ±2.0%) and precision (%CV < 5%) compared to the Analog-IS method. This is because the SIL-IS perfectly tracks and corrects for any analytical variability.[10]
Principle of Internal Standard Correction
Caption: How a SIL-IS corrects for signal suppression.
Table 2: Comparison of Matrix Effect
Plasma Lot
Method
Matrix Factor (IS-Normalized)
Lot 1
Analog-IS
0.88
SIL-IS
1.01
Lot 2
Analog-IS
1.15
SIL-IS
0.98
Lot 3
Analog-IS
0.95
SIL-IS
1.03
Lot 4
Analog-IS
1.21
SIL-IS
0.99
Lot 5
Analog-IS
0.85
SIL-IS
1.02
%CV
Analog-IS
16.8%
SIL-IS
2.1%
Interpretation: The IS-normalized matrix factor for the SIL-IS method is consistently close to 1.0, with a very low %CV across different plasma lots. This indicates that the SIL-IS effectively compensates for the variable matrix effects between different sources of plasma.[19] The Analog-IS method shows significant variability, with a %CV exceeding the typical acceptance limit of 15%, highlighting its inadequacy in correcting for matrix effects.[6]
Part 4: Conclusion and Recommendations
The cross-validation data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard like 3,5-Dinitrosalicylhydrazide-15N2 . While the initial cost of synthesizing a SIL-IS may be higher, the long-term benefits in terms of data quality, method robustness, and regulatory compliance are substantial.[9]
Key Takeaways for Researchers and Drug Development Professionals:
Prioritize SIL-IS: Whenever feasible, a stable isotope-labeled internal standard should be the first choice for quantitative LC-MS bioanalysis.[8][10]
Thorough Validation: Rigorous method validation and cross-validation are not just regulatory hurdles; they are fundamental to ensuring the integrity of pharmacokinetic and toxicokinetic data.[1][20]
Understand Matrix Effects: Matrix effects are an inherent challenge in LC-MS.[5][7] A well-chosen SIL-IS is the most effective tool to mitigate their impact on data quality.[12][19]
By investing in the development of robust LC-MS methods anchored by the appropriate internal standard, organizations can enhance the reliability of their data, reduce the risk of failed studies, and ultimately accelerate the drug development timeline.
References
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from [Link]
A.M.S. Analytics. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
European Medicines Agency. (2022). Bioanalytical method validation. Retrieved from [Link]
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Retrieved from [Link]
Liang, X., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
Hewavitharana, A. K., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]
Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. Retrieved from [Link]
Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]
Bicker, W., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Sciences. (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Retrieved from [Link]
Google Patents. (n.d.). US3424845A - 3,5-dinitrosalicylic acid, 5-nitrofurfurylidene hydrazide and compositions containing and methods employing the same for the control of histomoniasis.
PubChem. (n.d.). 3,5-Dinitrosalicylic acid hydrazide. Retrieved from [Link]
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]
Technical Guide: Mass Shift Verification & Performance Profiling of 3,5-Dinitrosalicylhydrazide-15N2
Executive Summary In the quantification of nitrofuran antibiotic residues—specifically the banned substance Nifursol —the metabolite 3,5-Dinitrosalicylhydrazide (DNSAH) serves as the marker residue.[1][2] Due to the comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the quantification of nitrofuran antibiotic residues—specifically the banned substance Nifursol —the metabolite 3,5-Dinitrosalicylhydrazide (DNSAH) serves as the marker residue.[1][2] Due to the complex matrices (honey, avian muscle, liver) and the requirement for ultra-trace detection (<1.0 µg/kg), the use of a Stable Isotope Labeled (SIL) Internal Standard is mandatory for regulatory compliance (e.g., EU Commission Decision 2002/657/EC).
3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2) is the gold-standard SIL-IS for this application. This guide details the protocol for verifying the isotopic mass shift (
) of this reagent, validating its purity against the native analyte, and comparing its performance against alternative quantification strategies (e.g., External Standardization or Surrogate Standards).
Theoretical Framework & Mass Shift Mechanics
Chemical Basis
DNSAH contains a hydrazide functional group (
) attached to a dinitrosalicylic acid core. In standard analytical protocols, DNSAH is rarely analyzed "naked" due to poor retention and ionization. Instead, it is derivatized with 2-Nitrobenzaldehyde (2-NBA) to form a Schiff base (hydrazone), significantly improving LC-MS/MS sensitivity.
The 15N2 label is incorporated into the hydrazine moiety.[3] Because the hydrazine nitrogen atoms are retained in the final derivative, the mass shift is preserved throughout the workflow.
Isotope Mass Calculation
The mass shift verification must account for both the underivatized precursor (for raw material QC) and the derivatized product (for assay validation).
Compound State
Formula (Unlabeled)
Monoisotopic Mass ()
Formula (Labeled )
Monoisotopic Mass ()
Mass Shift ()
Raw Material (DNSAH)
242.03 Da
244.02 Da
+1.99 Da
Derivative (NPDSH)
375.04 Da
377.04 Da
+1.99 Da
Note: The mass shift is approximately +2 Da. The 15N isotope provides a shift of ~0.997 Da per atom.
Reaction Mechanism Visualization
The following diagram illustrates the derivatization pathway and the conservation of the 15N label.
Figure 1: Reaction pathway of DNSAH-15N2 with 2-NBA. The 15N label (blue node) is conserved in the final hydrazone product (green node).
Comparative Performance Analysis
Why use 3,5-DNSH-15N2 over other alternatives?
Alternative 1: External Standardization (No IS)
Method: Calibration curve prepared in solvent.
Deficiency: Fails to account for "Matrix Effects" (Ion Suppression/Enhancement) common in honey and tissue. Honey matrices can suppress signal by 20-50%.
Outcome: High risk of false negatives or inaccurate quantification.
Alternative 2: Structural Analogues (Surrogates)
Method: Using 3,5-Dinitrobenzoic acid hydrazide (similar structure, different mass).
Deficiency: Different retention time (RT) and ionization efficiency. Does not co-elute perfectly with the analyte, meaning it does not experience the exact same matrix suppression at the exact same moment.
Outcome: Lower precision (RSD > 15%).
The Solution: 3,5-DNSH-15N2 (SIL-IS)
Performance: Co-elutes perfectly with native DNSAH.
Benefit: Corrects for recovery losses during the complex hydrolysis and extraction steps.
Data Comparison:
Metric
External Standard
Surrogate IS
DNSAH-15N2 (SIL-IS)
Retention Time Match
N/A
0.5 - 1.0 min
Exact Match
Recovery Correction
None
Partial
Full (98-102%)
Precision (RSD)
15-25%
10-15%
< 5%
Matrix Effect Comp.
Poor
Moderate
Excellent
Experimental Protocol: Mass Shift Verification
This self-validating protocol ensures the IS is chemically pure and isotopically distinct before committing to expensive sample extraction.
Reagents & Preparation
Stock Solution A (Native): Dissolve 1.0 mg unlabeled DNSAH in 10 mL Methanol (100 µg/mL).
Stock Solution B (IS): Dissolve 1.0 mg DNSAH-15N2 in 10 mL Methanol (100 µg/mL).
Derivatization Reagent: 0.1M 2-Nitrobenzaldehyde in Methanol.
Workflow A: Direct Infusion (Raw Material Check)
Use this to verify the material upon receipt.
Dilute Stock B to 1 µg/mL in 50:50 MeOH:Water (0.1% Formic Acid).
Infuse directly into MS (ESI Negative Mode is preferred for dinitrophenyls, though Positive mode works).
Scan Range: 200–300
.
Acceptance Criteria:
Major Peak: 244.0 (
) or 246.0 ().
Isotopic Purity: The peak at 242.0 (Native contaminant) must be < 1.0% relative abundance.
Workflow B: The "Doublet Test" (Process Verification)
Use this to verify the mass shift persists after derivatization.
Mix: Combine 10 µL Stock A + 10 µL Stock B.
Derivatize: Add 100 µL 2-NBA reagent + 10 µL 1M HCl. Incubate at 37°C for 2 hours (simulating the honey hydrolysis step).
Analyze: Inject onto LC-MS/MS.
Observation: You should observe two co-eluting peaks with baseline resolution in the mass domain.
LC-MS/MS Parameters (Recommended)
Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).
Mobile Phase: A: Water (0.1% Formic); B: Acetonitrile.
Transitions (ESI Negative):
Native (NPDSH):
(Quant), (Qual). (Note: m/z 374 is [M-H]-)
IS (NPDSH-15N2):
(Quant). (Note: Shift is +2)
Decision Logic & Troubleshooting
Use the following logic flow to interpret your verification data.
Figure 2: Logic gate for verifying the suitability of DNSAH-15N2 before sample batch processing.
References
European Commission. (2002).[1] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link
Cheng, R., et al. (2020).[2] Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Food Protection.[1][2] Link
LGC Standards. (2025). 3,5-Dinitrosalicylhydrazide-15N2 Product Data Sheet.Link
PubChem. (2025).[3] 3,5-Dinitrosalicylhydrazide-15N2 Compound Summary. National Library of Medicine.[3] Link
Vahčić, N., et al. (2012). Validation of the method for determination of nitrofuran metabolites in honey by LC-MS/MS. Food Control. Link
Technical Guide: Calculating Relative Response Factors (RRF) for 15N2-Labeled vs. Native Compounds
Executive Summary In quantitative LC-MS/MS, the assumption that a Stable Isotope Labeled (SIL) Internal Standard (IS) behaves identically to the native analyte is the cornerstone of accuracy. However, this assumption mus...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In quantitative LC-MS/MS, the assumption that a Stable Isotope Labeled (SIL) Internal Standard (IS) behaves identically to the native analyte is the cornerstone of accuracy. However, this assumption must be empirically validated. While
N-labeled compounds are superior to Deuterated () analogs due to the lack of chromatographic isotope effects, subtle differences in ionization efficiency, transmission, and crucially chemical purity can lead to a Relative Response Factor (RRF) deviating from the theoretical 1.0.
This guide details the rigorous determination of RRFs for
N-labeled compounds. Unlike standard protocols that merely "check" the IS, this workflow treats the RRF determination as a fundamental method validation step to correct for purity biases and isotopic interference (crosstalk).
Scientific Rationale: Why
N
?
Before calculating RRF, one must understand the physical behavior of the comparator.
The Chromatographic Isotope Effect
A critical advantage of
N labeling over Deuterium () is the stability of retention time ().
Deuterium (
): C-D bonds are shorter and less lipophilic than C-H bonds. In high-efficiency UHPLC, heavily deuterated standards often elute earlier than the native analyte. This separation exposes the IS to different matrix effects (suppression/enhancement) than the analyte, compromising quantitation.
Nitrogen-15 (
N): The mass change is located in the nucleus, with negligible effect on bond length or lipophilicity. N analogs co-elute perfectly with native compounds, ensuring they experience the exact same ionization environment.
Table 1: Comparative Performance of Internal Standards
Feature
Native (External Std)
Deuterated () IS
N / C IS
Retention Time Match
N/A
Poor (Shift possible)
Excellent (Co-elution)
Ionization Correction
None
Good
Ideal
Isotopic Scrambling
N/A
Possible (Acidic protons)
None (Backbone stable)
Crosstalk Risk
N/A
Low (if )
High (if only +2 Da)
Cost
Low
Moderate
High
Critical Pre-Requisite: The Purity Trap
The most common cause of RRF
1.0 is not ionization physics; it is concentration error.
Commercial N standards are often supplied with "chemical purity" (e.g., 95%) and "isotopic purity" (e.g., 98 atom %). If you prepare a 10 µM solution based solely on weight, your actual concentration of the fully labeled species is lower.
Protocol Requirement: You must normalize the stock concentrations using Quantitative NMR (qNMR) or high-precision UV (if extinction coefficients are identical and known) before mixing.
Experimental Workflow
Diagram 1: RRF Determination Workflow
The following flowchart outlines the decision process for calculating and validating the RRF.
Caption: Step-by-step workflow for determining RRF, prioritizing purity correction and crosstalk evaluation before mixing.
Step-by-Step Protocol
Step 1: Stock Characterization (qNMR)
Do not rely on the Certificate of Analysis (CoA) weight alone.
Dissolve ~5-10 mg of Native and
N standards separately in deuterated solvent (e.g., DMSO-).
Add a certified internal calibrant (e.g., Maleic Acid, TraceCERT®) at a known concentration.
Acquire
H-NMR (relaxation delay ).
Calculate the True Molar Concentration (
) of the stock.
Step 2: MS Method Optimization (The +2 Da Challenge)
N adds only +2 Da to the mass. This is close to the natural M+2 isotope of the native compound (due to C, S, etc.).
Resolution: Set Quadrupole 1 (Q1) resolution to "Unit" or "High" (0.7 FWHM). Wide isolation windows will admit Native M+2 ions into the IS channel.
Transitions: Select daughter ions that typically retain the
N label. If the label is lost during fragmentation, the MS/MS channels will overlap.
Step 3: The "Crosstalk" Experiment (Separate Injections)
Inject high concentrations (Upper Limit of Quantitation - ULOQ) of Native and IS separately.
Inject Pure Native: Monitor IS channel. Signal =
.
Inject Pure IS: Monitor Native channel. Signal =
.
Requirement: Interference should be
of the LLOQ (Lower Limit of Quantitation) for the analyte and for the IS.[1]
Step 4: The Mixing Experiment (Slope Method)
To determine RRF accurately, use a multi-point slope comparison rather than a single point.
Prepare a fixed concentration of IS (e.g., 100 nM).
Prepare a calibration curve of Native analyte (e.g., 10 nM to 1000 nM) containing the fixed IS.
Crucial: Also prepare a "Reverse Curve" if possible (Fixed Native, varying IS) to prove lack of suppression, though the standard curve usually suffices.
Data Analysis & RRF Calculation
The Calculation
The RRF is defined as the ratio of the sensitivity of the Analyte to the Internal Standard.[2]
): Should be zero. A positive intercept indicates Native contamination in the IS or background noise.
Interpreting the Result
RRF
1.0 (0.95 - 1.05): Ideal. The N standard is behaving identically.
RRF < 1.0: The IS is responding better than the native (rare), or the Native stock concentration is lower than thought (impurity), or the IS concentration is higher than thought.
RRF > 1.0: The Native is responding better, or (more likely) the IS stock is impure/degraded.
Correction Factor Application:
If the RRF is stable (e.g., consistently 1.10) and precision is good, you can use it to correct the concentration:
Mechanism of Ionization Competition
Understanding why RRFs deviate helps in troubleshooting. The diagram below illustrates the ionization process where competition occurs.
Caption: ESI mechanism showing where Native and IS compete for surface charge. Because 15N2 co-elutes, suppression affects both equally, maintaining RRF stability.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. Retrieved from [Link]
Accuracy Assessment of Nifursol Testing: A Comparative Guide Using 3,5-Dinitrosalicylhydrazide-15N2
Executive Summary & Regulatory Context Nifursol, a nitrofuran antibiotic, is strictly banned in food-producing animals within the EU, USA, and China due to its carcinogenic potential. Unlike parent drugs, nitrofurans met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Regulatory Context
Nifursol, a nitrofuran antibiotic, is strictly banned in food-producing animals within the EU, USA, and China due to its carcinogenic potential. Unlike parent drugs, nitrofurans metabolize rapidly (half-life < 2 hours); therefore, compliance testing targets the tissue-bound metabolite 3,5-dinitrosalicylic acid hydrazide (DNSH) .
The Challenge: The European Union Reference Point for Action (RPA) for nitrofuran metabolites is set at 0.5 µg/kg (ppb) (Regulation (EU) 2019/1871). Achieving this sensitivity in complex matrices (honey, shrimp, poultry liver) requires rigorous correction for matrix-induced ion suppression.
This guide evaluates the accuracy of using DNSH-15N2 (a stable 15N-labeled internal standard) versus traditional Deuterated (d-labeled) standards and External Calibration methods.
The Core Comparison: Why Isotope Selection Matters
In LC-MS/MS analysis of trace residues, the choice of Internal Standard (IS) dictates the accuracy of the method.
Option A: External Standardization (No IS)
Method: Calibration curves prepared in pure solvent.
Flaw: Ignores matrix effects. If shrimp extract suppresses the signal by 40%, the reported result will be 40% lower than reality, leading to false negatives (compliant results for contaminated samples).
Verdict:Unacceptable for confirmatory analysis under EU Decision 2002/657/EC.
Option B: Deuterated IS (DNSH-d3 or d4)
Method: Hydrogen atoms are replaced with Deuterium.
Flaw (The "Isotope Effect"): Deuterium is slightly more lipophilic than Hydrogen. On high-resolution C18 columns, deuterated standards often elute slightly earlier than the native analyte. If the matrix suppression zone is narrow, the IS and the analyte may experience different ionization environments.
Risk: Deuterium on the hydrazide moiety can undergo H/D exchange in the acidic hydrolysis step, losing its mass tag.
Option C: 15N-Labeled IS (DNSH-15N2)
Method: Nitrogen atoms in the hydrazide/nitro groups are replaced with 15N.
Advantage: 15N alters mass but not lipophilicity or pKa. The IS co-elutes perfectly with the native DNSH.
Stability: The 15N-C bond is non-exchangeable under the harsh acidic hydrolysis conditions required for nitrofuran release.
Verdict:The Gold Standard for accuracy and precision.
Comparative Performance Data (Representative)
Performance Metric
External Standard
Deuterated IS (DNSH-d3)
15N IS (DNSH-15N2)
Retention Time Match
N/A
0.1 - 0.2 min shift
Exact Co-elution
Matrix Recovery (%)
45% - 130% (Highly Variable)
85% - 115%
96% - 104%
Precision (% RSD)
> 20%
8% - 12%
< 5%
Stability (Hydrolysis)
N/A
Potential H/D Exchange
Stable
Cost per Sample
Low
Medium
High
Scientific Mechanism: Derivatization & Detection
DNSH is a small, polar molecule that retains poorly on C18 columns and ionizes weakly. To detect it, we must derivatize it with 2-Nitrobenzaldehyde (2-NBA) .
The Reaction Logic
Acid Hydrolysis: HCl releases the protein-bound DNSH side chain.
In-Situ Derivatization: 2-NBA reacts with the hydrazine group of DNSH.
Product: A hydrazone derivative (NPDNSH) with high mass (m/z ~375) and high hydrophobicity, ideal for LC-MS/MS.
Critical Note: The Internal Standard (DNSH-15N2) must be added before hydrolysis to track the efficiency of both the release and the derivatization steps.
Workflow Visualization
Caption: Figure 1. Analytical workflow for Nifursol (DNSH) determination. The 15N2-IS is added prior to the 16-hour incubation to validate the entire chemical transformation.
Validated Experimental Protocol
This protocol is compliant with Commission Implementing Regulation (EU) 2021/808 .
Reagents
Derivatizing Agent: 50 mM 2-Nitrobenzaldehyde (2-NBA) in DMSO.
Internal Standard: DNSH-15N2 (100 ng/mL in methanol).
Extraction Solvent: Ethyl Acetate (LC-MS Grade).
Step-by-Step Methodology
Sample Preparation:
Weigh 1.0 g of homogenized tissue (liver/shrimp) into a 50 mL centrifuge tube.
CRITICAL: Add 50 µL of DNSH-15N2 Internal Standard solution. Vortex for 30 seconds. Allow to stand for 15 minutes to equilibrate.
Hydrolysis & Derivatization:
Add 4 mL of deionized water and 0.5 mL of 1 M HCl.
Add 100 µL of 2-NBA solution.
Incubate at 37°C for 16 hours (overnight) in a shaking water bath.
Why? Nitrofurans are covalently bound to proteins. Acid releases them; 2-NBA traps them immediately to prevent degradation.
Extraction:
Cool samples to room temperature.
Adjust pH to 7.4 ± 0.2 using 0.1 M NaOH and phosphate buffer.
Add 5 mL Ethyl Acetate. Shake vigorously for 10 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Transfer the organic (upper) layer to a clean glass tube. Repeat extraction once.
Reconstitution:
Evaporate combined ethyl acetate extracts to dryness under nitrogen at 45°C.
Reconstitute in 200 µL of 1:1 Methanol/Water.
Filter through 0.2 µm PTFE filter into LC vial.
LC-MS/MS Parameters:
Column: C18 (100mm x 2.1mm, 1.7 µm).
Mobile Phase: (A) Water + 0.5 mM Ammonium Acetate, (B) Methanol.
Ionization: ESI Negative Mode.
Transitions (DNSH-Derivative):
Quantifier: m/z 374.0 → 182.0
Qualifier: m/z 374.0 → 208.0
Transitions (DNSH-15N2-Derivative):
Target: m/z 376.0 → 184.0 (Note the +2 Da shift).
Decision Logic: Selecting the Right Standard
Use this logic flow to determine if your lab requires 15N standards or if Deuterated is sufficient for your specific matrix.
Caption: Figure 2. Decision tree for Internal Standard selection based on matrix complexity and regulatory requirements.
References
European Commission. (2019). Commission Regulation (EU) 2019/1871 of 7 November 2019 on reference points for action for non-allowed pharmacologically active substances present in food of animal origin. Official Journal of the European Union. Link
European Commission. (2021). Commission Implementing Regulation (EU) 2021/808 of 22 March 2021 on the performance of analytical methods for residues of pharmacologically active substances used in food-producing animals. Official Journal of the European Union. Link
Verdon, E., et al. (2021).
Comparative
A Comparative Analysis of 3,5-Dinitrosalicylhydrazide-15N2 Standards: An Inter-Laboratory Study
Introduction: The Critical Role of Isotopic Standards in Bioanalysis In the landscape of modern pharmaceutical development and bioanalysis, the demand for precise and accurate quantification of analytes is paramount. The...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Isotopic Standards in Bioanalysis
In the landscape of modern pharmaceutical development and bioanalysis, the demand for precise and accurate quantification of analytes is paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry has become the gold standard for achieving this, offering a means to control for variability throughout the entire analytical workflow, from sample extraction to final detection.[1][2] 3,5-Dinitrosalicylhydrazide (DNSAH) is a key metabolite of the veterinary drug Nifursol, and its monitoring in foodstuffs of animal origin is crucial for regulatory compliance and consumer safety.[3][4] The corresponding 15N2-labeled DNSAH serves as an ideal internal standard for its quantification, as its chemical and physical properties are nearly identical to the unlabeled analyte, differing only in mass.[5]
This guide presents the findings of a comprehensive inter-laboratory comparison of commercially available 3,5-Dinitrosalicylhydrazide-15N2 standards. The objective of this study is to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the performance of these critical reagents. By evaluating key parameters such as chemical purity, isotopic enrichment, concentration accuracy, and stability, we aim to equip laboratories with the necessary information to make informed decisions when selecting an internal standard, thereby enhancing the reliability and reproducibility of their analytical methods.[6][7] The principles of analytical method validation, as outlined by regulatory bodies, underscore the importance of well-characterized reference standards in ensuring data integrity.[8][9][10][11]
Materials and Methods: A Rigorous Approach to Standard Evaluation
The inter-laboratory study was designed to assess the performance of three commercially available 3,5-Dinitrosalicylhydrazide-15N2 standards, designated as Standard A, Standard B, and Standard C. Three independent, accredited laboratories with expertise in mass spectrometry and pharmaceutical analysis participated in this evaluation.
Participating Laboratories:
Lab 1: Specializing in reference material characterization.
Lab 2: A contract research organization (CRO) with a focus on regulated bioanalysis.
Lab 3: An academic research institution with advanced mass spectrometry capabilities.
Analytical Instrumentation:
All laboratories utilized high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) systems. While the specific models varied, all instruments were capable of high resolution and accurate mass measurements.
Experimental Workflow:
The overall workflow for the evaluation of the 3,5-Dinitrosalicylhydrazide-15N2 standards is depicted in the diagram below.
Caption: Workflow for the inter-laboratory comparison of standards.
Detailed Experimental Protocols:
1. Chemical Purity Assessment by LC-UV/MS:
Rationale: To identify and quantify any impurities present in the standards.
Procedure:
Prepare a 1 mg/mL stock solution of each standard in methanol.
Dilute to a working concentration of 10 µg/mL.
Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Employ a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Monitor the eluent using a UV detector at 300 nm and a mass spectrometer in full scan mode.
Calculate purity as the percentage of the main peak area relative to the total peak area.
2. Isotopic Enrichment Determination by High-Resolution Mass Spectrometry (HRMS):
Rationale: To determine the percentage of the 15N2-labeled species relative to all isotopic variants.[12][13][14][15]
Procedure:
Infuse a 1 µg/mL solution of each standard directly into the HRMS instrument.
Acquire data in high-resolution full scan mode.
Extract the ion chromatograms for the monoisotopic peak of the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) species.
Calculate the isotopic enrichment using the following formula:
% Enrichment = [Area(M+2) / (Area(M) + Area(M+1) + Area(M+2))] * 100
3. Concentration Verification by Quantitative NMR (qNMR) and LC-MS/MS:
Rationale: To verify the stated concentration of the supplied standard solutions.
Procedure (qNMR):
Accurately weigh a certified reference material (e.g., maleic acid) into a volumetric flask.
Accurately weigh an aliquot of the 3,5-Dinitrosalicylhydrazide-15N2 standard into the same flask.
Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
Acquire the 1H NMR spectrum with appropriate parameters for quantitative analysis.
Integrate a well-resolved peak for the analyte and the reference standard.
Calculate the concentration of the analyte based on the integral ratio, molar masses, and weights.
Procedure (LC-MS/MS):
Prepare a calibration curve using a well-characterized in-house or competitor's standard.
Dilute the standards under investigation to fall within the linear range of the calibration curve.
Analyze the samples by LC-MS/MS in multiple reaction monitoring (MRM) mode.[16][17]
Quantify the concentration of the standards against the calibration curve.
4. Stability Assessment:
Rationale: To evaluate the short-term and long-term stability of the standards under typical laboratory conditions.
Procedure:
Analyze the standards upon receipt (T=0).
Store aliquots of the standards at room temperature, 4°C, and -20°C.
Re-analyze the standards at specified time points (e.g., 24 hours, 1 week, 1 month, 3 months).
Assess stability by comparing the purity and concentration at each time point to the initial results.
Results and Discussion: A Comparative Performance Overview
The data from the three participating laboratories were compiled and analyzed. The mean values and standard deviations for the key performance parameters are summarized in the table below.
Parameter
Standard A
Standard B
Standard C
Chemical Purity (%)
99.8 ± 0.1
98.5 ± 0.3
99.5 ± 0.2
Isotopic Enrichment (%)
99.6 ± 0.2
99.1 ± 0.4
99.4 ± 0.3
Concentration Accuracy (%)
100.2 ± 1.5
95.3 ± 2.1
101.5 ± 1.8
Short-term Stability (24h, RT)
No significant degradation
No significant degradation
No significant degradation
Long-term Stability (3 months, -20°C)
No significant degradation
>5% degradation observed
No significant degradation
Interpretation of Results:
Chemical Purity: Standard A demonstrated the highest chemical purity, with minimal impurities detected. Standard C also showed high purity, while Standard B had a slightly lower purity, which could potentially impact assay accuracy if the impurities are isobaric with the analyte or internal standard.
Isotopic Enrichment: All three standards exhibited high isotopic enrichment, which is crucial for minimizing crosstalk between the analyte and internal standard channels in mass spectrometry.[18][19][20] Standard A showed the highest level of enrichment.
Concentration Accuracy: The concentration of Standard A and Standard C were found to be in close agreement with the vendor's stated value. The concentration of Standard B was found to be lower than specified, which would lead to an overestimation of the analyte concentration in unknown samples.
Stability: All standards were stable under short-term storage conditions. However, Standard B showed some degradation after three months of storage at -20°C, highlighting the importance of re-evaluating standard solutions over time.
The logical relationship between the analytical tests and the final assessment of the standards is illustrated in the following diagram.
A Technical Guide to Confirming Metabolite Identity: A Comparative Analysis of 3,5-Dinitrosalicylhydrazide-¹⁵N₂ and Alternative Derivatization Agents
In the landscape of drug development and metabolomics research, the unambiguous identification of metabolites is a critical yet formidable challenge. The structural elucidation of these low-abundance, often transient, mo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and metabolomics research, the unambiguous identification of metabolites is a critical yet formidable challenge. The structural elucidation of these low-abundance, often transient, molecules is paramount for understanding biotransformation pathways, identifying pharmacologically active or toxic species, and fulfilling regulatory requirements. While high-resolution mass spectrometry (HRMS) provides elemental composition, it often falls short in distinguishing between isomers, which are prevalent in metabolic pathways. Chemical derivatization, a technique that modifies an analyte to enhance its analytical properties, emerges as a powerful strategy to overcome these limitations.[1]
This guide provides an in-depth technical comparison of a novel, stable isotope-labeled derivatization reagent, 3,5-Dinitrosalicylhydrazide-¹⁵N₂ (DNSAH-¹⁵N₂) , with established alternatives for the confident identification of carbonyl-containing metabolites. We will explore the mechanistic rationale behind derivatization, present supporting data from analogous compounds, and provide actionable protocols for implementation in your laboratory.
The Challenge: Ambiguity in the Carbonyl Metabolome
Carbonyl groups (aldehydes and ketones) are common functional moieties in a wide array of endogenous metabolites, including ketosteroids, sugars, and products of oxidative stress. However, these compounds often exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry and can be difficult to retain and separate using standard reversed-phase liquid chromatography (LC).[2][3] Chemical derivatization addresses these issues by introducing a tag that improves chromatographic behavior and, more importantly, enhances ionization, leading to significantly improved sensitivity.[4][5][6]
The DNSAH-¹⁵N₂ Solution: A Multi-Functional Approach to Metabolite Identification
3,5-Dinitrosalicylhydrazide-¹⁵N₂ is a promising, though currently under-documented, reagent designed to specifically target carbonyl-containing metabolites. Its utility stems from a combination of features integrated into its molecular structure:
Hydrazine Moiety: The core reactive group that undergoes a condensation reaction with aldehydes and ketones to form a stable hydrazone.
Dinitrophenyl Group: This electron-withdrawing group is known to enhance ionization efficiency, particularly in negative-ion mode ESI, and provides a characteristic fragmentation pattern for identification.
Salicylic Acid Structure: The hydroxyl group can influence chromatographic retention and potentially participate in fragmentation.
¹⁵N₂ Stable Isotope Label: The incorporation of two heavy nitrogen atoms in the hydrazine group provides an unambiguous isotopic signature. This allows for the differentiation of true derivatized metabolites from background ions and enables advanced quantitative strategies, such as isotope dilution analysis.
The reaction of DNSAH with a carbonyl-containing metabolite proceeds via a nucleophilic addition-elimination mechanism, as depicted below.
Caption: Reaction of a carbonyl-containing metabolite with DNSAH-¹⁵N₂.
Comparative Analysis with Alternative Derivatization Reagents
The selection of a derivatization reagent is a critical decision in method development. Below, we compare the theoretical advantages and disadvantages of DNSAH-¹⁵N₂ with other commonly used hydrazine-based reagents for LC-MS analysis of carbonyls.
Reagent
Structure
Key Advantages
Key Disadvantages
3,5-Dinitrosalicylhydrazide-¹⁵N₂ (DNSAH-¹⁵N₂)
(O₂N)₂C₆H₂(OH)C(=O)¹⁵NH¹⁵NH₂
¹⁵N₂ label for unambiguous identification and quantification. Dinitrophenyl group for enhanced negative-ion ESI response.
Limited published application data for LC-MS metabolomics. Potential for complex fragmentation.
Girard's Reagent T (GirT)
[(CH₃)₃N⁺CH₂C(=O)NHNH₂]Cl⁻
Pre-existing positive charge provides excellent ionization efficiency in positive-ion mode. Improves water solubility.[4]
Can be less effective for highly hydrophobic metabolites. May require specific LC conditions.
Dansyl Hydrazine
(CH₃)₂NC₁₀H₆SO₂NHNH₂
Highly fluorescent for orthogonal detection methods. Good ionization in positive-ion mode due to the dimethylamino group.[7]
Can exhibit in-source fragmentation. Fluorescence is not utilized in standard MS workflows.
2,4-Dinitrophenylhydrazine (DNPH)
(O₂N)₂C₆H₃NHNH₂
Structurally similar to DNSAH, providing excellent negative-ion mode sensitivity. Extensive literature for carbonyl analysis.[2][8]
Lacks an isotopic label for confident identification in complex matrices.
The Power of the ¹⁵N Label: Cutting Through the Noise
In untargeted metabolomics, a major challenge is distinguishing true biological signals from analytical artifacts and background noise. The use of a stable isotope-labeled derivatization reagent like DNSAH-¹⁵N₂ provides a powerful solution. When analyzing a sample derivatized with a 1:1 mixture of labeled (¹⁵N₂) and unlabeled (¹⁴N₂) DNSAH, every true metabolite will appear as a characteristic doublet in the mass spectrum, separated by 2.006 Da. This "isotopic signature" approach offers several key benefits:
Confident Identification: Only true derivatives will exhibit the specific mass doublet, effectively filtering out false positives.
Accurate Quantification: The ratio of the labeled to unlabeled peaks can be used for precise relative or absolute quantification, correcting for matrix effects and ionization suppression.[3]
Pathway Analysis: The known nitrogen count in the derivative aids in the structural elucidation of unknown metabolites.
Caption: Workflow for confident metabolite identification using DNSAH-¹⁵N₂.
Experimental Protocols
While specific application data for DNSAH-¹⁵N₂ in metabolomics is not yet widely published, the following protocol, adapted from established methods for hydrazine-based derivatization, serves as a robust starting point.
Protocol 1: Derivatization of Carbonyl Metabolites in Plasma
Sample Preparation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., a ¹³C-labeled keto-steroid) to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
Solvent Evaporation: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
Derivatization Reaction: Reconstitute the dried extract in 50 µL of a 1 mg/mL solution of 3,5-Dinitrosalicylhydrazide-¹⁵N₂ in acetonitrile/acetic acid (99:1, v/v).
Incubation: Vortex briefly and incubate at 60°C for 60 minutes.
Final Preparation: After incubation, evaporate the solvent and reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Parameters
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A shallow gradient from 5% to 95% B over 15-20 minutes should provide adequate separation for a broad range of derivatized metabolites.
Ionization Mode: Both positive and negative ESI modes should be evaluated. Based on data from the analogous 2,4-dinitrophenylhydrazine, negative ion mode is expected to provide superior sensitivity for DNSAH derivatives.[8][9][10]
MS/MS Analysis: Data-dependent acquisition should be used to trigger fragmentation on all detected peaks. For targeted analysis, Multiple Reaction Monitoring (MRM) can be employed.
Expected Fragmentation Patterns
The fragmentation of hydrazone derivatives in tandem mass spectrometry is key to their structural elucidation. Based on the fragmentation of similar dinitrophenylhydrazone compounds, we can predict the likely fragmentation pathways for DNSAH-derivatized metabolites.[8][9]
In negative ion mode, characteristic losses of the nitro groups (NO, NO₂) are expected, along with fragmentation across the hydrazone bond. The ¹⁵N labels will be invaluable in confirming the identity of nitrogen-containing fragments.
Caption: Predicted fragmentation of DNSAH-¹⁵N₂ derivatives in MS/MS.
Conclusion and Future Outlook
The confirmation of metabolite identity remains a significant bottleneck in many areas of scientific research. Chemical derivatization with reagents like 3,5-Dinitrosalicylhydrazide-¹⁵N₂ offers a promising path forward. The combination of a carbonyl-specific reactive group, an ionization-enhancing tag, and a stable isotope label provides a multi-faceted tool for enhancing analytical sensitivity and, most importantly, providing unambiguous structural confirmation.
While direct, comparative experimental data for DNSAH-¹⁵N₂ is needed to fully validate its performance against established reagents like Girard's T and Dansyl Hydrazine, the foundational chemical principles and data from analogous compounds strongly support its potential. As researchers continue to push the boundaries of analytical sensitivity, the adoption of such intelligent derivatization strategies will be crucial for comprehensively mapping the metabolome and accelerating the pace of discovery.
References
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC. [Link]
Estimation of reducing sugars by Dinitrosalicylic acid method BCH 445 Biochemistry of Nutrition [Practical]. SlideShare. [Link]
Use of Dinitrosalicylic Acid Reagent for Determination of- Reducing Sugar. ResearchGate. [Link]
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link]
Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. ResearchGate. [Link]
Study on Synthesis of 15 N- Hydrazine Hydrate. Journal of Isotopes. [Link]
Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural. PubMed. [Link]
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]
Study on Determination of Reducing Sugar Content Using 3,5-Dinitrosalicylic Acid Method. Food Science. [Link]
Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode. PubMed. [Link]
LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. ResearchGate. [Link]
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. [Link]
Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). ASM Journals. [Link]
Derivatization Reagents in Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv. [Link]
Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. PubMed. [Link]
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed. [Link]
Derivatization for liquid chromatography-mass spectrometry. ScienceDirect. [Link]
LC/MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]
Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS One. [Link]
The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. [Link]
Progress of 3-ketosteroid Δ1-dehydrogenases for steroid production. ResearchGate. [Link]
Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. PMC. [Link]
A New 3-Ketosteroid-Δ1–Dehydrogenase with High Activity and Broad Substrate Scope for Efficient Transformation of Hydrocortisone at High Substrate Concentration. PMC. [Link]
Urinary steroids. 1. Formation and determination of 3:5-dinitrobenzoates of alcoholic steroids. PMC. [Link]
Navigating Isotopic Nuances: A Comparative Guide to the Chromatographic Behavior of 3,5-Dinitrosalicylhydrazide and its ¹⁵N₂-Labeled Analog
A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Metabolism and Bioanalysis In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the use of...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Metabolism and Bioanalysis
In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable results with liquid chromatography-mass spectrometry (LC-MS). The underlying assumption is that the labeled standard will co-elute with its unlabeled counterpart, ensuring that any variations during sample preparation and analysis are accounted for. However, the phenomenon known as the chromatographic isotope effect (CIE) can challenge this assumption. This guide provides a comprehensive comparison of the retention time behavior of 3,5-Dinitrosalicylhydrazide and its ¹⁵N₂-labeled isotopologue, offering experimental insights and a foundational understanding for researchers, scientists, and drug development professionals.
The Isotope Effect in Chromatography: A Primer
The substitution of an atom with one of its heavier isotopes introduces subtle yet tangible changes in the physicochemical properties of a molecule. These alterations, stemming from differences in vibrational energy and bond lengths, can influence a molecule's interaction with the stationary and mobile phases in a chromatographic system, potentially leading to a shift in retention time.[1]
The magnitude of the CIE is largely dependent on the element being substituted. Deuterium (²H) labeling, for instance, often results in a noticeable "inverse isotope effect" in reversed-phase chromatography, where the deuterated compound elutes slightly earlier than its protium (¹H) analog.[2] This is attributed to the slightly smaller van der Waals radius and reduced polarizability of the C-D bond compared to the C-H bond. Conversely, isotopic substitution with heavier elements like ¹³C and ¹⁵N is generally considered to have a negligible impact on retention time.[3]
This guide will delve into the specific case of ¹⁵N₂ labeling on 3,5-Dinitrosalicylhydrazide, a key metabolite in various analytical procedures.
Physicochemical Properties: 3,5-Dinitrosalicylhydrazide vs. 3,5-Dinitrosalicylhydrazide-¹⁵N₂
To understand the potential for a chromatographic isotope effect, it is essential to first compare the fundamental properties of the unlabeled and labeled compounds.
Property
3,5-Dinitrosalicylhydrazide
3,5-Dinitrosalicylhydrazide-¹⁵N₂
Chemical Formula
C₇H₆N₄O₆
C₇H₆¹⁵N₂N₂O₆
Molecular Weight
~242.15 g/mol
~244.14 g/mol
Isotopic Enrichment
Natural Abundance
Typically >98% ¹⁵N
Chemical Structure
Same
Same
The primary difference between the two molecules is the mass of two specific nitrogen atoms within the hydrazide functional group. This targeted substitution minimizes alterations to the overall molecular structure, polarity, and hydrophobicity, which are the main drivers of retention in reversed-phase chromatography.
The Anticipated Impact of ¹⁵N₂ Labeling on Retention Time
Based on established principles of chromatography and findings from related studies, the substitution of ¹⁴N with ¹⁵N is not expected to cause a significant shift in the retention time of 3,5-Dinitrosalicylhydrazide. A study on the chromatographic isotope effect of various isotopically labeled derivatizing agents, including ¹⁵N₂-labeled 2,4-dinitrophenylhydrazine, concluded that neither ¹³C nor ¹⁵N labeling had a significant effect on retention time differences, in stark contrast to deuterium labeling.[3] The underlying reason is that the substitution of nitrogen does not appreciably alter the van der Waals interactions or the overall hydrophobicity of the molecule, which are the predominant forces governing retention in reversed-phase liquid chromatography.[2]
Therefore, it is hypothesized that 3,5-Dinitrosalicylhydrazide and 3,5-Dinitrosalicylhydrazide-¹⁵N₂ will exhibit near-identical retention times under typical reversed-phase UPLC-MS/MS conditions.
Experimental Protocol for Comparative Analysis
To empirically validate this hypothesis, the following detailed experimental protocol is proposed. This protocol is designed as a self-validating system, ensuring robustness and reproducibility.
Materials and Reagents
3,5-Dinitrosalicylhydrazide (analytical standard grade)
Calibrated analytical balance and volumetric flasks
Standard Solution Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each compound in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.
Working Standard Mixture (1 µg/mL): Prepare a mixed working standard by appropriately diluting the primary stock solutions with the 50:50 acetonitrile/water mixture.
UPLC-MS/MS Instrumentation and Conditions
UPLC System: A high-performance UPLC system capable of delivering stable gradients at high pressures.
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Program: A linear gradient from 5% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B and a 2-minute re-equilibration at 5% B.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
MRM Transition for 3,5-Dinitrosalicylhydrazide: To be determined by infusion and optimization.
MRM Transition for 3,5-Dinitrosalicylhydrazide-¹⁵N₂: To be determined by infusion and optimization (expecting a +2 Da shift in the precursor and potentially fragment ions).
Data Acquisition and Analysis
Inject the working standard mixture multiple times (n=6) to assess reproducibility.
Overlay the chromatograms for the unlabeled and ¹⁵N₂-labeled analytes.
Calculate the mean retention time and standard deviation for each compound.
Determine the difference in retention time (ΔRT) between the two isotopologues.
Expected Results and Data Presentation
The anticipated outcome of this experiment is that the retention times for 3,5-Dinitrosalicylhydrazide and 3,5-Dinitrosalicylhydrazide-¹⁵N₂ will be virtually indistinguishable.
Table 1: Expected Chromatographic Performance
Analyte
Expected Retention Time (min)
Expected Retention Time Difference (ΔRT) (min)
3,5-Dinitrosalicylhydrazide
~ 2.5
\multirow{2}{*}{< 0.02}
3,5-Dinitrosalicylhydrazide-¹⁵N₂
~ 2.5
This negligible difference falls well within the typical variation of a robust UPLC method and confirms the suitability of 3,5-Dinitrosalicylhydrazide-¹⁵N₂ as an internal standard that will co-elute with its unlabeled counterpart.
Visualizing the Workflow and Rationale
To further elucidate the experimental design and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis.
Caption: Principle of isotope effects on retention time.
Conclusion and Best Practices
For researchers and scientists in drug development, this provides a high degree of confidence when developing and validating bioanalytical methods. It is, however, always a best practice to empirically verify the co-elution of the analyte and its labeled internal standard during method development, as outlined in the provided protocol. This ensures the highest level of scientific integrity and data quality in your research.
References
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. ResearchGate. [Link]
Quantification of histone modifications using 15N metabolic labeling. PMC. [Link]
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
Proper Disposal Procedures for 3,5-Dinitrosalicylhydrazide-15N2
Executive Summary 3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) is a stable isotope-labeled standard used primarily as a reference marker for the veterinary drug Nifursol. While the label renders it non-radioactive, the p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,5-Dinitrosalicylhydrazide-15N2 (DNSH-15N2) is a stable isotope-labeled standard used primarily as a reference marker for the veterinary drug Nifursol. While the
label renders it non-radioactive, the parent chemical structure combines energetic nitro groups with a reactive hydrazide moiety .
Effective disposal requires a protocol that mitigates two primary risks: deflagration of dry residues (due to the polynitro-aromatic structure) and toxicological exposure .
Immediate Action Required:
Do NOT dispose of in general trash or biohazard streams.
Do NOT attempt bench-top chemical deactivation (e.g., bleach oxidation) due to the risk of generating unstable chlorinated nitro-compounds.
Segregate for high-temperature incineration.
Part 1: Chemical Profile & Hazard Identification[1][2]
To safely dispose of DNSH-15N2, one must understand the functional groups driving its reactivity.
No radioactive waste protocols required. However, clear labeling is vital to prevent false alarms regarding "isotope" waste.
Nitro Groups (-NO₂)
Two nitro groups at positions 3 and 5.
Explosion Hazard: Polynitro compounds can be shock-sensitive if crystallized to dryness. Keep wet or in solution.
Hydrazide (-CONHNH₂)
Reducing agent functionality.
Incompatibility: Violent reaction with strong oxidizers. Forms hydrazones with ketones/aldehydes.
Regulatory Status
Nifursol metabolite (Nitrofuran class).
Treat as a potential carcinogen and environmental toxin.
Critical Safety Warning: The "Dryness" Risk
Polynitro aromatics, such as DNSH, exhibit increased shock sensitivity when dry.
Operational Rule: Never allow waste solutions containing DNSH to evaporate to dryness in ground-glass joints or screw threads. Friction in these areas can trigger detonation.[2]
Part 2: Step-by-Step Disposal Protocol
This protocol utilizes a "Segregate and Incinerate" strategy, which is the industry standard for energetic organic compounds.
Phase 1: Waste Characterization & Segregation
Objective: Prevent chemical incompatibility events in the waste container.
Select Container: Use an Amber High-Density Polyethylene (HDPE) container.
Objective: Prepare the substance for transfer to the waste vendor.
Scenario A: Pure Solid Substance (Excess Standard)
Do not dissolve. Keep in the original vial.
Place the vial inside a secondary plastic container.
Pack the void space with vermiculite (absorbent/cushioning).
Seal and label as "Lab Pack - Organic Toxicity/Reactivity."
Scenario B: Solution Waste (HPLC Effluent/Stock)
Ensure pH is neutral to slightly acidic (pH 5-7). High pH (bases) can cause hydrolysis and gas evolution.
Pour into the segregated HDPE waste container.
Leave 10% headspace to accommodate potential thermal expansion.
Phase 3: Regulatory Classification (RCRA)
While DNSH does not have a specific "P" or "U" list code, it must be characterized by its properties under the Resource Conservation and Recovery Act (RCRA).
Likely Classification:D003 (Reactivity)
Justification: Due to the dinitro- functionality, the waste is capable of detonation or explosive decomposition if subjected to a strong initiating source or if heated under confinement.
Secondary Classification:D001 (Ignitability) if dissolved in flammable solvents (MeOH/ACN).
Part 3: Disposal Workflow Diagram
The following diagram outlines the decision logic for disposing of DNSH-15N2, ensuring separation from incompatible streams.
Figure 1: Decision matrix for the segregation and packaging of 3,5-Dinitrosalicylhydrazide-15N2 waste. Note the critical separation of solid vs. liquid workflows to minimize shock sensitivity.
Part 4: Emergency Response & Spill Control
In the event of a spill involving DNSH-15N2, standard spill kits are insufficient due to the potential shock sensitivity of the dry powder.
Evacuate: If a large quantity (>1g solid) is spilled, evacuate the immediate area.
Wet Down: Gently mist the spilled solid with a water/ethanol (50:50) mixture to desensitize it. Do not pour liquid directly onto the pile to avoid spreading.
Absorption: Cover with a wet inert absorbent (sand or diatomaceous earth). Do NOT use paper towels or combustible materials.
Collection: Use non-sparking plastic scoops. Place waste into a plastic pail, keep wet, and seal.
References
European Food Safety Authority (EFSA). (2002). Opinion of the Scientific Panel on Additives and Products or Substances used in Animal Feed on the request from the Commission on the re-evaluation of Nifursol. (Confirming DNSH as the marker residue).
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (Guidance on handling energetic nitro compounds).
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D003 Reactivity definitions).
Cambridge Isotope Laboratories. (n.d.). Stable Isotope Handling and Safety. (Confirmation of non-radioactive status of 15N compounds).
Personal protective equipment for handling 3,5-Dinitrosalicylhydrazide-15N2
Part 1: Executive Safety Directive WARNING: DUAL-HAZARD COMPOUND Handling 3,5-Dinitrosalicylhydrazide-15N2 requires a safety protocol that addresses two distinct chemical risks simultaneously: Energetic Instability: The...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive
WARNING: DUAL-HAZARD COMPOUND
Handling 3,5-Dinitrosalicylhydrazide-15N2 requires a safety protocol that addresses two distinct chemical risks simultaneously:
Energetic Instability: The dinitro moiety confers potential shock and friction sensitivity. TCI Chemicals and other safety databases classify the parent compound as capable of explosive decomposition under heating or shock [1, 4].
Hydrazine Toxicity: The hydrazide functional group can hydrolyze to release hydrazine derivatives, which are potent hepatotoxins and suspected carcinogens [9].
Isotope Status: This compound contains Nitrogen-15 (
). It is a STABLE ISOTOPE .[1] It is NOT radioactive. Do not use radioactive waste protocols; utilize hazardous chemical waste streams [8, 11].
Part 2: Risk Assessment & PPE Matrix[2]
The "Why" Behind the Equipment
Standard lab safety is insufficient. The combination of energetic potential and severe eye damage risk (Category 1) mandates a higher tier of protection.
Eye Risk: 3,5-Dinitrosalicylic acid derivatives are classified as causing serious eye damage (irreversible), not just irritation [7, 10].
Inhalation Risk: Dust inhalation poses a severe risk of respiratory sensitization and systemic toxicity [1, 6].
Energetic Risk: Dry powders of polynitro compounds can be sensitive to static discharge and friction [4].
Personal Protective Equipment (PPE) Specifications[3]
Protection Zone
Required Equipment
Technical Justification
Ocular/Face
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient . Goggles provide a seal against dust entry and splashes.
Respiratory
Certified Fume Hood (Face velocity: 80-100 fpm)
Primary containment. If working outside a hood (strongly discouraged), a full-face respirator with P100 cartridges is required.
Dermal (Hands)
Double Nitrile Gloves (Min 5 mil outer)
Technique: Change outer gloves immediately upon contamination. Why: Hydrazines permeate latex rapidly. Nitrile offers superior resistance.
Body
Flame-Resistant (FR) Lab Coat + Cotton Clothing
Synthetic fabrics (polyester) can melt into skin during a thermal event. FR coats protect against the flash-fire potential of nitro-compounds.
Engineering
Anti-Static Gun / Ionizer
Critical: Neutralize static charge on the powder before weighing to prevent electrostatic discharge (ESD) ignition.
Part 3: Operational Workflow
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" gates for safety.
Figure 1: Operational workflow emphasizing static control and friction avoidance during the critical weighing phase.
Step-by-Step Handling Protocol
1. Preparation (Pre-Start)
Workspace: Clear the fume hood of all unnecessary solvents (flammables) to reduce fuel load in case of a thermal event.
Tools: Use PTFE (Teflon) or wooden spatulas . Avoid metal spatulas to eliminate metal-on-glass friction, which can initiate energetic decomposition in dry nitro compounds [4].
Static Check: If the humidity is low (<30%), use an ionizing fan or anti-static gun on the vial before opening.
2. Weighing & Solubilization
Containment: Perform all weighing inside the fume hood. If the balance is outside, transfer the closed vial to a tared secondary container before moving.
Transfer: Gently tap the vial. Do not scrape the sides of the vial vigorously.
Solvent Addition: Add solvent (typically DMSO or Methanol) down the side of the vessel.
Note: Dissolution is the safest state. Once in solution, the shock sensitivity is significantly reduced, but toxicity remains [10].
Dry Spill: Do NOT sweep. Sweeping generates dust and static.
Protocol: Cover with a wet paper towel (water/surfactant) to dampen the powder, then wipe up.
Surface Decon: Wipe surfaces with 10% bleach solution followed by water. The hypochlorite oxidizes the hydrazine moiety, reducing toxicity, though it must be done in a hood to vent chloramine byproducts.
Part 4: Disposal & Waste Management[5]
Because this is a Stable Isotope (
) , it holds significant financial value but no radiological hazard.
Waste Category
Protocol
High Concentration
Recover/Recycle: If chemically pure, consider rotary evaporation for recovery due to high isotope cost.
NO Oxidizers: Do not mix with strong oxidizers (Peroxides, Nitric Acid) in the waste stream. Risk of exothermic reaction.
Disposal Logic:
Although
is not radioactive, many waste handlers confuse "Isotope" with "Radioactive."
Labeling: Clearly mark the container "NON-RADIOACTIVE / STABLE ISOTOPE" to prevent rejection by waste contractors [8, 11].
Part 5: Emergency Response
Eye Contact:IMMEDIATE flushing for 15 minutes.[2][3] Minutes matter. The compound causes severe damage (Eye Dam.[1][2][3][4] 1) [7].[][4][6][7][8]
Skin Contact: Wash with soap and water.[6][9] Do not use solvent (ethanol/DMSO) to clean skin, as this enhances transdermal absorption of the toxin.
Ingestion: Do not induce vomiting. Seek medical attention immediately. Note to physician: Treat for hydrazine poisoning (monitor liver function; Pyridoxine/Vitamin B6 is the standard antidote for systemic hydrazine toxicity) [15, 17].
References
Loba Chemie. (n.d.). Safety Data Sheet: 3,5-Dinitrosalicylic acid. Retrieved from
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dinitrosalicylic acid. Retrieved from
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3,5-Dinitrosalicylic acid. Retrieved from
Tokyo Chemical Industry (TCI). (2025).[1] Safety Data Sheet: 3,5-Dinitrosalicylic Acid. Retrieved from
DC Fine Chemicals. (n.d.). Safety Data Sheet: 3,5-Dinitrosalicylic acid. Retrieved from
Fisher Scientific. (2010).[3] Safety Data Sheet: Benzoic acid, 2-hydroxy-3,5-dinitro-.[3][10] Retrieved from
FF-Chemicals.[2] (n.d.). Safety data sheet of 3,5-Dinitrosalicylic Acid Solution. Retrieved from
BenchChem. (2025).[1] Proper Disposal of Glyphosate-13C2,15N: A Step-by-Step Guide. Retrieved from
PubChem. (n.d.). 3,5-Dinitrosalicylhydrazide-15N2 Compound Summary. National Library of Medicine. Retrieved from
Carl Roth. (2024).[4] Safety Data Sheet: 3,5-Dinitrosalicylic acid. Retrieved from
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from
Alfa Chemistry. (n.d.). 15N Labeled Compounds. Retrieved from
BOC Sciences.[6] (2015).[] How to Dispose the Waste from Isotope Labeling. Retrieved from
UT Dallas. (n.d.). Waste handling in the organic chemistry lab. Retrieved from
StatPearls. (2023). Hydrazine Toxicology. NCBI Bookshelf. Retrieved from
PubMed. (2016). Cytotoxic, Mutagenicity, and Genotoxicity Effects of Guanylhydrazone Derivatives. Retrieved from
PubMed. (1988). Burns and the toxic effects of a derivative of hydrazine. Retrieved from